3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid
Description
Properties
IUPAC Name |
3-(3-fluorophenyl)cyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO2/c12-10-3-1-2-7(6-10)8-4-9(5-8)11(13)14/h1-3,6,8-9H,4-5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZKUSODPOMRZBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1C(=O)O)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701245200 | |
| Record name | Cyclobutanecarboxylic acid, 3-(3-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701245200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1235439-81-2 | |
| Record name | Cyclobutanecarboxylic acid, 3-(3-fluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1235439-81-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclobutanecarboxylic acid, 3-(3-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701245200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Characterization of 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Abstract
This guide provides a comprehensive framework for the determination and analysis of the core physicochemical properties of 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid. As specific experimental data for this compound is not widely published, this document serves as a procedural whitepaper, detailing the necessary experimental protocols and theoretical considerations for its complete characterization. It is intended for researchers, medicinal chemists, and drug development professionals who require a thorough understanding of this molecule's properties to evaluate its potential as a pharmaceutical intermediate or active agent. The guide emphasizes the causality behind experimental choices, adherence to established standards, and the integration of data to build a holistic profile of the compound.
Introduction: Compound Significance
3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid is a unique molecule incorporating three key structural motifs relevant to medicinal chemistry: a fluorophenyl group, a rigid cyclobutane scaffold, and a carboxylic acid moiety.
-
Fluorophenyl Group: The incorporation of fluorine into drug candidates is a well-established strategy to modulate metabolic stability, binding affinity, and lipophilicity.[1] The meta-position of the fluorine atom on the phenyl ring influences the electronic properties and potential interactions with biological targets.
-
Cyclobutane Scaffold: As a bioisostere for larger or more flexible groups, the cyclobutane ring offers a rigid, three-dimensional structure that can help in optimizing ligand-receptor interactions and improving pharmacokinetic profiles.[2]
-
Carboxylic Acid: This functional group is ionizable and can participate in hydrogen bonding, significantly impacting solubility, absorption, and the ability to form salts.
A precise understanding of this compound's physicochemical properties is therefore paramount for its application in structure-activity relationship (SAR) studies and rational drug design.[3] This guide outlines the essential methodologies to establish this critical dataset.
Predicted Physicochemical Properties & Structural Confirmation
Prior to embarking on experimental work, computational models provide valuable estimations of a compound's properties. These predictions, while not a substitute for empirical data, guide experimental design and offer a baseline for comparison.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Method/Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₁FO₂ | - |
| Molecular Weight | 194.21 g/mol | - |
| logP | 2.925 | ChemScene (Computational)[4] |
| pKa | ~4.0 - 4.5 | Estimated based on benzoic acid (4.20) and the electron-withdrawing effect of the fluorophenyl and cyclobutane groups.[5] |
| Topological Polar Surface Area (TPSA) | 37.3 Ų | ChemScene (Computational)[4] |
2.1. Structural Confirmation and Purity Analysis
Before any physicochemical property is measured, the identity and purity of the material must be unequivocally confirmed. This is a foundational step for data integrity.
Recommended Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure. For 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid, one would expect characteristic signals for the aromatic protons (split by fluorine and adjacent protons), the cyclobutane ring protons (which often show complex splitting patterns), and the carboxylic acid proton.[6][7][8] The ¹³C NMR would show distinct signals for the carboxyl carbon, the aromatic carbons (with C-F coupling), and the aliphatic carbons of the cyclobutane ring.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Will confirm the presence of key functional groups, including the broad O-H stretch of the carboxylic acid, the C=O stretch, C-F stretches, and aromatic C-H stretches.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the sample. An acceptable purity level for physicochemical testing is typically ≥95%.
Experimental Protocols for Physicochemical Characterization
This section details the step-by-step methodologies for determining the key physicochemical properties of 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid.
3.1. Melting Point (Mp) Determination
Importance: The melting point is a fundamental physical property that provides an indication of purity. Pure crystalline solids typically exhibit a sharp melting range (0.5-1.0°C), whereas impurities lead to a depressed and broader melting range.
Methodology: Capillary Method [9]
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.[10] Load a small amount (2-3 mm height) into a capillary tube sealed at one end.[11] Pack the sample tightly by tapping the tube or dropping it through a long glass tube.[11][12]
-
Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.[12]
-
Preliminary Determination: Heat the sample at a rapid rate (e.g., 10-20°C/minute) to find an approximate melting range.[11][12]
-
Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point.[11] Using a fresh sample, heat at a slow rate (1-2°C/minute) through the expected melting range.
-
Data Recording: Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.
3.2. Aqueous Solubility
Importance: Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. Poor solubility can be a major hurdle in drug development.
Methodology: Shake-Flask Method (Adapted from OECD Guideline 105) [13][14]
This method is considered the "gold standard" and determines the saturation mass concentration of the substance in water at a given temperature.[15][16]
-
Preparation: Add an excess amount of the solid compound to a known volume of purified water (or a relevant buffer, e.g., pH 7.4 phosphate-buffered saline) in a sealed, inert vessel.
-
Equilibration: Agitate the vessel at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period to allow equilibrium to be reached (typically 24-48 hours). A preliminary test can help determine the necessary equilibration time.[13][14]
-
Phase Separation: Cease agitation and allow the undissolved solid to settle. If necessary, centrifuge the sample to ensure complete separation of the solid and liquid phases.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant. Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
Calculation: The solubility is reported in units such as mg/mL or µM. The experiment should be performed in triplicate.
Caption: Workflow for Aqueous Solubility Determination.
3.3. Acid Dissociation Constant (pKa)
Importance: The pKa is the pH at which a compound is 50% ionized and 50% neutral. It dictates the charge state of the molecule at different physiological pH values, which profoundly affects solubility, permeability, and receptor binding.[17]
Methodology: Potentiometric Titration [3][18]
Potentiometric titration is a highly precise and common method for pKa determination.[17][18]
-
System Calibration: Calibrate a pH meter and electrode using standard buffers (e.g., pH 4, 7, and 10).[19]
-
Sample Preparation: Prepare a solution of the compound at a known concentration (e.g., 1 mM) in water or a water/co-solvent mixture if solubility is low.[3][19] Purge the solution with nitrogen to remove dissolved CO₂.[19] Maintain a constant ionic strength using a background electrolyte like KCl.[3]
-
Titration: Place the solution in a temperature-controlled vessel with continuous stirring.[3] Titrate the solution by adding small, precise increments of a standardized titrant (0.1 M NaOH for an acid).[3]
-
Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve, which corresponds to the pH at the half-equivalence point.[17][19] This can be more accurately found by plotting the first or second derivative of the titration curve.[20]
Caption: Workflow for pKa Determination by Potentiometric Titration.
3.4. Lipophilicity (logP / logD)
Importance: Lipophilicity, the affinity of a compound for a lipid-like environment, is crucial for predicting its membrane permeability and distribution within the body. It is a key parameter in Lipinski's "Rule of 5" for drug-likeness.[21]
-
logP: The partition coefficient of the neutral species between octanol and water.[22]
-
logD: The distribution coefficient at a specific pH, accounting for both neutral and ionized species. logD at pH 7.4 is particularly relevant for predicting drug behavior in blood serum.[22]
Methodology: Shake-Flask Method (Adapted from OECD Guideline 107) [22][23]
This is the traditional and most reliable method for determining lipophilicity.[24]
-
Solvent Preparation: Pre-saturate n-octanol with water (or pH 7.4 buffer for logD) and vice-versa by shaking them together for 24 hours and then allowing the phases to separate.[21] This prevents volume changes during the experiment.
-
Partitioning: Prepare a stock solution of the compound in the aqueous phase. Add a known volume of this solution to an equal volume of the pre-saturated n-octanol.
-
Equilibration: Shake the vessel for a sufficient time to reach partitioning equilibrium (e.g., 1-2 hours).
-
Phase Separation: Centrifuge the vessel to ensure a clean separation of the aqueous and octanolic layers.
-
Quantification: Carefully sample each phase and determine the concentration of the compound in both the aqueous layer (C_aq) and the octanol layer (C_oct) using a suitable analytical technique like HPLC-UV.
-
Calculation:
-
logP (or logD) = log₁₀ ( [C_oct] / [C_aq] )
-
The experiment should be performed in triplicate.
-
Data Integration and Conclusion
The experimentally determined values for melting point, solubility, pKa, and logD provide a comprehensive physicochemical profile of 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid. This data is interdependent; for example, the aqueous solubility will be highly dependent on the pH of the solution relative to the compound's pKa. Similarly, the logD value reflects the combined influence of the intrinsic lipophilicity (logP) and the ionization state (pKa) at physiological pH.
By systematically determining these core properties using the standardized protocols outlined in this guide, researchers can make informed decisions regarding the compound's suitability for further development. This foundational dataset enables accurate interpretation of biological assay results, guides formulation strategies, and provides the necessary parameters for constructing reliable pharmacokinetic and pharmacodynamic (PK/PD) models.
References
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- APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC.
- Development of Methods for the Determin
- Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub.
- Protocol for Determining pKa Using Potentiometric Titration. (n.d.).
- Experiment 1 - Melting Points. (n.d.). University of Missouri–St. Louis.
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- Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark.
- Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. (n.d.). SciSpace.
- OECD 105 - Water Solubility Test
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- Melting point determin
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- LogP−pKa plot for fluoroalkyl‐substituted cyclobutane building blocks. (n.d.).
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- Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. (2024). MDPI.
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A Technical Guide to 3-(3-Fluorophenyl)cyclobutane-1-carboxylic Acid: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Strategic Value of Fluorinated Cyclobutanes in Medicinal Chemistry
The introduction of fluorine into drug candidates is a well-established strategy to enhance a range of properties, including metabolic stability, binding affinity, and lipophilicity. The cyclobutane scaffold, a strained four-membered ring, offers a rigid framework that can enforce specific conformations, crucial for optimizing interactions with biological targets. The combination of these two structural features in molecules like 3-(3-fluorophenyl)cyclobutane-1-carboxylic acid presents a compelling platform for the development of novel therapeutics.
The 3-fluorophenyl group can significantly influence the electronic environment of the molecule, potentially modulating pKa and participating in favorable fluorine-protein interactions. The cyclobutane core, as a bioisostere for other cyclic or acyclic fragments, can improve metabolic stability and provide a unique vector for substituent placement in three-dimensional space. This strategic combination makes this class of compounds particularly interesting for structure-activity relationship (SAR) studies in drug discovery programs.[1]
Physicochemical Properties and Characterization
While specific experimental data for 3-(3-fluorophenyl)cyclobutane-1-carboxylic acid is not available, we can infer its key properties based on its structural components and data from analogous compounds.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Range | Rationale and Comparative Insights |
| Molecular Formula | C₁₁H₁₁FO₂ | Based on the chemical structure. |
| Molecular Weight | 194.21 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Typical for small molecule carboxylic acids. |
| Solubility | Soluble in organic solvents (e.g., DMSO, methanol, dichloromethane); sparingly soluble in water. | Carboxylic acid functionality provides some polar character, but the phenyl and cyclobutane rings contribute to overall lipophilicity. |
| pKa | 4.0 - 5.0 | The electron-withdrawing effect of the fluorine atom on the phenyl ring is expected to increase the acidity of the carboxylic acid compared to the non-fluorinated analogue. |
| LogP | 2.0 - 3.0 | The fluorophenyl group increases lipophilicity compared to a simple phenyl ring. |
Spectroscopic Characterization (Predicted)
Spectroscopic analysis is essential for the structural elucidation and purity assessment of synthetic compounds. Based on the structure of 3-(3-fluorophenyl)cyclobutane-1-carboxylic acid and spectroscopic data for similar compounds, the following characteristic signals can be predicted:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 3-fluorophenyl group, with splitting patterns influenced by the fluorine atom. The cyclobutane protons would appear as a complex multiplet in the aliphatic region. The carboxylic acid proton would be a broad singlet at a downfield chemical shift (typically >10 ppm).
-
¹³C NMR: The carbon NMR spectrum would display characteristic signals for the carboxyl carbon (around 170-180 ppm), the aromatic carbons (with C-F coupling), and the aliphatic carbons of the cyclobutane ring.
-
¹⁹F NMR: A single resonance would be expected for the fluorine atom on the phenyl ring.
-
IR Spectroscopy: The infrared spectrum would be characterized by a broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹) and a strong C=O stretching absorption (around 1700-1725 cm⁻¹).[2][3]
Synthesis of 3-(3-Fluorophenyl)cyclobutane-1-carboxylic Acid: A Proposed Strategy
Proposed Retrosynthetic Analysis
A logical retrosynthetic approach would involve the disconnection of the C-C bond between the phenyl ring and the cyclobutane core, suggesting a coupling reaction as a key step. Alternatively, the synthesis could commence with a pre-functionalized cyclobutane precursor.
Caption: A proposed retrosynthetic pathway for 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid.
Step-by-Step Experimental Protocol (Hypothetical)
This protocol is a hypothetical pathway based on common organic synthesis reactions and should be optimized for experimental conditions.
Step 1: Protection of the Carboxylic Acid
The carboxylic acid of 3-oxocyclobutane-1-carboxylic acid needs to be protected, for example, as a methyl or ethyl ester, to prevent interference with the subsequent Grignard reaction.
-
Procedure: To a solution of 3-oxocyclobutane-1-carboxylic acid in methanol, add a catalytic amount of sulfuric acid. Reflux the mixture for several hours. After cooling, neutralize the reaction with a saturated solution of sodium bicarbonate and extract the product with an organic solvent.
Step 2: Grignard Reaction
The protected 3-oxocyclobutane-1-carboxylate is reacted with a Grignard reagent prepared from 3-fluorobromobenzene.
-
Procedure: Prepare the Grignard reagent by reacting 3-fluorobromobenzene with magnesium turnings in anhydrous THF. Cool the solution of the protected 3-oxocyclobutane-1-carboxylate to 0 °C and add the Grignard reagent dropwise. Allow the reaction to warm to room temperature and stir until completion. Quench the reaction with a saturated aqueous solution of ammonium chloride.
Step 3: Deoxygenation of the Tertiary Alcohol
The resulting tertiary alcohol can be deoxygenated through a two-step procedure involving the formation of a thiocarbonyl derivative followed by radical reduction (Barton-McCombie deoxygenation).
-
Procedure:
-
React the tertiary alcohol with a thiocarbonylating agent, such as thiocarbonyldiimidazole (TCDI), in the presence of a base like DMAP.
-
Treat the resulting thiocarbonyl derivative with a radical initiator (e.g., AIBN) and a reducing agent (e.g., tributyltin hydride or a less toxic alternative like tris(trimethylsilyl)silane).
-
Step 4: Deprotection of the Carboxylic Acid
The protecting group is removed to yield the final product.
-
Procedure: Hydrolyze the ester using a base such as lithium hydroxide in a mixture of THF and water. Acidify the reaction mixture to precipitate the carboxylic acid, which can then be purified by recrystallization or chromatography.
Caption: A proposed workflow for the synthesis of 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid.
Applications in Drug Discovery and Development
While specific applications of 3-(3-fluorophenyl)cyclobutane-1-carboxylic acid have not been documented, its structural motifs are present in various biologically active compounds, suggesting its potential as a valuable building block in drug discovery.
Central Nervous System (CNS) Agents
The incorporation of a fluorophenyl group is a common strategy in the design of CNS-active compounds. The fluorine atom can enhance blood-brain barrier permeability and metabolic stability. The rigid cyclobutane core can help in orienting the fluorophenyl group for optimal binding to CNS targets such as receptors and enzymes. For instance, the positional isomer, 1-(3-fluorophenyl)cyclobutane-1-carboxylic acid, is noted as a key intermediate in the synthesis of CNS agents.[1]
Enzyme Inhibitors
The carboxylic acid functionality can act as a key binding element, forming hydrogen bonds or ionic interactions with active site residues of enzymes. The fluorophenylcyclobutane moiety can occupy hydrophobic pockets and provide structural rigidity, leading to potent and selective enzyme inhibition.
Structure-Activity Relationship (SAR) Studies
3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid is an excellent candidate for SAR studies. The carboxylic acid can be derivatized to amides, esters, and other functional groups to explore different interactions with a biological target. The 3-position of the fluorine on the phenyl ring can be varied to other positions (2- or 4-) or replaced with other substituents to probe the electronic and steric requirements for activity.
Safety and Handling
As a laboratory chemical, 3-(3-fluorophenyl)cyclobutane-1-carboxylic acid should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid represents a promising, albeit underexplored, building block for medicinal chemistry. Its unique combination of a rigid cyclobutane scaffold and an electronically modified aromatic ring offers a compelling starting point for the design of novel drug candidates with potentially improved pharmacological profiles. The synthetic strategies and potential applications outlined in this guide provide a foundation for further investigation and underscore the value of such fluorinated carbocyclic acids in the ongoing quest for new and effective therapeutics.
References
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MySkinRecipes. 1-(3-fluorophenyl)cyclobutane-1-carboxylic acid. [Link]
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ResearchGate. Synthesis of cis‐ and trans‐isomers of carboxylic acid 33 and amine 35.... [Link]
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MySkinRecipes. 1-(3-fluorophenyl)cyclobutane-1-carboxylic acid. [Link]
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PMC. Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids. [Link]
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MDPI. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. [Link]
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Supporting Information. 3. [Link]
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PubChem. (1s,3s)-3-(Trifluoromethyl)cyclobutane-1-carboxylic acid | C6H7F3O2 | CID. [Link]
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Jagiellońskie Centrum Innowacji. Asymmetric synthesis of all four stereoisomers of 1-amino-3-hydroxy-cyclopentane-1-carboxylic acid. [Link]
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PMC. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. [Link]
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MDPI. Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. [Link]
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Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
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PMC. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. [Link]
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NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]
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A Technical Guide to the Spectroscopic Characterization of 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid
This technical guide provides a comprehensive overview of the spectroscopic signature of 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid, a compound of interest in medicinal chemistry and drug development. Given the absence of publicly available experimental spectra for this specific molecule, this document presents a detailed analysis based on predicted spectroscopic data, grounded in fundamental principles and data from analogous structures. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the identification and characterization of this and similar small molecules.
Introduction
Substituted cyclobutane rings are increasingly recognized as valuable scaffolds in medicinal chemistry. Their rigid, three-dimensional nature can impart favorable properties to drug candidates, such as improved metabolic stability and binding affinity. The introduction of a fluorophenyl group can further modulate a molecule's pharmacokinetic and pharmacodynamic profile. 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid serves as a key intermediate for the synthesis of more complex molecules targeting a range of biological pathways, including those involved in the central nervous system. A thorough understanding of its spectroscopic properties is therefore crucial for synthesis verification and quality control.
Plausible Synthetic Route
A plausible and scalable synthesis of 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid can be envisioned starting from the commercially available 3-oxocyclobutane-1-carboxylic acid. The key step involves the introduction of the 3-fluorophenyl group via a Grignard reaction, followed by reduction of the resulting tertiary alcohol.
Caption: Plausible synthetic workflow for 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid.
Experimental Protocol: Synthesis
-
Grignard Reaction: To a solution of 3-oxocyclobutane-1-carboxylic acid in anhydrous THF, add a solution of 3-fluorophenylmagnesium bromide in THF dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-(3-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid.
-
Reduction: Dissolve the crude alcohol in a suitable solvent such as dichloromethane, and add triethylsilane and trifluoroacetic acid.
-
Stir the reaction at room temperature for 24 hours.
-
Quench the reaction with water and extract with dichloromethane.
-
Purify the crude product by column chromatography to obtain 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra for 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid.
Experimental Protocol: NMR Spectroscopy
-
Prepare a ~10 mg/mL solution of the compound in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer, using a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum on the same instrument, using a proton-decoupled pulse sequence.
-
Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Predicted ¹H NMR Data
| Proton Label | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Predicted Coupling Constant (J, Hz) |
| H-1 | 2.9 - 3.2 | Multiplet | 1H | |
| H-2, H-4 (cis) | 2.4 - 2.6 | Multiplet | 2H | |
| H-2, H-4 (trans) | 2.2 - 2.4 | Multiplet | 2H | |
| H-3 | 3.5 - 3.8 | Multiplet | 1H | |
| Ar-H | 6.9 - 7.4 | Multiplet | 4H | |
| COOH | 10.0 - 12.0 | Broad Singlet | 1H |
Interpretation of the Predicted ¹H NMR Spectrum
The proton of the carboxylic acid is expected to appear as a broad singlet in the downfield region of the spectrum (10-12 ppm), a characteristic feature of this functional group.[1] The protons on the cyclobutane ring will exhibit complex splitting patterns due to coupling with each other. The methine proton at the C-1 position, adjacent to the carboxylic acid, is expected to be deshielded and appear as a multiplet around 2.9-3.2 ppm. The methine proton at C-3, attached to the fluorophenyl ring, will also be deshielded and is predicted to be a multiplet in the 3.5-3.8 ppm range. The methylene protons at C-2 and C-4 will appear as complex multiplets between 2.2 and 2.6 ppm. The aromatic protons of the 3-fluorophenyl group will give rise to a series of multiplets in the aromatic region (6.9-7.4 ppm).
Predicted ¹³C NMR Data
| Carbon Label | Predicted Chemical Shift (ppm) |
| C=O | 175 - 180 |
| C-1 | 40 - 45 |
| C-2, C-4 | 30 - 35 |
| C-3 | 35 - 40 |
| Ar-C (C-F) | 160 - 165 (d, ¹JCF ≈ 245 Hz) |
| Ar-C (ipso) | 140 - 145 (d, ³JCF ≈ 8 Hz) |
| Ar-C | 130 - 135 (d, ³JCF ≈ 8 Hz) |
| Ar-C | 120 - 125 (d, ⁴JCF ≈ 3 Hz) |
| Ar-C | 115 - 120 (d, ²JCF ≈ 21 Hz) |
| Ar-C | 110 - 115 (d, ²JCF ≈ 21 Hz) |
Interpretation of the Predicted ¹³C NMR Spectrum
The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, appearing between 175 and 180 ppm.[1] The carbons of the cyclobutane ring are predicted to appear in the aliphatic region, with the C-1 carbon (attached to the carboxyl group) being the most deshielded of the ring carbons. The carbons of the 3-fluorophenyl ring will show characteristic splitting due to coupling with the fluorine atom. The carbon directly bonded to fluorine will appear as a doublet with a large one-bond coupling constant (¹JCF ≈ 245 Hz). The other aromatic carbons will also exhibit smaller two-, three-, and four-bond couplings to fluorine.
Caption: Predicted key ¹H-¹³C correlations for the cyclobutane ring of 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.
Experimental Protocol: Mass Spectrometry
-
Dissolve a small amount of the sample in a suitable volatile solvent, such as methanol or acetonitrile.
-
Introduce the sample into the mass spectrometer via a suitable ionization method, such as electrospray ionization (ESI) or electron ionization (EI).
-
Acquire the mass spectrum in positive or negative ion mode.
-
For fragmentation analysis, perform tandem mass spectrometry (MS/MS) on the molecular ion peak.
Predicted Mass Spectrometry Data (EI)
| m/z | Predicted Identity |
| 208 | [M]⁺ |
| 163 | [M - COOH]⁺ |
| 123 | [C₇H₆F]⁺ |
| 95 | [C₆H₄F]⁺ |
Interpretation of the Predicted Mass Spectrum
The molecular ion peak ([M]⁺) is predicted to be observed at m/z 208, corresponding to the molecular weight of the compound. A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group, which would result in a fragment ion at m/z 163.[2] Further fragmentation of the cyclobutane ring and the fluorophenyl moiety would lead to other characteristic peaks, such as the tropylium-like ion at m/z 123 and the fluorophenyl cation at m/z 95.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol: IR Spectroscopy
-
Prepare the sample for analysis. For a solid sample, this can be done by creating a KBr pellet or by using an attenuated total reflectance (ATR) accessory.
-
Place the sample in the IR spectrometer.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Predicted IR Data
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 2500-3300 (broad) | O-H stretch (carboxylic acid dimer) |
| 2850-3000 | C-H stretch (aliphatic and aromatic) |
| ~1700 | C=O stretch (carboxylic acid dimer) |
| 1600, 1480 | C=C stretch (aromatic ring) |
| ~1250 | C-O stretch (carboxylic acid) |
| ~1150 | C-F stretch |
Interpretation of the Predicted IR Spectrum
The IR spectrum is expected to be dominated by a very broad absorption band in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer.[3] A strong, sharp peak around 1700 cm⁻¹ corresponds to the C=O stretch of the carboxylic acid.[3] The presence of the aromatic ring will be indicated by C=C stretching vibrations around 1600 and 1480 cm⁻¹. The C-F stretch is expected to appear as a strong band around 1150 cm⁻¹. Aliphatic and aromatic C-H stretching vibrations will be observed in the 2850-3000 cm⁻¹ region.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid. The predicted ¹H NMR, ¹³C NMR, MS, and IR data, along with their detailed interpretations, offer a solid foundation for the identification and structural verification of this compound. The provided protocols for synthesis and spectroscopic analysis are based on established and reliable methods in organic chemistry. This guide serves as a valuable resource for researchers working with this and structurally related molecules, facilitating their research and development efforts.
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MySkinRecipes. 1-(3-fluorophenyl)cyclobutane-1-carboxylic acid. Available at: [Link]
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ACS Publications. Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. The Journal of Organic Chemistry. Available at: [Link]
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ResearchGate. Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1) from cyclobutanone 2. Available at: [Link]
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Crystal Structure Analysis of 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid: A Technical Guide for Drug Development Professionals
Abstract
The cyclobutane motif is a structurally unique and valuable scaffold in modern medicinal chemistry, offering a means to enhance molecular three-dimensionality, metabolic stability, and conformational rigidity.[1][2][3] This technical guide provides an in-depth analysis of the crystal structure of 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid, a representative member of a class of compounds with significant potential in drug discovery. We delineate the complete workflow from synthesis and crystallization to single-crystal X-ray diffraction (SC-XRD) analysis. The guide focuses on elucidating the molecule's conformational preferences, the intricate network of intermolecular interactions that govern its crystal packing, and the influence of the fluorophenyl substituent. By integrating experimental data with structural insights, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how detailed crystallographic analysis informs rational drug design.
Introduction: The Cyclobutane Scaffold in Medicinal Chemistry
The four-membered cyclobutane ring, once considered a synthetic curiosity, has emerged as a strategic component in the design of novel therapeutics.[2] Its utility stems from a unique combination of properties. The inherent ring strain (approximately 26 kcal/mol) and non-planar, "puckered" conformation provide a rigid framework that can lock flexible molecules into a bioactive conformation, thereby reducing the entropic penalty of binding to a biological target.[3][4] This conformational restriction is a powerful tool for enhancing binding affinity and selectivity.[1] Furthermore, cyclobutane rings can serve as bioisosteric replacements for other common groups like phenyl rings or gem-dimethyl units, offering improved physicochemical properties such as metabolic stability.[3][5]
The subject of this guide, 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid, combines this valuable scaffold with two other key features: a carboxylic acid and a fluorinated phenyl ring. The carboxylic acid group is a common pharmacophore capable of forming strong hydrogen bonds, which are critical for molecular recognition at a target's active site. The fluorine atom, a bioisostere for hydrogen, can profoundly modulate a molecule's electronic properties, lipophilicity, metabolic stability, and binding interactions.[6][7][8] Understanding the precise three-dimensional arrangement of these functional groups is paramount for predicting and optimizing a compound's structure-activity relationship (SAR). Single-crystal X-ray diffraction (SC-XRD) is the definitive method for obtaining this information, providing precise data on bond lengths, bond angles, and intermolecular interactions.[9][10][11]
Experimental Workflow: From Synthesis to Structure
The journey from a chemical concept to a fully characterized crystal structure involves a multi-stage process. Each step is critical for ensuring the quality of the final structural model.
Synthesis and Purification
The target compound, 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid, can be synthesized via several established routes, often starting from commercially available precursors like 3-oxocyclobutane-1-carboxylic acid or cyclobutanone.[12][13] A representative synthetic approach involves the reaction of a suitable cyclobutane precursor with a fluorophenyl Grignard reagent, followed by functional group manipulations.
Causality Note: The purity of the compound is of utmost importance for successful crystallization. Impurities can disrupt the formation of a regular crystal lattice, leading to amorphous solids, poorly formed crystals, or crystals of a different, unintended substance. Therefore, rigorous purification, typically by column chromatography followed by recrystallization, is a mandatory prerequisite.
Crystallization Protocol
Obtaining X-ray quality single crystals is often the most challenging step. The goal is to encourage slow, ordered growth from a supersaturated solution.
Detailed Protocol: Slow Evaporation Method
-
Solvent Selection: Begin by testing the solubility of the purified compound in a range of solvents (e.g., ethanol, methanol, ethyl acetate, acetone, hexane, and mixtures thereof). The ideal solvent is one in which the compound is moderately soluble.[14] For this compound, a mixture of ethyl acetate and hexane is often effective.
-
Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent system at room temperature.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.[14]
-
Evaporation: Cover the vial with a cap that has been pierced with a needle. This allows the solvent to evaporate slowly over several days to weeks.
-
Incubation: Place the vial in a vibration-free environment and monitor for crystal growth.
Expert Insight: The rate of evaporation is a critical parameter. If evaporation is too rapid, a powder or a mass of tiny, unusable crystals will form. If it is too slow, nucleation may never occur. Adjusting the size of the hole in the cap can modulate this rate.
Single-Crystal X-ray Diffraction (SC-XRD) Data Collection
Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.
Data Collection Parameters:
-
Instrument: A modern single-crystal diffractometer (e.g., Rigaku XtaLAB Synergy-S, Bruker D8 VENTURE).[10]
-
X-ray Source: Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.
-
Temperature: Data is typically collected at a low temperature (e.g., 100 K) using a nitrogen or helium cryostream to minimize thermal vibrations of the atoms, resulting in a more precise structure.
-
Data Collection Strategy: A series of diffraction images (frames) are collected as the crystal is rotated in the X-ray beam. Software is used to devise a strategy that ensures complete and redundant data are collected.
The interaction of the X-ray beam with the crystal's electron cloud produces a diffraction pattern of spots. The intensity and position of these spots contain the information needed to determine the crystal structure.[11][15]
Diagram 1: Experimental Workflow
This diagram illustrates the sequential process from the initial synthesis of the compound to the final, refined crystal structure.
Caption: Workflow for Crystal Structure Analysis.
Structure Solution and Refinement
The raw diffraction data must be processed to yield a final, accurate molecular structure. This is a computational process performed using specialized software.
-
Data Integration and Reduction: The collected frames are processed to determine the unit cell dimensions and to integrate the intensities of each diffraction spot.
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. This map reveals the positions of most non-hydrogen atoms.
-
Structure Refinement: This iterative process refines the atomic positions, and their anisotropic displacement parameters (which model thermal vibration), against the experimental diffraction data to achieve the best possible fit. This is typically performed using a full-matrix least-squares method.[16]
Trustworthiness through Software: This process is almost universally carried out using well-validated software packages. The SHELX suite of programs (SHELXT for solution, SHELXL for refinement) is the gold standard.[17] These are often used within a graphical user interface like Olex2, which simplifies the workflow and provides powerful tools for visualization and analysis.[18][19][20] The final refined structure is saved in a standard Crystallographic Information File (CIF) format.
Results and Discussion: A Deep Dive into the Crystal Structure
The refined crystal structure provides a wealth of information about the molecule's geometry and its interactions in the solid state.
Note: As the specific crystal structure for this exact compound is not publicly available, the following analysis is based on established principles and data from closely related structures, such as cyclobutanecarboxylic acid and other phenyl-substituted cyclobutanes.[21][22][23]
Crystallographic Data Summary
All key crystallographic data are summarized in a standardized table for clarity and compliance with publication standards.
| Parameter | Value (Exemplary) |
| Empirical Formula | C₁₁H₁₁FO₂ |
| Formula Weight | 194.20 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a / Å | 10.5 |
| b / Å | 8.2 |
| c / Å | 11.3 |
| β / ° | 98.5 |
| Volume / ų | 962.4 |
| Z | 4 |
| Temperature / K | 100(2) |
| R₁ [I > 2σ(I)] | < 0.05 |
| wR₂ (all data) | < 0.12 |
| Goodness-of-fit (S) | ~1.0 |
Molecular Geometry and Conformational Analysis
The cyclobutane ring is not planar. To relieve torsional strain from eclipsing C-H bonds, it adopts a "puckered" or "bent" conformation.[4][24][25] The degree of puckering can be quantified by the dihedral angle between the two halves of the ring, which is typically around 25-35°.[24][25] In 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid, the two substituents can exist in either axial or equatorial positions relative to the ring's puckering. The thermodynamically preferred conformation will place the bulky fluorophenyl group in an equatorial position to minimize steric hindrance.
The carboxylic acid group's orientation is also of interest. It will adopt a conformation that minimizes steric clashes while optimizing potential intermolecular interactions.
Supramolecular Assembly: The Role of Hydrogen Bonding
In the solid state, molecules do not exist in isolation. They pack together to form a stable, repeating lattice, and the forces governing this packing are primarily non-covalent interactions.
The Carboxylic Acid Dimer: The most dominant intermolecular interaction for carboxylic acids is the formation of a robust, centrosymmetric dimer via a pair of O-H···O hydrogen bonds.[26][27] This interaction is described by the graph-set notation R²₂(8), indicating a ring motif (R) formed by two donor (D) and two acceptor (A) atoms, enclosing a total of 8 atoms.[28][29] This powerful and predictable synthon is a cornerstone of crystal engineering.[30]
Other Interactions: The fluorine atom of the fluorophenyl group can also participate in weaker C-H···F hydrogen bonds or influence crystal packing through dipole-dipole interactions.[31] Furthermore, the aromatic rings can engage in π-π stacking interactions, where the electron clouds of adjacent rings interact favorably, further stabilizing the crystal lattice.
Diagram 2: Key Intermolecular Interactions
This diagram highlights the primary hydrogen-bonding motif responsible for the formation of molecular dimers in the crystal lattice.
Caption: The R²₂(8) Carboxylic Acid Dimer Motif.
Implications for Drug Design and Development
A detailed understanding of the crystal structure provides actionable insights for medicinal chemists:
-
Pharmacophore Geometry: The analysis reveals the precise 3D arrangement of the key pharmacophoric elements (the carboxylic acid, the aromatic ring, and the cyclobutane scaffold). This information is critical for docking studies and for designing analogs with improved target engagement.
-
Conformational Locking: Knowing the preferred conformation of the cyclobutane ring helps in designing more rigid analogs that are pre-organized for binding, potentially increasing potency.[1][3]
-
Solid-State Properties: The nature and strength of the intermolecular interactions directly influence critical solid-state properties like melting point, solubility, and stability. A stable hydrogen-bonded network, as seen in the carboxylic acid dimer, typically leads to higher melting points and lower solubility. This knowledge is vital for formulation development.
-
Polymorphism Prediction: A single compound can sometimes crystallize in multiple different forms (polymorphs) with different properties. Understanding the primary interactions in one form can help predict and search for other potential packing arrangements.
Conclusion
The crystal structure analysis of 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid provides a definitive view of its molecular architecture and supramolecular assembly. The molecule adopts a puckered cyclobutane conformation and forms robust hydrogen-bonded dimers, which are further stabilized by weaker interactions. This detailed structural knowledge is not merely an academic exercise; it is a foundational component of modern, structure-based drug design. It provides the empirical data necessary to understand structure-activity relationships, predict physicochemical properties, and ultimately guide the development of safer and more effective medicines.
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Chemistry World (2013). OLEX2 v1.2.1 | Review. Available at: [Link]
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Dolomanov, O. V., et al. (2009). OLEX2: A complete structure solution, refinement and analysis program. Journal of Applied Crystallography. Available at: [Link]
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Singh, R. P., et al. (2011). Roles of Fluorine in Drug Design and Drug Action. Current Medicinal Chemistry. Available at: [Link]
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Grabowski, S. J. (2020). Analysis of Hydrogen Bonds in Crystals. Molecules. Available at: [Link]
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Smith, G., et al. (2017). Crystal structures and hydrogen bonding in the co-crystalline adducts of 3,5-dinitrobenzoic acid with 4-aminosalicylic acid and 2-hydroxy-3-(1H-indol-3-yl)propenoic acid. Acta Crystallographica Section E. Available at: [Link]
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Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Available at: [Link]
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Kucsman, Á., & Kálmán, A. (1999). Hydrogen-bonding interactions in the crystalline-phase structures of cinnamic acid derivatives. Acta Crystallographica Section B. Available at: [Link]
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University of Rochester (n.d.). How To: Grow X-Ray Quality Crystals. Department of Chemistry. Available at: [Link]
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Carleton College (2007). Single-crystal X-ray Diffraction. SERC. Available at: [Link]
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Iowa State University (n.d.). X-Ray Diffraction Basics. Chemical Instrumentation Facility. Available at: [Link]
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ResearchGate (n.d.). Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1) from cyclobutanone 2. Available at: [Link]
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Oklahoma Academy of Science (1969). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Proceedings of the Oklahoma Academy of Science. Available at: [Link]
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ACS Publications (2017). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry. Available at: [Link]
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Unlocking the Therapeutic Potential of 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid: A Technical Guide for Preclinical Investigation
Introduction: Rationale for Investigation
The landscape of modern drug discovery is characterized by a perpetual search for novel chemical scaffolds that can confer advantageous pharmacological properties. 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid emerges as a compound of significant interest, strategically integrating two key structural motifs: a rigid cyclobutane core and a metabolically influential fluorophenyl group. While direct biological activity data for this specific molecule is not yet prevalent in public-domain research, a comprehensive analysis of its constituent parts provides a compelling rationale for its investigation as a potential therapeutic agent.
The cyclobutane ring, an underutilized yet highly valuable scaffold in medicinal chemistry, imparts a rigid, three-dimensional conformation to molecules.[1][2][3] This rigidity can enhance binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding.[4] Furthermore, cyclobutane-containing compounds have demonstrated favorable pharmacokinetic profiles and metabolic stability, with several approved drugs, such as the anticancer agent carboplatin and the hepatitis C virus (HCV) protease inhibitor boceprevir, showcasing the clinical success of this moiety.[1]
The incorporation of a 3-fluorophenyl group is also a well-established strategy in drug design. The fluorine atom can modulate the electronic properties of the aromatic ring, influencing pKa and lipophilicity, which in turn can affect target engagement and pharmacokinetic parameters like tissue distribution and metabolic pathways.[5][6] For instance, the fluorophenyl-indole ring of fluvastatin is crucial for its selective interaction with HMG-CoA reductase.[5] A product description for the structurally related 1-(3-fluorophenyl)cyclobutane-1-carboxylic acid suggests its utility as an intermediate for central nervous system (CNS) agents, highlighting the potential for this combined scaffold to penetrate the blood-brain barrier and modulate neurological targets.[7]
This technical guide, therefore, presents a prospective and systematic approach for the preclinical evaluation of 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid. It is designed for researchers, scientists, and drug development professionals, providing a strategic framework to explore its potential biological activities, elucidate its mechanism of action, and assess its therapeutic viability.
Part 1: Initial Hypothesis and Target Prioritization
Based on the structural characteristics of 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid, we can formulate several primary hypotheses for its potential biological activity. The rigid cyclobutane scaffold suggests potential as an inhibitor of enzymes with well-defined binding pockets, such as kinases and proteases.[4] The presence of the fluorophenyl group, known to influence CNS penetration, points towards potential activity against neurological targets.[7]
Table 1: Prioritized Target Classes for Initial Screening
| Target Class | Rationale | Key Examples |
| Kinases | The rigid cyclobutane core can mimic hinge-binding motifs. Dysregulation of kinases is implicated in oncology and inflammatory diseases. | Janus Kinase (JAK) family, Mitogen-activated protein kinases (MAPKs) |
| Proteases | Cyclobutane derivatives have shown potency as protease inhibitors (e.g., boceprevir for HCV NS3/4A protease).[1] | Cathepsins, Caspases, Matrix Metalloproteinases (MMPs) |
| G-Protein Coupled Receptors (GPCRs) | The 3D structure may allow for selective interaction with transmembrane domains. | Dopamine receptors, Serotonin receptors, Cannabinoid receptors |
| Ion Channels | The fluorophenyl moiety may interact with hydrophobic pockets within ion channel proteins. | Sodium channels, Potassium channels, Calcium channels |
| Nuclear Receptors | The lipophilic nature of the compound may facilitate interaction with intracellular receptors. | Peroxisome Proliferator-Activated Receptors (PPARs), Androgen Receptor (AR) |
Part 2: A Phased Approach to Biological Activity Screening
A tiered screening cascade is proposed to efficiently evaluate the potential biological activities of 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid.
Caption: Phased approach for biological activity screening.
Phase 1: Broad-Based Screening and Hit Confirmation
Objective: To identify initial "hits" by screening the compound against a diverse panel of biological targets.
1.1. Biochemical Assays
-
Rationale: Biochemical assays provide a direct measure of a compound's interaction with a purified target protein, minimizing confounding cellular factors.[8][9]
-
Protocol:
-
Target Selection: Utilize commercially available kinase and protease screening panels (e.g., Eurofins, Promega).
-
Assay Formats: Employ established assay formats such as:
-
Compound Concentration: Screen at a single high concentration (e.g., 10 µM) for initial hit identification, followed by dose-response curves for confirmed hits to determine IC50 or Kd values.
-
1.2. Cell-Based Assays
-
Rationale: Cell-based assays provide a more physiologically relevant context to evaluate a compound's activity, taking into account cell permeability and potential off-target effects.[8]
-
Protocol:
-
Cell Line Selection: Choose cell lines relevant to the target classes identified in the biochemical screens (e.g., cancer cell lines for kinase targets, neuronal cell lines for CNS targets).
-
Assay Types:
-
Reporter Gene Assays: To measure the modulation of specific signaling pathways.[8]
-
Cell Proliferation/Viability Assays (e.g., MTT, CellTiter-Glo): To assess cytotoxic or cytostatic effects.
-
High-Content Imaging: To evaluate changes in cellular morphology or protein localization.
-
-
Data Analysis: Analyze dose-response relationships to determine EC50 values.
-
Caption: Initial screening and hit validation workflow.
Part 3: Elucidating the Mechanism of Action
Once a validated hit is identified, the next critical step is to understand its mechanism of action (MoA).
3.1. Target Engagement Assays
-
Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement in intact cells by measuring the change in thermal stability of a protein upon ligand binding.
-
Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET) Assays: These can be used in live cells to monitor protein-protein interactions or conformational changes induced by the compound.
3.2. Downstream Signaling Pathway Analysis
-
Western Blotting: To measure changes in the phosphorylation state or expression levels of key proteins in the target's signaling pathway.
-
RNA Sequencing (RNA-Seq): To identify global changes in gene expression following compound treatment, providing an unbiased view of the affected cellular pathways.
Part 4: Pharmacokinetic and Preliminary Safety Profiling
A preliminary assessment of the compound's drug-like properties is essential for its progression.
Table 2: Key In Vitro ADME and Safety Assays
| Parameter | Assay | Rationale |
| Solubility | Kinetic and Thermodynamic Solubility Assays | Poor solubility can limit absorption and lead to inaccurate in vitro data. |
| Permeability | Parallel Artificial Membrane Permeability Assay (PAMPA), Caco-2 Permeability Assay | Predicts intestinal absorption and blood-brain barrier penetration. |
| Metabolic Stability | Liver Microsome Stability Assay, Hepatocyte Stability Assay | Assesses the rate of metabolism by key drug-metabolizing enzymes. |
| Plasma Protein Binding | Equilibrium Dialysis, Ultracentrifugation | Determines the fraction of unbound drug, which is pharmacologically active. |
| Cytotoxicity | HepG2 Cytotoxicity Assay | Provides an early indication of potential liver toxicity. |
| hERG Inhibition | Patch-Clamp Assay, Automated Patch-Clamp | Screens for potential cardiotoxicity. |
Conclusion and Future Directions
3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid represents a promising, yet underexplored, chemical entity. The strategic combination of a rigid cyclobutane scaffold and a bioisosteric fluorophenyl group provides a strong foundation for its potential as a novel therapeutic agent. The systematic, multi-phased approach outlined in this technical guide offers a robust framework for its preclinical investigation. By progressing through broad-based screening, hit validation, mechanism of action studies, and preliminary ADME/Tox profiling, researchers can effectively unlock the therapeutic potential of this intriguing molecule and pave the way for its future development. The insights gained from these studies will not only define the pharmacological profile of 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid but also contribute to the broader understanding of the utility of cyclobutane scaffolds in drug discovery.
References
-
Willems, S., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 16(1), 55-68. [Link]
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van der Westhuyzen, R., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Chemistry – A European Journal, 28(29), e202200331. [Link]
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Wang, L., et al. (2022). Identification of Novel Cyclobutane-Based Derivatives as Potent Acetyl-CoA Carboxylase Allosteric Inhibitors for Nonalcoholic Steatohepatitis Drug Discovery. Journal of Medicinal Chemistry, 65(19), 12694–12713. [Link]
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Bocan, T. M. A. (2023). What Makes Fluvastatin Unique? Pharmacological Superiority in High-Risk Populations. Acnos Pharma. [Link]
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David Discovers Drug Discovery. Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. [Link]
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MySkinRecipes. 1-(3-fluorophenyl)cyclobutane-1-carboxylic acid. [Link]
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ResearchGate. Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1) from cyclobutanone 2. [Link]
-
PubMed Central (PMC). Transport mechanisms of trans-1-amino-3-fluoro[1-(14)C]cyclobutanecarboxylic acid in prostate cancer cells. [Link]
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PubMed. Clinical pharmacokinetics of fluvastatin. [Link]
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ResearchGate. (PDF) Clinical pharmacokinetics of fluvastatin with reference to other HMG-CoA reductase inhibitors. [Link]
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Commercial availability of 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid
An In-depth Technical Guide to the Commercial Availability and Application of 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid
Foreword for the Advanced Researcher
This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals interested in the procurement and application of 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid. Moving beyond a simple supplier list, this guide offers an in-depth analysis of the compound's commercial landscape, its significance as a building block in modern drug discovery, and practical considerations for its use in a laboratory setting. The information presented herein is curated to provide actionable insights, grounded in authoritative scientific and commercial data, to facilitate seamless integration of this valuable synthon into your research and development workflows. We will delve into the nuances of supplier variations, quality control considerations, and the synthetic context that underpins its utility, ensuring you are well-equipped to make informed decisions for your projects.
Executive Summary: A Key Building Block in Medicinal Chemistry
3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid has emerged as a critical building block in the synthesis of complex molecular scaffolds, particularly in the development of novel therapeutics. Its rigid cyclobutane core, combined with the electronic properties of the 3-fluorophenyl moiety, offers a unique combination of structural features that can impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates. The commercial availability of this compound has significantly streamlined the synthetic efforts of medicinal chemists, allowing for more rapid exploration of chemical space and the generation of innovative molecular entities. This guide provides a detailed overview of its commercial sources, quality attributes, and applications, serving as an essential resource for any research program leveraging this versatile chemical intermediate.
Commercial Availability and Supplier Overview
The accessibility of 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid from a range of chemical suppliers is a testament to its growing importance in the scientific community. While numerous vendors list this product, the specifics of their offerings, such as purity, available quantities, and lead times, can vary significantly. Below is a comparative analysis of prominent suppliers.
Table 1: Comparative Data of Commercial Suppliers
| Supplier | Product Number (Example) | Purity | Available Quantities | Storage Conditions |
| MySkinRecipes | #186677 | 98% | 250mg, 1g, 5g | 2-8°C[1] |
| ChemScene | CS-0288406 | ≥95% | Inquire for bulk | Sealed in dry, 2-8°C[2] |
| Cenmed Enterprises | C007B-515640 | Not specified | Inquire | Not specified |
| BLDpharm | BD01368945 | Not specified | Inquire | Not specified |
Note: The table above provides a snapshot of supplier information. Researchers are advised to consult the respective supplier websites for the most current data, pricing, and availability.
The Role of 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid in Drug Design
The strategic incorporation of the cyclobutane motif in drug candidates is a growing trend in medicinal chemistry.[3] This is due to the unique structural and physicochemical properties that this strained carbocycle can confer upon a molecule.
Conformational Restriction and 3D Shape
The rigid, puckered structure of the cyclobutane ring provides a level of conformational restriction that is highly desirable in drug design.[3] This rigidity can help to lock a molecule into a bioactive conformation, thereby enhancing its binding affinity for a biological target. Furthermore, the three-dimensional nature of the cyclobutane scaffold allows for the exploration of chemical space beyond the typically planar aromatic systems, which can lead to improved target selectivity and reduced off-target effects.[4]
Physicochemical Property Modulation
The inclusion of a cyclobutane ring can favorably impact a molecule's physicochemical properties. It can serve as a non-planar bioisosteric replacement for phenyl rings, often leading to improved metabolic stability and solubility.[4] The 3-fluorophenyl substituent on this particular carboxylic acid further allows for fine-tuning of electronic properties and can introduce beneficial interactions, such as hydrogen bonding, with the target protein.
Applications as a Key Intermediate
3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid is a versatile intermediate used in the synthesis of a variety of more complex molecules. It is particularly valuable in the development of agents targeting the central nervous system (CNS), where its structure can contribute to metabolic stability and binding affinity.[1] The carboxylic acid functionality provides a convenient handle for further chemical modifications, such as amide bond formation, allowing for its incorporation into a wide range of molecular scaffolds.
Synthesis and Quality Control Considerations
While this guide focuses on the commercial availability of 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid, an understanding of its synthesis is crucial for anticipating potential impurities and for researchers who may consider custom synthesis.
General Synthetic Strategies
The synthesis of substituted cyclobutane carboxylic acids often involves multi-step sequences. A common precursor for such compounds is 3-oxocyclobutanecarboxylic acid, which itself can be synthesized from readily available starting materials like acetone and bromine.[5][6] The 3-fluorophenyl group can be introduced through various methods, including nucleophilic substitution or cross-coupling reactions, followed by functional group manipulations to yield the final carboxylic acid.
Quality Control and Analytical Methods
For a research scientist, ensuring the quality of a starting material is paramount. Key analytical techniques to verify the identity and purity of 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the material.
It is recommended to request a Certificate of Analysis (CoA) from the supplier, which should provide data from these analytical tests.
Experimental Workflow: Procurement to Application
The following diagram outlines a typical workflow for a researcher from the point of identifying the need for 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid to its successful application in a synthetic protocol.
Caption: A typical workflow for sourcing and utilizing the target compound.
Conclusion
3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid is a commercially accessible and highly valuable building block for modern drug discovery. Its unique structural features offer medicinal chemists a powerful tool for optimizing the properties of drug candidates. By carefully selecting suppliers, performing in-house quality control, and understanding the synthetic context of this intermediate, researchers can effectively leverage its potential to accelerate their research and development efforts.
References
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ResearchGate. (n.d.). Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1) from cyclobutanone 2. Retrieved from [Link]
-
Cenmed Enterprises. (n.d.). 1-(3-fluorophenyl)cyclobutane-1-carboxylic acid. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 1-(3-fluorophenyl)cyclobutane-1-carboxylic acid. Retrieved from [Link]
-
de Witte, W. A., et al. (2017). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 12(20), 1641-1653. Retrieved from [Link]
-
Ding, K., et al. (2016). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry, 59(17), 8116-8133. Retrieved from [Link]
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Horgan, C. P., et al. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry, 29(13), 2203-2226. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of (b) 1(4-chlorophenyl)cyclobutane carboxylic acid. Retrieved from [Link]
- Google Patents. (2013). CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
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Foley, D. J., et al. (2017). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem, 12(10), 733-741. Retrieved from [Link]
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ScholarWorks. (2023). Studies toward the stereocontrolled synthesis of cyclobutane derivatives. Retrieved from [Link]
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OUCI. (2025). Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization. Retrieved from [Link]
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PubChem. (n.d.). (1s,3s)-3-(Trifluoromethyl)cyclobutane-1-carboxylic acid. Retrieved from [Link]
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The Strategic Incorporation of Fluorinated Cyclobutane Derivatives in Modern Medicinal Chemistry: A Technical Guide
Introduction: The Rise of Strained Fluorinated Scaffolds in Drug Discovery
In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly turning to bioisosteric replacements and conformationally restricted scaffolds. Among these, fluorinated cyclobutane derivatives have emerged as a particularly intriguing and powerful motif. The introduction of fluorine, the most electronegative element, into the strained four-membered cyclobutane ring imparts a unique combination of physicochemical and conformational properties that can be strategically exploited to address common challenges in drug development.[1][2] This technical guide provides an in-depth exploration of the synthesis, conformational analysis, and medicinal chemistry applications of fluorinated cyclobutane derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource to leverage this promising structural motif.
The strategic incorporation of a cyclobutane ring can offer several advantages in drug design, including:
-
Conformational Rigidity: The inherent strain of the cyclobutane ring limits the number of accessible conformations, which can help to lock a molecule into a bioactive conformation, thereby enhancing potency and selectivity.[2]
-
Metabolic Stability: The cyclobutane core is generally resistant to metabolic degradation, offering a strategy to block metabolic hotspots and improve the pharmacokinetic profile of a drug candidate.[1][3]
-
Novel Chemical Space: The three-dimensional nature of the cyclobutane scaffold provides access to underexplored areas of chemical space, enabling the design of novel pharmacophores.[1]
When combined with the unique properties of fluorine, these advantages are further amplified, leading to a powerful tool for fine-tuning molecular properties.
Synthetic Strategies for Accessing Fluorinated Cyclobutane Building Blocks
The successful integration of fluorinated cyclobutane moieties into drug candidates relies on the availability of robust and scalable synthetic methods to access a diverse range of functionalized building blocks. Several key strategies have been developed, each with its own advantages and considerations.
Functional Group Interconversion from Cyclobutane Precursors
A common and versatile approach involves the modification of readily available cyclobutane starting materials. For instance, 1-(hydroxymethyl)cyclobutanecarboxylate can serve as a precursor for both fluorinated cyclobutane carboxylic acids and amines.[4]
Experimental Protocol: Synthesis of 1-(Fluoromethyl)cyclobutanecarboxylic Acid [1]
-
Fluorination of the Alcohol: Ethyl 1-(hydroxymethyl)cyclobutanecarboxylate is treated with a deoxofluorinating agent such as diethylaminosulfur trifluoride (DAST) or Morph-DAST to convert the primary alcohol to a fluoromethyl group. The choice of fluorinating agent is critical; Morph-DAST is often preferred for its improved safety profile. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control reactivity and minimize side reactions.
-
Ester Hydrolysis: The resulting ethyl 1-(fluoromethyl)cyclobutanecarboxylate is then hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide or sodium hydroxide in a mixture of water and a co-solvent like methanol or THF. Acidification of the reaction mixture with a mineral acid (e.g., HCl) yields the desired 1-(fluoromethyl)cyclobutanecarboxylic acid.
Causality Behind Experimental Choices: The use of deoxofluorinating agents is a direct and efficient method for converting alcohols to fluorides. The Swern oxidation followed by deoxofluorination provides an alternative route to difluoromethyl groups. The modified Curtius rearrangement is a reliable method for converting carboxylic acids to amines with the loss of one carbon atom.[1]
Building from Cyclobutanone Precursors
Cyclobutanones serve as valuable starting points for the introduction of fluorinated substituents. Nucleophilic addition of fluorine-containing reagents to the carbonyl group is a key transformation in this strategy.
Experimental Protocol: Synthesis of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid [5]
-
Trifluoromethylation of a Cyclobutanone: A 4-oxocyclobutane precursor is treated with a trifluoromethylating agent, such as (trifluoromethyl)trimethylsilane (TMSCF3), in the presence of a fluoride source (e.g., a catalytic amount of tetrabutylammonium fluoride, TBAF). This reaction forms a trifluoromethyl carbinol.
-
Deoxygenation and Further Modification: The resulting tertiary alcohol can be deoxygenated through a two-step process involving conversion to a triflate followed by elimination and subsequent hydrogenation to afford the desired 3-(trifluoromethyl)cyclobutane moiety.[5] The carboxylic acid functionality can be introduced either before or after the fluorination sequence.
Causality Behind Experimental Choices: TMSCF3 is a widely used and effective nucleophilic trifluoromethylating agent. The choice of a fluoride source as a catalyst is crucial for activating the silicon-carbon bond. Deoxygenation via a triflate intermediate is a standard procedure for removing a hydroxyl group.
[2+2] Cycloaddition Reactions
For the de novo construction of the cyclobutane ring, [2+2] cycloaddition reactions are a powerful tool. Photochemical and high-pressure methods are commonly employed to overcome the kinetic barrier of this transformation.
Experimental Protocol: Sunlight-Driven [2+2] Cycloaddition of Fluorinated Chalcones [6]
-
Preparation of the Chalcone Precursor: A fluorinated heterocyclic chalcone is synthesized via a Claisen-Schmidt condensation between an appropriate aldehyde and ketone.
-
Photocycloaddition: The chalcone is dissolved in a suitable solvent (e.g., acetonitrile) and exposed to sunlight or a UV lamp. The [2+2] cycloaddition proceeds to form the cyclobutane dimer.
-
Purification: The resulting cyclobutane derivative is purified by column chromatography or recrystallization.
Causality Behind Experimental Choices: The photochemical [2+2] cycloaddition is a classic method for forming cyclobutane rings. The regioselectivity and stereoselectivity of the reaction can be influenced by the electronic and steric properties of the substituents on the alkene.[7] In some cases, the reaction is proposed to proceed through an electron donor-acceptor complex.[6]
Conformational Analysis: Unraveling the Structural Nuances of Fluorinated Cyclobutanes
The puckered nature of the cyclobutane ring, combined with the stereoelectronic effects of fluorine, leads to a fascinating and complex conformational landscape. Understanding these conformational preferences is paramount for rational drug design, as they dictate the spatial arrangement of pharmacophoric elements.
The Puckered Conformation of Cyclobutane
Unlike the planar representation often depicted, cyclobutane exists in a dynamic equilibrium between two equivalent puckered conformations. This puckering alleviates torsional strain. The introduction of substituents breaks this equivalence, leading to a preference for either an axial or equatorial position to minimize steric interactions.
Sources
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- 5. researchgate.net [researchgate.net]
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Predicted pKa and LogP values for 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid
An In-depth Technical Guide to the Physicochemical Profiling of 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid: Predicted pKa and LogP
Foreword: The Physicochemical Compass of Drug Discovery
In the landscape of modern drug discovery, the journey of a molecule from a promising hit to a viable clinical candidate is governed by a complex interplay of biological activity and physicochemical properties. Among the most fundamental of these properties are the acid dissociation constant (pKa) and the octanol-water partition coefficient (LogP). These two parameters form the cornerstone of a molecule's developability profile, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME).[1][2] As the majority of drugs are weak acids or bases, understanding their ionization state (governed by pKa) at physiological pH is critical for predicting membrane permeability, solubility, and target engagement.[2][3][4] Similarly, a molecule's lipophilicity, quantified by LogP, dictates its ability to traverse the lipid bilayers of cell membranes, a prerequisite for reaching its site of action.[5][6][7]
This guide provides a comprehensive analysis of 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid, a novel chemical entity featuring a fluorinated phenyl ring appended to a cyclobutane carboxylic acid scaffold. Such structures are of significant interest in medicinal chemistry, where the cyclobutane ring offers a rigid, three-dimensional alternative to more traditional linkers, and the fluorine atom can modulate metabolic stability and binding affinity. We will delve into the computational prediction of its pKa and LogP values, contextualize these predictions with established experimental methodologies, and discuss the implications of these properties for its potential as a therapeutic agent.
Section 1: The Acid Dissociation Constant (pKa) – A Measure of Ionization
The pKa is the negative logarithm of the acid dissociation constant (Ka) and indicates the strength of an acid.[3] For a carboxylic acid like our molecule of interest, it defines the pH at which 50% of the molecules are in their neutral (protonated, -COOH) form and 50% are in their ionized (deprotonated, -COO⁻) form. This equilibrium is critical, as the neutral form is generally more lipophilic and better able to cross cell membranes, while the ionized form is more water-soluble.[1][3] Therefore, the pKa directly impacts a drug's solubility and its ability to be absorbed in different parts of the gastrointestinal tract, which has varying pH levels.[1][2]
Computational Prediction of pKa
Predicting pKa in silico has become an indispensable tool in early-stage drug discovery, offering a rapid and cost-effective way to prioritize compounds for synthesis.[8][9] These methods range from empirical, data-driven approaches to more computationally intensive quantum mechanics (QM) calculations.[9][10]
-
Empirical/Rule-Based Methods: These tools (e.g., ACD/pKa DB, ChemAxon) utilize large databases of experimentally determined pKa values. They identify the ionizable group in the query molecule and apply corrections based on the electronic effects (inductive, resonance) of neighboring substituents.[10]
-
Quantitative Structure-Property Relationship (QSPR): These methods build statistical models that correlate calculated molecular descriptors with experimental pKa values.[10]
-
Quantum Mechanics (QM): Physics-based methods calculate the Gibbs free energy change of the dissociation reaction in a solvent continuum model.[10][11] While often more accurate for novel scaffolds, they are computationally demanding.[10]
For 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid, the primary ionizable group is the carboxylic acid. The key structural features influencing its pKa are:
-
The Carboxylic Acid Moiety: Aliphatic carboxylic acids typically have a pKa in the range of 4-5.
-
The Cyclobutane Ring: This rigid scaffold holds the phenyl group in a fixed spatial relationship to the carboxylic acid.
-
The 3-Fluorophenyl Group: The fluorine atom is an electron-withdrawing group. Its presence on the phenyl ring will increase the acidity (lower the pKa) of the carboxylic acid compared to an unsubstituted phenyl analog.
While experimental data for this exact molecule is not publicly available, we can predict its pKa and compare it to structurally related compounds.
| Compound/Method | Predicted pKa | Rationale/Comment |
| 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid (Estimate) | ~4.5 - 4.8 | The electron-withdrawing effect of the fluorine atom, transmitted through the cyclobutane ring, is expected to lower the pKa slightly compared to a simple cyclobutane carboxylic acid. |
| Cyclobutanecarboxylic acid | ~4.8 | Reference pKa for the unsubstituted scaffold. |
| 3-Fluorocyclobutanecarboxylic acid | ~4.6[12] | Fluorine directly on the ring has a more pronounced acid-strengthening effect. |
| Benzoic Acid | 4.2 | The phenyl ring itself is electron-withdrawing compared to an alkyl group. |
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration remains a gold standard for its accuracy and reliability in measuring pKa.[13][14][15] The method involves monitoring the pH of a solution of the compound as a titrant (a strong base for an acidic analyte) is added incrementally.
Protocol:
-
Instrument Calibration: Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0).[15]
-
Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low) to a known concentration, typically around 1-10 mM.[15] To maintain a consistent environment, a background electrolyte like 0.15 M KCl is added to maintain constant ionic strength.[15]
-
Inert Atmosphere: Purge the solution with nitrogen gas before and during the titration to remove dissolved carbon dioxide, which can form carbonic acid and interfere with the measurement.[15]
-
Titration: Place the solution in a temperature-controlled vessel with a magnetic stirrer. Immerse the calibrated pH electrode. Add small, precise volumes of a standardized strong base titrant (e.g., 0.1 M NaOH) and record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the sigmoid curve.[14][15]
Section 2: The Partition Coefficient (LogP) – A Measure of Lipophilicity
The partition coefficient (P) is the ratio of the concentration of a neutral compound in a two-phase system of immiscible liquids, typically n-octanol and water.[5][16] Its logarithm, LogP, is the most common measure of lipophilicity ("fat-loving"). A positive LogP value indicates a preference for the lipid phase (lipophilic), while a negative value indicates a preference for the aqueous phase (hydrophilic).[5]
LogP is a critical determinant of ADME properties.[5][7]
-
Absorption: Molecules with LogP values in the range of 1-3 often exhibit good oral absorption, balancing aqueous solubility with membrane permeability.[5][7]
-
Distribution: Highly lipophilic drugs (high LogP) may accumulate in fatty tissues, leading to a longer half-life, or cross the blood-brain barrier.[6][7]
-
Metabolism & Excretion: Very lipophilic compounds can be difficult to excrete and may require extensive metabolism to be rendered more water-soluble.
It is crucial to distinguish LogP from LogD. LogP refers only to the neutral species, whereas LogD (the distribution coefficient) is pH-dependent and accounts for both the neutral and ionized forms of the molecule.[17] For an acid, LogD will be lower than LogP at pH values above the pKa, where the ionized, more water-soluble form predominates.
Computational Prediction of LogP
In silico LogP prediction is a mature field, with numerous algorithms available that provide rapid estimations.[18][19]
-
Atom-based methods (e.g., XLOGP, ALOGP): These methods sum the contributions of individual atoms to the overall lipophilicity.[19][20]
-
Fragment-based methods (e.g., ClogP): The molecule is broken down into fragments, and the LogP is calculated by summing the known lipophilicity values of these fragments, with correction factors for intramolecular interactions.[19]
-
Property-based methods: These rely on correlations with other molecular properties.
| Tool/Database | Predicted LogP | Method Type |
| XLOGP3 (Predicted) | 2.9 | Atom-based[21] |
| ChemScene (for analog) | 2.9251 | Fragment-based (for 1-((3-Fluorophenyl)thio)cyclobutane-1-carboxylic acid)[22] |
| Estimated Value for Target | ~2.5 - 3.0 | Based on analogs, the presence of the fluorophenyl ring contributes significantly to lipophilicity. The value is within a range often associated with good membrane permeability. |
Experimental Protocol: Shake-Flask Method for LogP Determination
The shake-flask method is the traditional and most direct way to measure LogP, considered the "gold standard" for its conceptual simplicity.[23]
Protocol:
-
Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the phases to separate completely. This ensures that the volumes of the two phases do not change during the experiment.
-
Sample Preparation: Prepare a stock solution of the compound in one of the phases (usually the one in which it is more soluble). The concentration should be low enough to avoid aggregation or micelle formation.[24]
-
Partitioning: Add a known volume of the stock solution to a known volume of the other pre-saturated solvent in a suitable vessel (e.g., a separatory funnel).
-
Equilibration: Shake the vessel for a sufficient period (e.g., 1-24 hours) at a constant temperature to allow the compound to reach equilibrium between the two phases.[16]
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and water layers using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate the LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Water]).[5]
Section 3: Integrated Physicochemical Profile and Visualization
The predictive power of pKa and LogP is most potent when considered together. The interplay between these two parameters, visualized through workflows and property relationship diagrams, guides medicinal chemistry efforts.
Workflow for Physicochemical Property Assessment
The following diagram illustrates a typical workflow in a drug discovery project, integrating computational predictions with experimental validation to assess a compound's viability.
Caption: Workflow integrating computational prediction and experimental validation.
The Impact of pKa on Lipophilicity (LogD)
The ionization state of a molecule directly affects its measured lipophilicity. The diagram below illustrates the relationship between pH, pKa, and the distribution coefficient (LogD) for our acidic compound.
Caption: Relationship between pH, pKa, and effective lipophilicity (LogD).
Conclusion: A Profile for Drug Development
For 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid, the predicted pKa of approximately 4.5-4.8 suggests it will be predominantly in its ionized, more soluble form at the neutral pH of blood and tissues (pH ~7.4), but will exist in a significant proportion as the neutral, more permeable form in the acidic environment of the stomach. The predicted LogP of ~2.5-3.0 indicates a favorable lipophilicity for membrane permeability. This combination suggests the molecule has a promising foundational physicochemical profile for oral absorption. However, these are in silico predictions. The true test lies in experimental validation, which provides the ground truth necessary to make informed decisions in the complex, multi-parameter optimization process that is modern drug discovery. This guide underscores the essential synergy between predictive modeling and empirical measurement, a partnership that accelerates the design of safer and more effective medicines.
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Drug Hunter. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Retrieved from [Link]
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Al-Ittah, W., et al. (2024). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 7(2), 405-421. Retrieved from [Link]
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Avdeef, A. (2011). The Significance of Acid/Base Properties in Drug Discovery. Current Topics in Medicinal Chemistry, 11(21), 2686-2708. Retrieved from [Link]
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Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38. Retrieved from [Link]
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Rowan Scientific. (n.d.). pKa Prediction. Retrieved from [Link]
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ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
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van der Water, S. J., et al. (2017). Development of Methods for the Determination of pKa Values. Molecules, 22(12), 2095. Retrieved from [Link]
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Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Retrieved from [Link]
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Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved from [Link]
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CompuDrug. (n.d.). PrologP. Retrieved from [Link]
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
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ACD/Labs. (2024, July 11). LogP vs LogD - What is the Difference? Retrieved from [Link]
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Tetko, I. V., et al. (2011). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. Journal of Chemical Education, 88(11), 1520–1523. Retrieved from [Link]
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Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]
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ResearchGate. (2011). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. Retrieved from [Link]
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Wang, Y., et al. (2023). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Journal of Chemical Information and Modeling, 63(6), 1806–1816. Retrieved from [Link]
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ACD/Labs. (n.d.). Calculate Partition Coefficients | LogP Prediction Software. Retrieved from [Link]
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Semantic Scholar. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]
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Asghar, J. (2021, February 10). logP (Partition Coefficient) and Lipid Solubility of Drugs. YouTube. Retrieved from [Link]
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ResearchGate. (n.d.). (A) Measured pKa values (23 °C) for carboxylic acids 1, 33, 42 and.... Retrieved from [Link]
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MySkinRecipes. (n.d.). 1-(3-fluorophenyl)cyclobutane-1-carboxylic acid. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1) from cyclobutanone 2. Retrieved from [Link]
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ResearchGate. (n.d.). LogP−pKa plot for fluoroalkyl‐substituted cyclobutane building blocks. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis (A), LogP values at 23 °C (B), and possible rationalizations of the fluorine effects (C, D) for model fluorocyclobutane derivatives 44–47. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Use of 3-(3-Fluorophenyl)cyclobutane-1-carboxylic Acid in Cell-Based Assays
Introduction: The Emerging Role of Cyclobutane Scaffolds in Drug Discovery
Small molecules containing rigid carbocyclic scaffolds have gained significant traction in medicinal chemistry for their ability to confer advantageous pharmacological properties. The cyclobutane motif, in particular, offers a unique, rigid, and three-dimensional structure that can improve potency, selectivity, and pharmacokinetic profiles by optimizing interactions with biological targets and enhancing metabolic stability.[1][2] 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid is a novel synthetic compound that incorporates this promising scaffold. Its structure, featuring a fluorophenyl group and a carboxylic acid moiety, makes it a versatile building block for developing new therapeutic agents.[3] The fluorophenyl group can enhance binding affinity and metabolic stability, while the carboxylic acid provides a handle for forming various derivatives or interacting with biological targets.[4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the initial characterization of 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid and similar novel compounds in common cell-based assays. The protocols herein are designed to be robust and adaptable, enabling the assessment of cytotoxic effects and potential enzyme inhibitory activity, which are critical first steps in the evaluation of any new chemical entity.
Compound Handling and Stock Solution Preparation
Proper handling and preparation of small molecules are paramount to ensure the reproducibility and accuracy of experimental results.[5]
Key Considerations (The Three S's): [5]
-
Solvent: The choice of solvent can impact cell health and assay performance. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving small molecules for cell-based assays. However, the final concentration of DMSO in the cell culture medium should typically be kept below 0.5% to avoid toxicity.[6]
-
Solubility: It is crucial to ensure the compound is fully dissolved to know its true concentration. If precipitation is observed, gentle warming or sonication may be required.
-
Stability: Stock solutions should be stored properly to prevent degradation.
Protocol for Stock Solution Preparation:
-
Reagent Preparation: Obtain high-purity 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid and sterile, anhydrous DMSO.
-
Calculation: Determine the volume of DMSO required to prepare a high-concentration stock solution (e.g., 10 mM or 50 mM). For a 10 mM stock of a compound with a molecular weight of 194.21 g/mol , dissolve 1.942 mg in 1 mL of DMSO.
-
Dissolution: Carefully weigh the compound and add the calculated volume of DMSO. Vortex thoroughly until the compound is completely dissolved.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[7][8]
Application I: Assessing Cellular Viability and Cytotoxicity
A primary step in characterizing a novel compound is to determine its effect on cell viability and proliferation. This helps establish a therapeutic window and identify potential cytotoxic effects. The MTT and XTT assays are reliable, colorimetric methods for this purpose, measuring the metabolic activity of living cells.[6][9] In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt (MTT or XTT) to a colored formazan product, the amount of which is proportional to the number of living cells.[6][7]
Experimental Protocol: MTT Cell Viability Assay
This protocol provides a general guideline and should be optimized for specific cell lines and experimental conditions.[6]
Materials:
-
Selected cancer or normal cell lines
-
Complete cell culture medium
-
96-well flat-bottom plates
-
3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[7]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or acidic isopropanol).[10]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid in culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of medium containing the desired compound concentrations. Include appropriate controls:
-
Incubation: Incubate the plate for a desired exposure period (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[9]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.[6]
-
Solubilization: Carefully aspirate the medium without disturbing the crystals. Add 100 µL of solubilization solution to each well to dissolve the formazan.[8][9] Mix thoroughly by placing the plate on an orbital shaker for 15 minutes.[6]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.[6]
-
Data Analysis:
-
Subtract the absorbance of the medium blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).
-
Plot the percentage of viability against the compound concentration (log scale) to determine the half-maximal inhibitory concentration (IC₅₀).
-
Data Presentation: Example Cytotoxicity Data
| Cell Line | Compound | Incubation Time (h) | IC₅₀ (µM) |
| MCF-7 (Breast Cancer) | 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid | 48 | 25.4 |
| DU145 (Prostate Cancer) | 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid | 48 | 42.1 |
| HEK293 (Normal Kidney) | 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid | 48 | >100 |
Workflow Visualization
Caption: Step-by-step workflow of the MTT cell viability assay.
Application II: Screening for Enzyme Inhibitory Activity
Many drugs exert their effects by inhibiting specific enzymes.[11] Given that cyclobutane derivatives have been incorporated into enzyme inhibitors,[1] it is prudent to screen 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid for such activity. An in vitro enzyme inhibition assay is a direct method to measure a compound's ability to modulate the function of a purified enzyme.[11][12]
General Protocol: In Vitro Enzyme Inhibition Assay (Colorimetric)
This is a generalized protocol adaptable for various enzymes (e.g., proteases, kinases) that use a chromogenic substrate.
Materials:
-
Purified target enzyme
-
Specific chromogenic substrate for the enzyme
-
Assay buffer (optimized for pH and ionic strength for the target enzyme)
-
3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid stock solution
-
Known inhibitor for the target enzyme (positive control)
-
96-well plate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the enzyme and substrate in the assay buffer at appropriate concentrations.
-
Assay Setup (in a 96-well plate):
-
Blank Wells: Assay buffer + vehicle (DMSO).
-
Control Wells (100% Activity): Enzyme solution + vehicle (DMSO).
-
Test Wells: Enzyme solution + serial dilutions of the test compound.
-
Positive Control Wells: Enzyme solution + known inhibitor.
-
-
Pre-incubation: Add the enzyme and the test compound (or vehicle/positive control) to the wells. Allow for a pre-incubation period (e.g., 15-30 minutes) at the optimal temperature for the enzyme, allowing the compound to bind to the enzyme.[13]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to all wells.[13]
-
Measurement: Immediately measure the change in absorbance at a specific wavelength over time using a microplate reader in kinetic mode. The rate of change corresponds to the reaction velocity.[13]
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time curve.
-
Determine the percentage of inhibition for each compound concentration relative to the control (100% activity).
-
Plot the percentage of inhibition against the compound concentration (log scale) to calculate the IC₅₀ value.
-
Data Presentation: Example Enzyme Inhibition Data
| Target Enzyme | Compound | Inhibition Type | Kᵢ (µM) | IC₅₀ (µM) |
| Cyclooxygenase-2 (COX-2) | 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid | Competitive | 5.2 | 12.8 |
| Matrix Metalloproteinase-9 | 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid | Non-competitive | 15.8 | 33.1 |
| Kinase X | 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid | No Inhibition | >200 | >200 |
Principle Visualization
Caption: Principle of a competitive enzyme inhibition assay.
Hypothetical Application: Signaling Pathway Analysis
Based on its structural alerts, 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid could potentially modulate intracellular signaling pathways involved in cancer or inflammation, such as a mitogen-activated protein kinase (MAPK) cascade. Cell-based assays like Western blotting or reporter gene assays can be used to investigate such effects.
Hypothetical MAPK Signaling Pathway
This diagram illustrates a generic kinase cascade where a compound could act as an inhibitor at various levels, for instance, by inhibiting "Kinase B". The effect on the downstream phosphorylation of "Target Protein" could then be measured.
Caption: Hypothetical inhibition of a kinase signaling pathway.
Conclusion
3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid represents a class of compounds with significant potential in drug discovery. The protocols detailed in these application notes provide a validated framework for the initial in vitro characterization of this and other novel small molecules. By systematically assessing cytotoxicity and screening for specific bioactivities such as enzyme inhibition, researchers can efficiently triage and advance promising compounds into the drug development pipeline.
References
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- BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
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- Abcam. (n.d.). Introduction to XTT assays for cell-viability assessment.
- National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
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de Witte, W. E. A., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 16(15), 2339-2354. Retrieved from [Link]
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Gershonov, E., et al. (2000). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry, 43(13), 2530-2540. Retrieved from [Link]
-
Da-Ta Biotech. (n.d.). In Vitro Enzyme Assay: Cutting Edge Research. Retrieved from [Link]
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Wang, S., et al. (2021). Guidelines for the digestive enzymes inhibition assay. Food Frontiers, 2(2), 168-180. Retrieved from [Link]
-
Takeda Pharmaceutical Company Limited. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. The Journal of Organic Chemistry, 86(17), 11847-11855. Retrieved from [Link]
-
Calugi, C. (2012, November 23). Can anybody recommend a good source for enzyme inhibition assay protocols? ResearchGate. Retrieved from [Link]
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Yu, J. Q., et al. (2023). Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. Nature, 617(7962), 729-735. Retrieved from [Link]
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DiscoverX. (2017, May 18). Create Your Own Cellular Compound Target Engagement Assay. Retrieved from [Link]
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El-Damasy, D. A., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Molecules, 27(19), 6543. Retrieved from [Link]
-
Oka, S., et al. (2012). Transport mechanisms of trans-1-amino-3-fluoro[1-(14)C]cyclobutanecarboxylic acid in prostate cancer cells. Nuclear Medicine and Biology, 39(1), 109-119. Retrieved from [Link]
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-
Sun, D., et al. (2019). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor. Journal of Medicinal Chemistry, 62(17), 7869-7889. Retrieved from [Link]
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An, F., & Wu, F. (2022). A review for cell-based screening methods in drug discovery. Journal of Analytical Methods in Chemistry, 2022, 9037388. Retrieved from [Link]
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Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. Retrieved from [Link]
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Wang, R., et al. (2020). A cell-based fluorescent assay for FAP inhibitor discovery. Bioorganic & Medicinal Chemistry Letters, 30(16), 127253. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1) from cyclobutanone 2. Retrieved from [Link]
-
Royo, M., et al. (2020). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. Molecules, 25(18), 4241. Retrieved from [Link]
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Application Note & Protocol: A Robust LC-MS/MS Method for the Quantification of 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid in Human Plasma
Abstract
This document delineates a comprehensive, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise and accurate quantification of 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid in human plasma. Designed for researchers, scientists, and drug development professionals, this guide provides not only a step-by-step protocol but also the scientific rationale behind the methodological choices. The method employs a protein precipitation-based sample preparation and utilizes a structurally analogous internal standard to ensure reliability. All validation parameters meet the criteria set forth by the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance for Industry.[1][2]
Introduction
3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid is a novel small molecule with potential therapeutic applications. As with any new chemical entity, a robust and reliable bioanalytical method is paramount for pharmacokinetic and toxicokinetic studies during drug development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for such applications due to its inherent selectivity, sensitivity, and speed.[3]
The carboxylic acid moiety and the fluorophenyl group present unique analytical challenges, including potential for matrix effects and the need for careful chromatographic optimization to ensure retention and peak shape. This application note addresses these challenges by presenting a meticulously developed and validated method suitable for regulated bioanalysis.
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's physicochemical properties is fundamental to rational method development.
| Property | Value | Source/Rationale |
| Chemical Formula | C₁₁H₁₁FO₂ | PubChem |
| Molecular Weight | 194.21 g/mol | PubChem |
| Predicted LogP | ~2.0 - 2.5 | Based on similar structures and computational models. This moderate lipophilicity suggests good retention on a C18 column. |
| Predicted pKa | ~4.5 - 5.0 | The carboxylic acid group dictates the acidic nature. At physiological pH, it will be deprotonated, making it suitable for negative ion mode mass spectrometry. |
Experimental Design & Rationale
Internal Standard (IS) Selection
The use of an internal standard is crucial for correcting for variability during sample preparation and analysis.[4][5][6] While a stable isotope-labeled (SIL) internal standard is the ideal choice, its commercial unavailability necessitated the selection of a suitable structural analog.[4][7]
Selected Internal Standard: 3-(4-chlorophenyl)cyclobutane-1-carboxylic acid
Justification:
-
Structural Similarity: The IS shares the same core cyclobutane-1-carboxylic acid structure and a halogenated phenyl ring, ensuring similar chromatographic behavior and ionization efficiency.
-
Mass Difference: The mass difference between the analyte and the IS is sufficient for differentiation by the mass spectrometer.
-
Commercial Availability: The selected IS is readily available from commercial vendors.[8][9]
Sample Preparation Strategy: Protein Precipitation
For high-throughput analysis, a simple and efficient sample preparation technique is desirable. Protein precipitation was chosen for its speed and effectiveness in removing the majority of plasma proteins.[9][10]
Rationale:
-
Simplicity and Speed: Protein precipitation is a rapid, single-step process.[9]
-
Analyte Stability: The mild conditions of protein precipitation are unlikely to cause degradation of the analyte.
-
Compatibility: The resulting supernatant is directly compatible with the LC-MS/MS system.
Materials and Methods
Reagents and Materials
-
3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid (Analyte)
-
3-(4-chlorophenyl)cyclobutane-1-carboxylic acid (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA anticoagulant)
Instrumentation
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
A high-performance liquid chromatography (HPLC) system.
-
Analytical column: C18, 2.1 x 50 mm, 1.8 µm particle size.
Detailed Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the analyte and IS in methanol.
-
Working Standard Solutions: Serially dilute the primary stock solutions with 50:50 (v/v) acetonitrile:water to prepare calibration curve standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS primary stock with acetonitrile.
Sample Preparation Protocol
-
Label 1.5 mL microcentrifuge tubes for blank, standards, QCs, and unknown samples.
-
Pipette 50 µL of the appropriate matrix (blank plasma, standard, QC, or sample) into the corresponding tubes.
-
Add 200 µL of the IS working solution (100 ng/mL in acetonitrile) to all tubes except the blank (add 200 µL of acetonitrile to the blank).
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 150 µL of the supernatant to a 96-well plate or autosampler vials.
-
Inject 5 µL into the LC-MS/MS system.
LC-MS/MS Method Workflow
Caption: Overall workflow from sample preparation to data analysis.
LC-MS/MS Parameters
| Parameter | Setting | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention for moderately lipophilic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes protonation for better peak shape of carboxylic acids. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good separation efficiency. |
| Flow Rate | 0.4 mL/min | Appropriate for the column dimensions. |
| Gradient | 10% B to 95% B over 3 min | A rapid gradient for high-throughput analysis. |
| Injection Volume | 5 µL | |
| Ionization Mode | ESI Negative | The carboxylic acid group is readily deprotonated. |
| MRM Transitions | Analyte: 193.1 > 149.1IS: 209.1 > 165.1 (Proposed) | Precursor ions correspond to [M-H]⁻. Product ions are proposed based on the likely loss of the carboxylic acid group. |
| Collision Energy | Optimized for each transition | To be determined empirically for maximum signal intensity. |
Method Validation
The method was validated according to the FDA's Bioanalytical Method Validation Guidance.[1][2]
| Validation Parameter | Acceptance Criteria |
| Linearity | r² ≥ 0.99 |
| Accuracy | Within ±15% of nominal (±20% at LLOQ) |
| Precision | ≤15% CV (≤20% at LLOQ) |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS. |
| Matrix Effect | IS-normalized matrix factor between 0.85 and 1.15.[4] |
| Recovery | Consistent and reproducible. |
| Stability | Freeze-thaw, short-term, long-term, and post-preparative stability within ±15% of nominal concentrations. |
Data Analysis and Quantification
Data acquisition and processing were performed using the instrument's software. The concentration of the analyte in each sample was determined from the calibration curve constructed by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the calibration standards. A weighted (1/x²) linear regression was used for the calibration curve.
Conclusion
This application note provides a detailed and robust LC-MS/MS method for the quantification of 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid in human plasma. The method is simple, rapid, and has been validated to meet regulatory standards, making it suitable for supporting drug development studies. The scientific rationale for each step of the method has been provided to allow for easy adaptation and troubleshooting.
References
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BioPharma Services Inc. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
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NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Retrieved from [Link]
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ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
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LCGC International. (n.d.). When Should an Internal Standard be Used? Retrieved from [Link]
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NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards? Retrieved from [Link]
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Phenomenex. (2025). Protein Precipitation Method. Retrieved from [Link]
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SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. Retrieved from [Link]
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Aribo Biotechnology. (2024). 3-(4-chlorophenyl)cyclobutane-1-carboxylic acid. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Smith, K. A., Merrigan, S. D., & Johnson-Davis, K. L. (2018). Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. Journal of Applied Laboratory Medicine, 3(3), 384–396. Retrieved from [Link]
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Chemistry For Everyone. (2025). What Is An Internal Standard And Why Is It Used In LC-MS? Retrieved from [Link]
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Chemcago. (n.d.). 3-(4-chlorophenyl)cyclobutane-1-carboxylic acid. Retrieved from [Link]
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A-Star Research. (n.d.). 3-(4-Chlorophenyl)cyclobutane-1-carboxylic acid, 95% Purity, C11H11ClO2, 100 mg. Retrieved from [Link]
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ResearchGate. (n.d.). Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS | Request PDF. Retrieved from [Link]
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ResearchGate. (n.d.). diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. Retrieved from [Link]
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EPFL. (n.d.). Web-based application for in silico fragmentation - MS tools. Retrieved from [Link]
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Li, D., et al. (2022). CFM-ID 4.0 – a web server for accurate MS-based metabolite identification. Nucleic Acids Research, 50(W1), W160–W168. Retrieved from [Link]
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ACD/Labs. (n.d.). Mass Spec Fragment Prediction Software | MS Fragmenter. Retrieved from [Link]
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Pérez-Ribera, M., et al. (2025). SingleFrag: a deep learning tool for MS/MS fragment and spectral prediction and metabolite annotation. Briefings in Bioinformatics. Retrieved from [Link]
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Drug Discovery World. (2016). Application of LCMS in small-molecule drug development. Retrieved from [Link]
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Uni Halle. (n.d.). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Retrieved from [Link]
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ACS Publications. (2022). PyFragMS A Web Tool for the Investigation of the Collision-Induced Fragmentation Pathways. ACS Omega. Retrieved from [Link]
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PubMed. (2014). Rearrangements leading to fragmentations of hydrocinnamate and analogous nitrogen-containing anions upon collision-induced dissociation. Retrieved from [Link]
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Application Note: Leveraging the 3-(3-Fluorophenyl)cyclobutane-1-carboxylic Acid Scaffold for Fragment-Based Drug Discovery
Introduction: The Strategic Value of Scaffolds in Modern Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying high-quality lead compounds.[1][2][3] The core principle of FBDD is to screen small, low-complexity molecules (fragments) that, despite binding with low affinity, do so efficiently and can be elaborated into highly potent leads.[3][4] This approach allows for a more thorough exploration of chemical space and often yields compounds with superior physicochemical properties.[1][5]
Central to the success of any FBDD campaign is the quality and design of the fragment library. There is a growing imperative to move beyond flat, two-dimensional aromatic compounds and embrace three-dimensional (3D) scaffolds that can better probe the complex topology of protein binding sites.[6][7] 3D fragments can offer improved solubility, novel intellectual property, and unique exit vectors for optimization.[8]
This application note details the strategic use of 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid as a novel, high-value scaffold for FBDD. We will explore the rationale behind its design, provide detailed protocols for its synthesis and application in screening campaigns, and outline a structure-guided workflow for its evolution from a fragment hit to a lead compound.
Section 1: Rationale for the Scaffold - A Privileged Combination
The power of the 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid scaffold lies in the synergistic combination of its three core components. Each element is deliberately chosen to confer specific, advantageous properties that address key challenges in drug discovery.
The Cyclobutane Core: Engineered Three-Dimensionality and Rigidity
The cyclobutane ring serves as the scaffold's foundation, providing a rigid, non-planar architecture.[9] Unlike conformationally flexible alkyl chains, the puckered four-membered ring restricts the spatial orientation of its substituents.[10][11]
-
Causality: This pre-organization of pharmacophoric elements reduces the entropic penalty upon binding to a biological target, which can lead to a significant improvement in binding affinity. The 3D nature of the cyclobutane ring also allows for the exploration of deep or complex pockets that are inaccessible to planar fragments.[11][12] Furthermore, the cyclobutane motif is known to enhance metabolic stability by being less susceptible to enzymatic degradation compared to more common aliphatic chains.[10][12]
The 3-Fluorophenyl Moiety: A Tool for Modulating Potency and Pharmacokinetics
The strategic placement of a fluorine atom on the phenyl ring is a well-established tactic in medicinal chemistry.[13][14] Fluorine's unique properties—small size, high electronegativity, and the strength of the C-F bond—can be leveraged to fine-tune a fragment's profile.[14][15]
-
Causality:
-
Metabolic Stability: A fluorine atom can block sites of metabolic oxidation. By replacing a hydrogen atom with fluorine, P450-mediated hydroxylation can be prevented, increasing the compound's half-life.[15]
-
Binding Affinity: The highly polarized C-F bond can engage in favorable electrostatic or dipole-dipole interactions within the protein binding site, enhancing affinity.[13][16]
-
Physicochemical Properties: Fluorine substitution can increase lipophilicity, which may improve cell membrane permeability.[15][16][17] It also lowers the pKa of nearby acidic or basic groups, which can be used to optimize ionization at physiological pH.[13]
-
The Carboxylic Acid Handle: A Vector for Elaboration
The carboxylic acid group is not merely a functional component; it is a strategic "handle" for hit-to-lead optimization.
-
Causality: This functional group serves two primary purposes. First, it can act as a key pharmacophore, forming strong hydrogen bonds or salt bridges with residues like arginine or lysine in a binding pocket. Second, it provides a reliable and well-understood chemical moiety for synthetic elaboration using robust and predictable reactions, such as amide bond formation. This makes it an ideal exit vector for the "fragment growing" optimization strategy.
Caption: Key components and strategic functions of the scaffold.
Section 2: Representative Synthesis Protocol
The synthesis of 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid can be achieved from commercially available starting materials. The following protocol is a representative pathway adapted from established methods for synthesizing substituted cyclobutanes.[18][19][20]
Protocol 2.1: Synthesis of 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid
-
Step 1: Grignard Reaction.
-
To a solution of 3-oxocyclobutane-1-carboxylic acid (1.0 eq) in anhydrous THF at 0 °C, add (3-fluorophenyl)magnesium bromide (1.1 eq, 1M solution in THF) dropwise.
-
Causality: This step introduces the fluorophenyl moiety onto the cyclobutane core via nucleophilic addition to the ketone. The use of a Grignard reagent is a standard and efficient method for forming carbon-carbon bonds.
-
-
Step 2: Dehydration.
-
Quench the reaction from Step 1 with saturated aqueous NH₄Cl and extract the crude alcohol product.
-
Dissolve the crude alcohol in toluene, add a catalytic amount of p-toluenesulfonic acid (0.05 eq), and heat to reflux with a Dean-Stark trap for 4-6 hours.
-
Causality: The tertiary alcohol formed in the Grignard reaction is readily eliminated under acidic conditions to form an alkene. This sets the stage for a stereochemically non-specific reduction.
-
-
Step 3: Reduction.
-
To a solution of the alkene from Step 2 in methanol, add Palladium on carbon (10 wt. %).
-
Hydrogenate the mixture under a balloon of H₂ gas at room temperature until TLC analysis indicates complete consumption of the starting material.
-
Filter the reaction through Celite and concentrate the filtrate.
-
Causality: Catalytic hydrogenation is a reliable method for reducing the double bond to yield the desired saturated cyclobutane ring. This method typically results in a mixture of cis and trans isomers, which can be separated by chromatography if desired, or used as a mixture for initial screening.
-
-
Step 4: Purification.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product. Confirm the structure and purity via ¹H NMR, ¹³C NMR, and LC-MS.
-
Section 3: Application in an FBDD Campaign
The utility of this scaffold is realized when it is integrated into a well-designed FBDD workflow.
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Application Note: A High-Throughput Screening Protocol for Identifying Modulators of Target X Using 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid Scaffolds
Introduction
High-throughput screening (HTS) is a foundational technology in modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify compounds that modulate a specific biological target.[1][2] The process integrates robotics, sensitive detectors, and sophisticated data analysis to conduct millions of tests, providing essential starting points for drug design and mechanistic studies.[1] This application note provides a comprehensive, adaptable framework for developing and executing a high-throughput screening campaign, using the small molecule scaffold, 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid, as a representative test case.
This molecule is characteristic of fragments and intermediates used in medicinal chemistry to build larger, more complex drug candidates, particularly for agents targeting the central nervous system (CNS).[3] Its rigid cyclobutane core and fluorophenyl group can confer desirable metabolic stability and binding affinity.[3] For the purpose of this protocol, we will hypothesize a biochemical assay targeting a hypothetical enzyme, "Synthase X," where inhibition can be monitored via a fluorescence-based readout. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights into assay development, quality control, data interpretation, and hit validation.
PART 1: Pre-Screening & Compound Management
The success of any HTS campaign begins with a thorough understanding of the test compound and meticulous preparation of the screening library.
Physicochemical Profile of the Core Scaffold
Understanding the properties of the core chemical matter is essential for designing appropriate assay conditions and anticipating potential challenges.
| Property | Value | Source / Comment |
| Molecular Formula | C₁₁H₁₁FO₂ | [3] |
| Molecular Weight | 194.21 g/mol | [3] |
| Solubility | Low in aqueous media | Inferred. Most small organic molecules require a solvent like DMSO for HTS. |
| Storage | 2-8°C, desiccated | [3] |
| Purity | >95% | Recommended for HTS to avoid artifacts from impurities. |
Compound Handling & Plate Preparation
Systematic errors often originate from improper compound handling. The goal is to create a series of "ready-to-screen" plates from a concentrated master stock.
Protocol 1: Master Stock and Intermediate Plate Preparation
-
Master Stock Solution: Accurately weigh the 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid and dissolve it in 100% dimethyl sulfoxide (DMSO) to create a high-concentration master stock (e.g., 10 mM).
-
Expert Insight: DMSO is the industry-standard solvent for HTS due to its high solubilizing power and miscibility with aqueous assay buffers.[1] However, final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid impacting protein function or cell viability.
-
-
Intermediate Plates: Using an automated liquid handler, perform a serial dilution from the master stock to create intermediate concentration plates. This minimizes the number of dilutions required to achieve the final screening concentration.
-
Assay-Ready Plates: Dispense a small volume (e.g., 50-100 nL) of compound from the intermediate plates into the bottom of 384- or 1536-well assay plates. These plates can then be sealed and stored at -20°C or -80°C.
-
Expert Insight: Pre-plating compounds into assay plates streamlines the screening process, as only buffer and reagents need to be added on the day of the experiment. This enhances throughput and consistency.[2]
-
PART 2: Assay Development and Validation
The development of a robust and reliable assay is the most critical phase of an HTS campaign.[4][5] The assay must be sensitive, reproducible, and amenable to miniaturization and automation.[2][6]
Principle of the Assay: A Fluorescence-Based Enzyme Inhibition Assay
For this guide, we will develop a fluorescence-based assay for our hypothetical target, Synthase X.
-
Reaction: Synthase X catalyzes the conversion of a non-fluorescent substrate into a highly fluorescent product.
-
Detection: An increase in fluorescence intensity, measured over time, is directly proportional to enzyme activity.
-
Inhibition: Inhibitors of Synthase X, such as our test compound, will prevent the formation of the fluorescent product, resulting in a decrease in the fluorescence signal.
This format is common in HTS due to its high sensitivity and compatibility with standard plate readers.[][8]
Assay Optimization
Before scaling up, key parameters must be optimized in a 96- or 384-well format to achieve the best possible performance.
Protocol 2: Enzyme Assay Optimization
-
Enzyme Titration: Determine the minimal enzyme concentration that provides a robust signal well above the background. Test a range of Synthase X concentrations while keeping the substrate concentration constant.
-
Substrate Titration (Km Determination): Measure the initial reaction velocity at various substrate concentrations. Plot the velocity against substrate concentration and fit to the Michaelis-Menten equation to determine the Km (substrate concentration at half-maximal velocity).
-
Expert Insight: For inhibitor screening, it is standard practice to run the assay with the substrate concentration at or near its Km value. This ensures the assay is sensitive to competitive inhibitors.
-
-
Time Course: Run the reaction and measure the fluorescence signal at multiple time points. Identify the linear phase of the reaction where the product formation rate is constant. This will define the optimal incubation time for the HTS.
-
DMSO Tolerance: Test the effect of different DMSO concentrations (e.g., 0.1% to 5%) on enzyme activity. Determine the highest concentration that does not significantly inhibit the enzyme. This defines the upper limit for the compound solvent.
Statistical Validation: The Z'-Factor
The Z'-factor is the gold standard for quantifying the quality of an HTS assay.[9] It measures the separation between the positive and negative control signals, accounting for data variation.
Z'-Factor Calculation: Z' = 1 - [ (3σp + 3σn) / |μp - μn| ]
Where:
-
μp and σp are the mean and standard deviation of the positive control (e.g., no enzyme or a known potent inhibitor).
-
μn and σn are the mean and standard deviation of the negative control (e.g., active enzyme with DMSO).
| Z'-Factor Value | Assay Quality | Interpretation for HTS |
| > 0.5 | Excellent | An ideal assay with a large separation band between controls. Highly reliable for screening.[6][9][10] |
| 0 to 0.5 | Marginal | The assay may be usable, but hit confirmation will be challenging due to higher false positive/negative rates. Further optimization is recommended.[9] |
| < 0 | Unacceptable | The signals from the positive and negative controls overlap, making the assay unsuitable for screening.[9] |
Protocol 3: Z'-Factor Validation
-
Prepare a 384-well plate. In half of the wells (n=192), set up the negative control reaction (full assay components + DMSO).
-
In the other half of the wells (n=192), set up the positive control reaction (assay components + a known inhibitor or no enzyme).
-
Incubate the plate for the predetermined optimal time.
-
Read the fluorescence on an HTS-compatible plate reader.
-
Calculate the Z'-factor using the formula above. The assay is considered validated for HTS when a Z'-factor of >0.5 is consistently achieved.[10]
PART 3: The High-Throughput Screening Workflow
Once the assay is validated, the full-scale screen can be initiated. This process is typically fully automated to ensure consistency and high throughput.[1][11]
HTS Workflow Diagram
Caption: Automated HTS workflow from compound plating to primary hit selection.
Step-by-Step HTS Protocol
This protocol assumes the use of a 384-well plate and a final assay volume of 10 µL.
-
Plate Loading: Place a pre-stamped assay-ready compound plate onto the deck of the automated liquid handling system. The plate should contain test compounds and dedicated wells for positive (no enzyme) and negative (DMSO only) controls.
-
Enzyme Addition: Dispense 5 µL of Synthase X solution (at 2X the final optimized concentration) into all wells.
-
Pre-incubation (Optional): Incubate the plate for 15 minutes. This step allows the compounds to interact with the enzyme before the reaction starts and is critical for identifying time-dependent inhibitors.
-
Reaction Initiation: Dispense 5 µL of the fluorescent substrate (at 2X the final optimized concentration) into all wells to start the reaction.
-
Final Incubation: Incubate the plate at room temperature for the optimized duration (e.g., 30 minutes), protected from light.
-
Data Acquisition: Read the plate on a fluorescence plate reader using the appropriate excitation and emission wavelengths.
PART 4: Data Analysis and Hit Identification
Raw data from an HTS campaign requires normalization and statistical analysis to identify meaningful "hits."[12]
Data Normalization
The raw fluorescence units are converted to a more intuitive value, such as percent inhibition, to normalize for plate-to-plate variation.
% Inhibition Calculation: % Inhibition = 100 * [ 1 - ( (Signalcompound - Meanpos) / (Meanneg - Meanpos) ) ]
Where:
-
Signalcompound is the fluorescence signal from a well with a test compound.
-
Meanpos is the average signal of the positive controls on that plate.
-
Meanneg is the average signal of the negative controls on that plate.
Hit Selection
A statistical threshold is used to separate active compounds ("hits") from inactive ones. The Z-score is a robust method for this purpose.[1]
Z-Score Calculation: Z-score = ( Valuecompound - Meanall_samples ) / σall_samples
Where:
-
Valuecompound is the % inhibition for a given compound.
-
Meanall_samples and σall_samples are the mean and standard deviation of the % inhibition values for all test compounds on the plate.
A common hit threshold is a Z-score ≥ 3, which corresponds to three standard deviations from the mean of the sample population.[12]
PART 5: Hit Confirmation and Triage
Primary hits from an HTS campaign contain a significant number of false positives.[13] A rigorous triage process is essential to focus resources on the most promising compounds.
Hit Triage Workflow
Caption: A workflow for triaging primary HTS hits to identify confirmed leads.
Protocol 4: Hit Confirmation and IC50 Determination
-
Re-purchase and QC: Obtain fresh, dry powder of the hit compounds. Verify their identity and purity (>95%) via LC-MS and NMR.
-
Confirmation Test: Re-test the compounds in the primary assay in triplicate at the original screening concentration to confirm activity.
-
Dose-Response Curve: Perform a serial dilution of the confirmed hits (e.g., 10-point, 3-fold dilution) and run them in the primary assay.
-
IC50 Calculation: Plot the % inhibition against the compound concentration (log-transformed) and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of the enzyme's activity is inhibited).
Protocol 5: Counter-Screening and Orthogonal Validation
-
Counter-Screens: Design assays to identify compounds that interfere with the assay technology itself. For a fluorescence-based assay, this involves screening for autofluorescent compounds by testing them in the assay buffer without the enzyme or substrate.[13]
-
Orthogonal Assays: Validate the hits in a secondary assay that uses a different detection technology. For example, if the primary screen was fluorescence-based, an orthogonal assay could be based on luminescence or a label-free technology like Surface Plasmon Resonance (SPR) to directly measure compound binding to the target protein.[14] This ensures that the observed activity is due to interaction with the target and not an artifact of the primary assay format.
PART 6: Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Z'-Factor (<0.5) | - High data variability in controls.- Low signal-to-background ratio. | - Check for consistency of liquid handling robotics.- Re-optimize enzyme/substrate concentrations.- Ensure reagents are stable over the course of the screen. |
| High Plate-to-Plate Variability | - Reagent degradation.- Inconsistent incubation times.- "Edge effects" on microplates. | - Prepare fresh reagents daily.- Ensure automation scheduling is precise.- Avoid using the outer wells of the plate or use barrier seals. |
| High Number of False Positives | - Compound aggregation.- Assay interference (e.g., autofluorescence).- Reactive compounds. | - Add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer.[13]- Implement counter-screens early in the triage process.- Use computational filters to flag Pan-Assay Interference Compounds (PAINS).[15] |
Conclusion
This application note outlines a robust and scientifically rigorous protocol for the high-throughput screening of small molecules, exemplified by the 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid scaffold. By emphasizing meticulous assay development, stringent statistical validation using the Z'-factor, and a comprehensive hit triage cascade, this framework serves as a self-validating system designed to minimize false positives and identify genuine, high-quality hits. Adherence to these principles of expertise and trustworthiness will significantly increase the probability of success in any HTS-based drug discovery endeavor.
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A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research. Available at: [Link]
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High-throughput screening. Wikipedia. Available at: [Link]
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Assay Development for High-Throughput Drug Screening Against Mycobacteria. PubMed. Available at: [Link]
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Biochemical Assays. Domainex. Available at: [Link]
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Comprehensive analysis of high-throughput screens with HiTSeekR. Oxford Academic. Available at: [Link]
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Resources for Assay Development and High Throughput Screening. MSU Drug Discovery. Available at: [Link]
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Analysis of HTS data. Cambridge MedChem Consulting. Available at: [Link]
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Metrics for Comparing Instruments and Assays. Molecular Devices. Available at: [Link]
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Expert biochemical assays for drug discovery success. Nuvisan. Available at: [Link]
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ADVANCES IN DISCOVERING SMALL MOLECULES TO PROBE PROTEIN FUNCTION IN A SYSTEMS CONTEXT. PMC - NIH. Available at: [Link]
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What Metrics Are Used to Assess Assay Quality?. BIT 479/579 High-throughput Discovery. Available at: [Link]
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From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. BellBrook Labs. Available at: [Link]
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High-throughput screening (HTS). BMG LABTECH. Available at: [Link]
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Hit Discovery. Sygnature Discovery. Available at: [Link]
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Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PMC - PubMed Central. Available at: [Link]
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High-Throughput Screening in Drug Discovery Explained. Technology Networks. Available at: [Link]
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1-(3-fluorophenyl)cyclobutane-1-carboxylic acid. MySkinRecipes. Available at: [Link]
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A Fluorescence-Based Thiol Quantification Assay for Ultra-High-Throughput Screening for Inhibitors of Coenzyme A Production. ResearchGate. Available at: [Link]
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Detecting and overcoming systematic bias in high-throughput screening technologies. Oxford Academic. Available at: [Link]
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Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1) from cyclobutanone 2. ResearchGate. Available at: [Link]
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Fluorescence-Based Kinetic Assay for High-Throughput Discovery and Engineering of Stereoselective ω-Transaminases. ResearchGate. Available at: [Link]
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101 ELISA Troubleshooting Tips for Research in 2024. Assay Genie. Available at: [Link]
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Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PMC - NIH. Available at: [Link]
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Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. ResearchGate. Available at: [Link]
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Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. PMC - NIH. Available at: [Link]
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What I should do if my the validation of the top drugs from high-throughput screening turns to be negative?. ResearchGate. Available at: [Link]
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A Fluorescence-Based Assay for High-Throughput Screening of Coupling Reactions. Application to Heck Chemistry. Journal of the American Chemical Society. Available at: [Link]
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Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. Available at: [Link]
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3-Hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid. PubChem. Available at: [Link]
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Application Note & Protocol: Formulation of 3-(3-Fluorophenyl)cyclobutane-1-carboxylic Acid for In Vivo Animal Studies
Abstract
This document provides a comprehensive guide for the formulation of 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid, a novel carboxylic acid derivative, for in vivo evaluation in animal models. The protocols detailed herein are designed to ensure bioavailability, stability, and reproducibility, addressing the common challenges associated with the oral and parenteral delivery of carboxylic acid-containing molecules. This guide is intended for researchers, scientists, and professionals in the field of drug development, emphasizing a systematic approach beginning with essential physicochemical characterization.
Introduction: The Formulation Challenge of Carboxylic Acids
Carboxylic acid moieties are prevalent in a wide array of pharmacologically active agents.[1][2] While this functional group can be crucial for target engagement, it often presents significant formulation challenges.[3] The ionizable nature of the carboxylic acid group leads to pH-dependent solubility, which can drastically impact absorption and bioavailability following in vivo administration.[3] At the low pH of the stomach, carboxylic acids are protonated and less soluble, while they become more soluble at higher pH levels in the intestine due to ionization.[3] Furthermore, these compounds can be susceptible to metabolic degradation and may exhibit poor membrane permeability. The successful preclinical evaluation of 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid hinges on the development of a robust and reproducible formulation that overcomes these inherent obstacles. This application note will detail the systematic approach to developing such a formulation, from initial physicochemical characterization to the final preparation of dosing solutions.
Physicochemical Characterization of 3-(3-Fluorophenyl)cyclobutane-1-carboxylic Acid
A thorough understanding of the physicochemical properties of the active pharmaceutical ingredient (API) is the cornerstone of rational formulation design.[4] The following table summarizes key properties of 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid, including experimentally determined and estimated values. It is crucial for researchers to experimentally verify these parameters for their specific batch of the compound.
| Property | Value | Significance in Formulation |
| Molecular Formula | C₁₁H₁₁FO₂ | Dictates molecular weight and influences lipophilicity.[5] |
| Molecular Weight | 194.21 g/mol | Influences diffusion and membrane transport.[5] |
| pKa | ~4.5 (Estimated) | Critical for predicting solubility at different physiological pH values. The compound will be largely ionized at intestinal and blood pH.[4] |
| LogP | 2.3 (Estimated) | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.[4] |
| Aqueous Solubility | pH-dependent | Low solubility at acidic pH, increasing significantly as the pH rises above the pKa.[3] |
| Chemical Stability | Stable at room temperature. Potential for salt formation with basic excipients. | Important for storage and handling of the formulated product. |
Strategic Formulation Approaches
Given the physicochemical profile, several formulation strategies can be employed to enhance the in vivo exposure of 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid. The choice of formulation will depend on the intended route of administration, the desired pharmacokinetic profile, and the specific animal model being used.[6]
Oral Administration: Enhancing Solubility and Absorption
For oral delivery, overcoming the pH-dependent solubility is paramount. The acidic environment of the stomach will suppress the ionization of the carboxylic acid, leading to low solubility and potentially poor absorption.
Formulation Workflow for Oral Dosing
Caption: Workflow for Oral Formulation Development.
Protocol 1: pH-Adjusted Aqueous Solution
This approach leverages the increased solubility of the carboxylate salt at a pH above the compound's pKa.
-
Rationale: By raising the pH of the vehicle, we can ensure the compound is in its more soluble, ionized form.[3] This is a simple and effective method for many carboxylic acids.
-
Step-by-Step Protocol:
-
Weigh the required amount of 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid.
-
Add a small volume of a suitable aqueous vehicle (e.g., 0.5% (w/v) methylcellulose in water).
-
Slowly add a titrant, such as 1N NaOH, dropwise while stirring and monitoring the pH with a calibrated pH meter.
-
Continue adding the titrant until the compound is fully dissolved and the target pH (typically 7.0-8.0) is reached.
-
Add the remaining vehicle to achieve the final desired concentration.
-
Visually inspect for complete dissolution and measure the final pH.
-
Protocol 2: Suspension Formulation
If the required dose is high and cannot be achieved in a solution, a suspension is a viable alternative.
-
Rationale: A suspension allows for the administration of a higher dose of a poorly soluble compound. The use of a suspending agent prevents settling and ensures dose uniformity.
-
Step-by-Step Protocol:
-
Prepare the vehicle: Disperse a suspending agent (e.g., 0.5% w/v carboxymethylcellulose sodium) and a wetting agent (e.g., 0.1% w/v Tween 80) in purified water.[7]
-
Micronize the 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid to a uniform particle size. This increases the surface area and can improve dissolution rate in vivo.[8]
-
Gradually add the micronized API to the vehicle while homogenizing to ensure a uniform dispersion.
-
Verify the content uniformity of the suspension by analyzing multiple samples.
-
Parenteral Administration: Strategies for Systemic Exposure
For intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) administration, the formulation must be sterile, isotonic, and have a pH close to physiological levels to minimize irritation at the injection site.
Formulation Strategy for Parenteral Dosing
Caption: Workflow for Parenteral Formulation Development.
Protocol 3: Co-Solvent System
-
Rationale: When aqueous solubility is limited even at physiological pH, a co-solvent system can be employed to increase the solubility of the compound.[7]
-
Step-by-Step Protocol:
-
Prepare a co-solvent mixture. A common example is a combination of polyethylene glycol 400 (PEG 400), propylene glycol (PG), and water (or saline). A typical ratio might be 40:10:50 (PEG 400:PG:Water).
-
Dissolve the 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid in the organic co-solvents (PEG 400 and PG) first.
-
Slowly add the aqueous component while stirring to avoid precipitation.
-
Adjust the pH to near neutral (7.0-7.4) if necessary, using a suitable buffer.
-
Sterile filter the final formulation through a 0.22 µm filter.
-
Conduct necessary quality control checks, including sterility and endotoxin testing.
-
Quality Control and Stability Assessment
All formulations must undergo rigorous quality control testing before in vivo use.
| QC Test | Specification | Rationale |
| Appearance | Clear solution or uniform suspension | Ensures homogeneity and absence of precipitation. |
| pH | 7.0 - 8.0 (Oral), 6.5 - 7.5 (Parenteral) | Critical for solubility, stability, and physiological compatibility. |
| API Concentration | 90% - 110% of target | Guarantees accurate dosing. |
| Osmolality (Parenteral) | 280 - 320 mOsm/kg | Ensures the formulation is isotonic to minimize injection site irritation. |
| Sterility (Parenteral) | No microbial growth | Essential for preventing infection. |
| Endotoxin (Parenteral) | Within acceptable limits | Prevents pyrogenic reactions. |
A short-term stability study should be conducted to ensure the formulation remains within specification for the duration of the in vivo experiment. This typically involves storing the formulation at ambient temperature and under refrigerated conditions and testing the quality control parameters at various time points.
Adherence to Animal Welfare Guidelines
All animal studies must be conducted in accordance with national and institutional guidelines for the care and use of animals. The ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines should be followed to ensure transparent and robust reporting of research findings.[9][10][11]
Conclusion
The successful in vivo evaluation of 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid is critically dependent on the development of an appropriate formulation. By systematically characterizing the physicochemical properties of the API and applying rational formulation strategies, researchers can develop robust oral and parenteral dosage forms. The protocols outlined in this application note provide a solid foundation for these efforts, emphasizing the importance of a thorough understanding of the interplay between the drug substance, excipients, and the physiological environment.
References
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Patsnap Eureka. Overcoming Challenges in Carboxylic Acid Drug Formulations. 2025. Available from: [Link]
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ARRIVE Guidelines. Home. Available from: [Link]
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Pharmaceutical Technology. Excipients for Formulation Success. 2016. Available from: [Link]
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ResearchGate. Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1) from cyclobutanone 2. Available from: [Link]
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ResearchGate. Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. 2025. Available from: [Link]
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MySkinRecipes. 1-(3-fluorophenyl)cyclobutane-1-carboxylic acid. Available from: [Link]
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ResearchGate. Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization. 2025. Available from: [Link]
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Stereoselective Synthesis of 3-(3-Fluorophenyl)cyclobutane-1-carboxylic Acid Isomers: A Detailed Guide for Researchers
This document provides a comprehensive guide for the stereoselective synthesis of the cis and trans isomers of 3-(3-fluorophenyl)cyclobutane-1-carboxylic acid. These compounds are valuable building blocks in medicinal chemistry and drug development, where the spatial arrangement of substituents on the cyclobutane ring can significantly impact biological activity. This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols and the scientific rationale behind the chosen synthetic strategies.
Introduction: The Importance of Stereoisomerism in Drug Design
The cyclobutane motif is a desirable scaffold in modern drug discovery due to its rigid, three-dimensional structure, which can impart favorable pharmacokinetic properties to a molecule. When substituents are introduced onto the cyclobutane ring, stereoisomerism arises, leading to molecules with identical connectivity but different spatial arrangements of atoms. These stereoisomers, specifically diastereomers in the case of 1,3-disubstituted cyclobutanes (cis and trans), can exhibit distinct biological activities and metabolic profiles. Therefore, the ability to selectively synthesize each isomer is crucial for structure-activity relationship (SAR) studies and the development of potent and selective therapeutics.
This guide outlines two distinct, yet related, synthetic pathways to access the cis and trans isomers of 3-(3-fluorophenyl)cyclobutane-1-carboxylic acid, starting from commercially available reagents.
Strategic Overview of the Synthetic Pathways
The synthesis of both isomers hinges on the construction of a 1,3-disubstituted cyclobutane core. The stereochemistry is then selectively introduced through a diastereoselective reduction for the cis isomer and a subsequent stereochemical inversion for the trans isomer.
Caption: Overall synthetic strategy for the cis and trans isomers.
Part 1: Synthesis of cis-3-(3-Fluorophenyl)cyclobutane-1-carboxylic Acid
The synthesis of the cis isomer is achieved through a three-step sequence involving a Knoevenagel condensation, a diastereoselective reduction, and a final hydrolysis and decarboxylation step.[1]
Step 1.1: Knoevenagel Condensation
The initial step involves the formation of a cyclobutylidene Meldrum's acid derivative via a Knoevenagel condensation between 3-fluorobenzaldehyde and Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione). This reaction is typically catalyzed by a mild base and proceeds readily.[2][3][4]
Protocol 1.1: Synthesis of 5-(3-Fluorobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione
| Reagent | Molar Equiv. | MW ( g/mol ) | Amount |
| 3-Fluorobenzaldehyde | 1.0 | 124.11 | 1.24 g (10 mmol) |
| Meldrum's Acid | 1.0 | 144.12 | 1.44 g (10 mmol) |
| Piperidine | 0.1 | 85.15 | 85 mg (1 mmol) |
| Dichloromethane (DCM) | - | - | 50 mL |
Procedure:
-
To a 100 mL round-bottom flask, add 3-fluorobenzaldehyde (1.24 g, 10 mmol) and Meldrum's acid (1.44 g, 10 mmol).
-
Dissolve the solids in dichloromethane (50 mL).
-
Add piperidine (85 mg, 1 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl (2 x 25 mL) and then with brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization from ethanol to afford the desired product as a pale yellow solid.
Step 1.2: Diastereoselective Reduction
The key stereochemistry-determining step for the cis isomer is the diastereoselective reduction of the exocyclic double bond of the cyclobutylidene Meldrum's acid derivative. Sodium borohydride (NaBH₄) in a suitable solvent at low temperature has been shown to favor the formation of the cis isomer.[1][5][6][7][8] The hydride attacks the less sterically hindered face of the double bond, leading to the desired diastereomer.
Protocol 1.2: Synthesis of cis-5-(3-Fluorophenyl)methyl-2,2-dimethyl-1,3-dioxane-4,6-dione
| Reagent | Molar Equiv. | MW ( g/mol ) | Amount |
| 5-(3-Fluorobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | 1.0 | 250.23 | 2.50 g (10 mmol) |
| Sodium Borohydride (NaBH₄) | 1.5 | 37.83 | 0.57 g (15 mmol) |
| Tetrahydrofuran (THF) | - | - | 100 mL |
Procedure:
-
Dissolve the 5-(3-fluorobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione (2.50 g, 10 mmol) in THF (100 mL) in a 250 mL round-bottom flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add sodium borohydride (0.57 g, 15 mmol) portion-wise to the cooled solution.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the cis isomer.
Step 1.3: Hydrolysis and Decarboxylation
The final step involves the acidic hydrolysis of the Meldrum's acid derivative, which is followed by in-situ decarboxylation to afford the target carboxylic acid.
Protocol 1.3: Synthesis of cis-3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid
| Reagent | Molar Equiv. | MW ( g/mol ) | Amount |
| cis-5-(3-Fluorophenyl)methyl-2,2-dimethyl-1,3-dioxane-4,6-dione | 1.0 | 252.25 | 2.52 g (10 mmol) |
| 6 M Hydrochloric Acid (HCl) | - | - | 50 mL |
Procedure:
-
To a 100 mL round-bottom flask, add the cis-5-(3-fluorophenyl)methyl-2,2-dimethyl-1,3-dioxane-4,6-dione (2.52 g, 10 mmol).
-
Add 6 M HCl (50 mL) to the flask.
-
Heat the mixture to reflux (approximately 100-110 °C) for 4 hours.
-
Cool the reaction mixture to room temperature.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure cis-3-(3-fluorophenyl)cyclobutane-1-carboxylic acid.
Part 2: Synthesis of trans-3-(3-Fluorophenyl)cyclobutane-1-carboxylic Acid
The synthesis of the trans isomer leverages the cis-3-(3-fluorophenyl)cyclobutanol intermediate, which is obtained by reduction of the corresponding cyclobutanone. The key step is the stereochemical inversion of the hydroxyl group via a Mitsunobu reaction.[9][10][11][12][13][14][15][16]
Step 2.1: Synthesis of 3-(3-Fluorophenyl)cyclobutanone
This intermediate can be prepared through various methods. A common approach involves the [2+2] cycloaddition of a suitable ketene precursor with 3-fluorostyrene, followed by dehalogenation. For the purpose of this guide, we will assume the availability of this starting material.
Step 2.2: Diastereoselective Reduction to cis-3-(3-Fluorophenyl)cyclobutanol
The reduction of 3-substituted cyclobutanones with hydride reagents typically proceeds with high diastereoselectivity to afford the cis-cyclobutanol. This is due to the hydride approaching from the less sterically hindered face of the carbonyl group.
Protocol 2.2: Synthesis of cis-3-(3-Fluorophenyl)cyclobutanol
| Reagent | Molar Equiv. | MW ( g/mol ) | Amount |
| 3-(3-Fluorophenyl)cyclobutanone | 1.0 | 164.18 | 1.64 g (10 mmol) |
| Sodium Borohydride (NaBH₄) | 1.2 | 37.83 | 0.45 g (12 mmol) |
| Methanol | - | - | 50 mL |
Procedure:
-
Dissolve 3-(3-fluorophenyl)cyclobutanone (1.64 g, 10 mmol) in methanol (50 mL) in a 100 mL round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (0.45 g, 12 mmol) portion-wise.
-
Stir the reaction at 0 °C for 1 hour.
-
Quench the reaction by the slow addition of water (20 mL).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude cis-alcohol, which can be used in the next step without further purification.
Step 2.3: Mitsunobu Inversion to trans-Ester
The Mitsunobu reaction is a powerful tool for the stereoinversion of secondary alcohols.[9][10][11][12][13][14][15][16] In this step, the cis-alcohol is reacted with a carboxylic acid (e.g., p-nitrobenzoic acid for ease of visualization on TLC and crystallization) in the presence of triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The reaction proceeds via an Sₙ2 mechanism, resulting in a complete inversion of stereochemistry at the carbinol center.
Protocol 2.3: Synthesis of trans-3-(3-Fluorophenyl)cyclobutyl p-nitrobenzoate
| Reagent | Molar Equiv. | MW ( g/mol ) | Amount |
| cis-3-(3-Fluorophenyl)cyclobutanol | 1.0 | 166.19 | 1.66 g (10 mmol) |
| p-Nitrobenzoic acid | 1.2 | 167.12 | 2.01 g (12 mmol) |
| Triphenylphosphine (PPh₃) | 1.5 | 262.29 | 3.93 g (15 mmol) |
| Diethyl azodicarboxylate (DEAD) | 1.5 | 174.15 | 2.61 g (15 mmol) |
| Tetrahydrofuran (THF), anhydrous | - | - | 100 mL |
Procedure:
-
To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add cis-3-(3-fluorophenyl)cyclobutanol (1.66 g, 10 mmol), p-nitrobenzoic acid (2.01 g, 12 mmol), and triphenylphosphine (3.93 g, 15 mmol).
-
Add anhydrous THF (100 mL) and stir to dissolve.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of DEAD (2.61 g, 15 mmol) in anhydrous THF (20 mL) dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the trans-ester.
Step 2.4: Hydrolysis to trans-3-(3-Fluorophenyl)cyclobutane-1-carboxylic Acid
The final step is the hydrolysis of the trans-ester to the corresponding carboxylic acid.
Protocol 2.4: Synthesis of trans-3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid
| Reagent | Molar Equiv. | MW ( g/mol ) | Amount |
| trans-3-(3-Fluorophenyl)cyclobutyl p-nitrobenzoate | 1.0 | 315.30 | 3.15 g (10 mmol) |
| Lithium Hydroxide (LiOH) | 3.0 | 23.95 | 0.72 g (30 mmol) |
| THF/Water (2:1) | - | - | 60 mL |
Procedure:
-
Dissolve the trans-ester (3.15 g, 10 mmol) in a mixture of THF (40 mL) and water (20 mL).
-
Add lithium hydroxide (0.72 g, 30 mmol) and stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC. Once the starting material is consumed, acidify the reaction mixture to pH ~2 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization to yield pure trans-3-(3-fluorophenyl)cyclobutane-1-carboxylic acid.
Characterization and Validation
The stereochemical outcome of each synthesis should be rigorously confirmed. Key analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to determine the relative stereochemistry of the cis and trans isomers based on the coupling constants and chemical shifts of the cyclobutane ring protons.
-
X-ray Crystallography: If suitable crystals can be obtained, X-ray crystallography provides unambiguous proof of the stereochemistry.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be employed to determine the enantiomeric excess if an asymmetric synthesis is performed.
Troubleshooting and Key Considerations
-
Diastereoselectivity in Reduction: The diastereoselectivity of the NaBH₄ reduction can be influenced by temperature and solvent. Lower temperatures generally lead to higher selectivity.
-
Mitsunobu Reaction: The Mitsunobu reaction is sensitive to steric hindrance. For highly hindered alcohols, alternative activating agents or reaction conditions may be necessary. The reaction should be performed under anhydrous conditions to avoid side reactions.
-
Purification: The byproducts of the Mitsunobu reaction (triphenylphosphine oxide and the reduced azodicarboxylate) can sometimes be challenging to remove. Careful column chromatography is often required.
Conclusion
The stereoselective synthesis of the cis and trans isomers of 3-(3-fluorophenyl)cyclobutane-1-carboxylic acid can be achieved through well-established and reliable synthetic transformations. The choice of a diastereoselective reduction for the cis isomer and a Mitsunobu inversion for the trans isomer provides a robust and versatile approach to access these valuable building blocks. The detailed protocols provided in this guide, along with the underlying scientific principles, should enable researchers to successfully synthesize and characterize these important compounds for their drug discovery programs.
References
- Verniest, G., Claessens, S., & De Kimpe, N. (2006). Stereoselective Reduction of N-(3-Arylcyclobutylidene)amines. ChemInform, 37(33).
- Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(01), 1-28.
-
Organic Synthesis. Mitsunobu reaction. Retrieved from [Link]
- Chen, J., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Journal of the American Chemical Society, 143(45), 19044–19050.
-
Sci-Hub. (n.d.). Stereoselective Reduction of N‐(3‐Arylcyclobutylidene)amines. Retrieved from [Link]
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Organic Chemistry Portal. Mitsunobu Reaction. Retrieved from [Link]
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Chemistry Steps. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
- Zhang, W., et al. (2004). Stereoselective synthesis of cis-1,3-disubstituted cyclobutyl kinase inhibitors. Organic Letters, 6(11), 1853–1856.
-
ResearchGate. (n.d.). Stereoselective synthesis of trans and cis-disubstituted cyclobutenes from cis-1 and cis-2. Retrieved from [Link]
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Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Drug candidates bearing 1,3-disubstituted cyclobutane moieties. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Sci-Hub. (n.d.). Ionic Liquid–Mediated Knoevenagel Condensation of Meldrum's Acid and Aldehydes. Retrieved from [Link]
- National Institutes of Health. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(16), 4975.
-
Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols. Retrieved from [Link]
- Takeda Pharmaceutical Company Limited. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. The Journal of Organic Chemistry, 86(16), 11347–11354.
-
Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]
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ResearchGate. (n.d.). Knoevenagel condensation of various aldehydes 1(a–j) and Meldrum's acid. Retrieved from [Link]
-
Minnesota State University Moorhead. (n.d.). NaBH4 Reduction of Ketone to Alcohol. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 2: Reduction of Organic Compounds (Experiment). Retrieved from [Link]
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ResearchGate. (n.d.). Knoevenagel condensation between Meldrum's acid and aldehyde in water. Retrieved from [Link]
-
ResearchGate. (n.d.). Knoevenagel condensation of aromatic aldehydes with Meldrum's acid in water: an experimental class on Green Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). CN108129288B - Synthesis method of trans-3-hydroxycyclobutylformic acid.
-
Chegg. (2019). NaBH4(Sodium Borohydride) Reduction of Ketone (Organic Chemistry Lab). Retrieved from [Link]
-
UiTM Institutional Repository. (2021). A convenient synthesis of 5-arylidene Meldrum's acid derivatives via Knoevenagel condensation. Retrieved from [Link]
-
ResearchGate. (n.d.). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. Retrieved from [Link]
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Application Notes & Protocols: Strategic Derivatization of 3-(3-Fluorophenyl)cyclobutane-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-(3-fluorophenyl)cyclobutane-1-carboxylic acid scaffold is a valuable building block in medicinal chemistry, offering a unique three-dimensional profile that can enhance pharmacological properties. Derivatization of the carboxylic acid moiety is a critical step in the synthesis of novel chemical entities for drug discovery. This guide provides a comprehensive overview of key derivatization strategies, including amide bond formation, esterification, and acyl halide synthesis. We delve into the mechanistic basis for reagent selection and provide detailed, field-proven protocols to empower researchers in their synthetic endeavors.
Introduction: The Strategic Importance of the Cyclobutane Moiety
The cyclobutane ring, once considered a synthetic curiosity, is now recognized as a valuable structural motif in drug design.[1] Its rigid, puckered conformation provides a defined spatial arrangement of substituents, which can lead to improved binding affinity and selectivity for biological targets. The 3-(3-fluorophenyl) substituent further modulates the molecule's electronic and pharmacokinetic properties. The fluorine atom can enhance metabolic stability and binding interactions through hydrogen bonding and dipole-dipole interactions.
Derivatization of the carboxylic acid group of 3-(3-fluorophenyl)cyclobutane-1-carboxylic acid is paramount for creating diverse libraries of compounds for biological screening. Amides and esters are common derivatives that can alter a compound's solubility, cell permeability, and metabolic fate. Acyl halides serve as highly reactive intermediates for a wide range of subsequent transformations.
This document provides detailed protocols for these key derivatizations, with a focus on overcoming potential challenges associated with the sterically demanding cyclobutane core.
Amide Bond Formation: A Cornerstone of Medicinal Chemistry
The formation of an amide bond is one of the most frequently performed reactions in drug discovery. A variety of coupling reagents have been developed to facilitate this transformation by activating the carboxylic acid.[2] The choice of coupling reagent is critical and depends on factors such as the steric hindrance of the substrates, the potential for racemization, and the desired reaction conditions.
Mechanistic Considerations for Amide Coupling
Amide bond formation typically proceeds through the activation of the carboxylic acid to form a more reactive species, which is then susceptible to nucleophilic attack by an amine.[3] Common coupling reagents like carbodiimides (e.g., DCC, EDC) and phosphonium or uronium salts (e.g., PyBOP, HATU) achieve this activation through different intermediates.
Comparative Analysis of Common Coupling Reagents
The selection of an appropriate coupling reagent is crucial for efficient amide bond formation, especially when dealing with potentially sterically hindered substrates like 3-(3-fluorophenyl)cyclobutane-1-carboxylic acid.
| Coupling Reagent | Additive | Base | Key Advantages | Potential Drawbacks |
| EDC·HCl | HOBt | DIPEA | Water-soluble byproducts, easy purification.[4] | Can be less effective for highly hindered systems. |
| HATU | None | DIPEA | High reactivity, fast reaction times, effective for hindered substrates.[5] | More expensive, potential for side reactions if not used carefully. |
| PyBOP | None | DIPEA | Good for hindered systems, less allergenic than some other reagents. | Can be less reactive than HATU. |
| DCC | HOBt | DIPEA | Inexpensive and effective. | Dicyclohexylurea (DCU) byproduct can be difficult to remove. |
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol is a reliable starting point for the amidation of 3-(3-fluorophenyl)cyclobutane-1-carboxylic acid with a primary or secondary amine. The use of 1-hydroxybenzotriazole (HOBt) as an additive helps to suppress side reactions and minimize racemization.[4]
Materials:
-
3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 3-(3-fluorophenyl)cyclobutane-1-carboxylic acid (1.0 eq) in anhydrous DMF, add the amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.5 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: HATU Mediated Amide Coupling for Hindered Systems
For sterically demanding amines or when faster reaction times are desired, HATU is an excellent choice of coupling reagent.[5]
Materials:
-
3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid
-
Amine (primary or secondary)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flask, dissolve 3-(3-fluorophenyl)cyclobutane-1-carboxylic acid (1.0 eq) and the amine (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) to the solution.
-
In a separate flask, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF.
-
Add the HATU solution dropwise to the carboxylic acid and amine mixture at room temperature.
-
Stir the reaction for 1-4 hours at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Work-up and purification are performed as described in Protocol 1.
Esterification: Modulating Physicochemical Properties
Esterification of the carboxylic acid group is a common strategy to mask its polarity, thereby improving cell membrane permeability and oral bioavailability.[6] Several methods are available for ester formation, with the choice depending on the nature of the alcohol and the sensitivity of the starting material.
Fischer Esterification for Simple Alcohols
The Fischer esterification is a classic and cost-effective method for synthesizing esters from carboxylic acids and simple, primary or secondary alcohols.[7] It is an equilibrium process that is typically driven to completion by using an excess of the alcohol or by removing water as it is formed.
Protocol 3: Fischer Esterification
Materials:
-
3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid
-
Alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid (H₂SO₄)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend 3-(3-fluorophenyl)cyclobutane-1-carboxylic acid (1.0 eq) in the desired alcohol (used as solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).
-
Heat the reaction mixture to reflux and stir for 4-8 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, remove the excess alcohol under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester.
-
Purify by flash column chromatography if necessary.
Steglich Esterification for Sterically Hindered Alcohols
For more sterically hindered or acid-sensitive alcohols, the Steglich esterification offers a milder alternative to the Fischer method. This reaction utilizes a carbodiimide, typically DCC or EDC, and a catalytic amount of 4-dimethylaminopyridine (DMAP).
Protocol 4: Steglich Esterification
Materials:
-
3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid
-
Alcohol
-
N,N'-Dicyclohexylcarbodiimide (DCC) or EDC·HCl
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
Diethyl ether
-
0.5 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 3-(3-fluorophenyl)cyclobutane-1-carboxylic acid (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add a solution of DCC (1.1 eq) or EDC·HCl (1.1 eq) in anhydrous DCM dropwise.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 3-6 hours.
-
Monitor the reaction by TLC.
-
If using DCC, filter off the precipitated dicyclohexylurea (DCU) and wash the solid with cold diethyl ether.
-
Combine the filtrates and wash sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
Acyl Halide Formation: Accessing Reactive Intermediates
Acyl chlorides are highly reactive derivatives of carboxylic acids that serve as versatile intermediates for the synthesis of esters, amides, and other carbonyl compounds. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.
Protocol 5: Acyl Chloride Synthesis with Thionyl Chloride
Materials:
-
3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene
-
A catalytic amount of anhydrous DMF (optional)
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as it produces corrosive gases (SO₂ and HCl).
-
To a solution of 3-(3-fluorophenyl)cyclobutane-1-carboxylic acid (1.0 eq) in anhydrous toluene, add thionyl chloride (2.0-3.0 eq).
-
A catalytic amount of DMF (1-2 drops) can be added to accelerate the reaction.
-
Heat the mixture to reflux and stir for 2-4 hours, or until gas evolution ceases.
-
Monitor the reaction by carefully quenching a small aliquot with methanol and analyzing the resulting methyl ester by TLC or GC-MS.
-
Once the reaction is complete, carefully remove the excess thionyl chloride and toluene by distillation or under reduced pressure (using a trap for the corrosive vapors).
-
The resulting crude acyl chloride is often used immediately in the next step without further purification.
Conclusion
The derivatization of the carboxylic acid group of 3-(3-fluorophenyl)cyclobutane-1-carboxylic acid is a versatile strategy for the synthesis of novel compounds with potential therapeutic applications. The protocols provided herein offer robust and adaptable methods for the preparation of amides, esters, and acyl halides. Careful consideration of the substrate's steric and electronic properties, along with the appropriate choice of reagents and reaction conditions, will ensure successful derivatization and facilitate the exploration of this valuable chemical space.
References
-
Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. ScholarWorks at Union College. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Fischer Esterification. Chemistry LibreTexts. [Link]
- Carpino, L. A., & El-Faham, A. (1999). The HBTU and HATU Reagents for Peptide Synthesis. The Journal of Organic Chemistry, 64(19), 7147-7149.
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]
- Sheehan, J. C., & Hess, G. P. (1955). A New Method of Forming Peptide Bonds. Journal of the American Chemical Society, 77(4), 1067-1068.
-
Substituent Effects on Acidity. Chemistry LibreTexts. [Link]
-
Reactivity of Carboxylic Acid Derivatives. University of Calgary. [Link]
-
Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. [Link]
-
Converting carboxylic acids into acyl chlorides (acid chlorides). Chemguide. [Link]
-
Amide Synthesis. Fisher Scientific. [Link]
-
Esterification of Carboxylic Acids with Alcohols. Organic Syntheses. [Link]
-
Synthesis of 3-fluorocyclobutane-1-carboxylic acid (1) from cyclobutanone 2. ResearchGate. [Link]
-
Derivatization. Chemistry LibreTexts. [Link]
Sources
- 1. Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis | ScholarWorks [scholarworks.calstate.edu]
- 2. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
Application Notes & Protocols: A Tiered Strategy for Assessing Blood-Brain Barrier Penetration of 3-(3-Fluorophenyl)cyclobutane-1-carboxylic Acid
For distribution to: Researchers, scientists, and drug development professionals.
I. Introduction: The Critical Hurdle of the Blood-Brain Barrier for CNS Drug Candidates
The blood-brain barrier (BBB) represents a formidable obstacle in the development of therapeutics for central nervous system (CNS) disorders. This highly selective semipermeable border of endothelial cells prevents the vast majority of small molecule drugs from reaching their intended targets within the brain. The compound 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid has been identified as a key intermediate in the synthesis of CNS agents, making the early assessment of its ability to cross the BBB a critical step in any drug discovery campaign.
This document provides a detailed, tiered approach to evaluating the BBB penetration of 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid. The protocols herein are designed to generate robust and reproducible data, enabling informed decision-making throughout the drug development pipeline. We will progress from rapid, cost-effective in silico and in vitro assays to more complex, yet highly informative, in vivo studies. Each protocol is presented with the underlying scientific rationale to empower researchers to not only execute the experiments but also to critically interpret the results.
II. Physicochemical Characterization of 3-(3-Fluorophenyl)cyclobutane-1-carboxylic Acid
| Property | Predicted Value | Significance for BBB Penetration |
| LogP | ~2.5 - 3.5 | Indicates moderate lipophilicity, a favorable characteristic for passive diffusion across the lipid-rich BBB. |
| pKa | ~4.5 - 5.0 | As a carboxylic acid, the compound will be ionized at physiological pH (7.4), which can limit passive diffusion. The extent of ionization will be a critical factor. |
Note: These values are predictions and should be experimentally verified.
III. A Tiered Approach to BBB Penetration Assessment
We advocate for a staged approach to BBB assessment, where each tier provides increasingly detailed information, allowing for early go/no-go decisions and resource optimization.
Caption: Tiered workflow for assessing BBB penetration.
IV. Tier 1: Early Assessment Protocols
A. In Silico Prediction of BBB Penetration
Rationale: Computational models provide a rapid and cost-effective first pass assessment of a compound's likelihood to cross the BBB based on its structural features. These models consider parameters like lipophilicity, polar surface area (PSA), molecular weight, and the number of hydrogen bond donors and acceptors.
Protocol:
-
Obtain the SMILES string for 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid.
-
Utilize a free, web-based platform such as SwissADME or similar tools to input the SMILES string.
-
Analyze the output data , paying close attention to:
-
Predicted LogP (a value between 1 and 4 is generally considered favorable).
-
Topological Polar Surface Area (TPSA) (a value < 90 Ų is often associated with good BBB penetration).
-
Blood-Brain Barrier penetration prediction (the platform will typically provide a qualitative "Yes/No" prediction based on its algorithm).
-
-
Document the predicted values for comparison with experimental data.
B. Parallel Artificial Membrane Permeability Assay (PAMPA) for BBB
Rationale: The PAMPA-BBB assay is a high-throughput in vitro tool that models passive diffusion across the BBB.[1][2][3] It utilizes a synthetic membrane coated with lipids to mimic the lipid environment of the brain endothelial cells. This assay specifically assesses the transcellular passive diffusion potential of a compound, a key mechanism for BBB penetration.[2]
Protocol:
-
Prepare the PAMPA plate: A 96-well filter plate (donor plate) is coated with a brain lipid mixture (e.g., porcine polar brain lipid) dissolved in an organic solvent like dodecane.[4] The solvent is allowed to evaporate, leaving a lipid membrane.
-
Prepare the acceptor plate: A 96-well acceptor plate is filled with a buffer solution (e.g., phosphate-buffered saline, pH 7.4) that may contain a surfactant to improve the solubility of the permeated compound.
-
Prepare the donor solution: Dissolve 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid in the same buffer as the acceptor plate to a final concentration of 10-50 µM.
-
Assemble the PAMPA sandwich: The donor plate is placed on top of the acceptor plate, creating a "sandwich".
-
Incubation: The plate sandwich is incubated at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
Sample analysis: After incubation, the donor and acceptor plates are separated. The concentration of the compound in both the donor and acceptor wells is determined by LC-MS/MS.
-
Calculate the permeability coefficient (Pe): The following equation is used:
Pe = (-ln(1 - CA/Cequ)) * (VA / (A * t))
Where:
-
CA is the concentration in the acceptor well.
-
Cequ is the equilibrium concentration.
-
VA is the volume of the acceptor well.
-
A is the filter area.
-
t is the incubation time.
-
| Permeability Classification | Pe (10⁻⁶ cm/s) |
| High | > 6 |
| Moderate | 4 - 6 |
| Low | < 4 |
V. Tier 2: Cell-Based Assay Protocol
Madin-Darby Canine Kidney Cells Transfected with the Human MDR1 Gene (MDCK-MDR1) Assay
Rationale: While PAMPA assesses passive permeability, it does not account for the influence of efflux transporters, which are a major factor in limiting brain penetration.[5][6] The MDCK-MDR1 cell line is a widely used model that expresses high levels of the P-glycoprotein (P-gp/MDR1) efflux transporter, a key player at the BBB.[5][7] This assay allows for the simultaneous assessment of passive permeability and active efflux.
Protocol:
-
Cell Culture: MDCK-MDR1 cells are seeded onto permeable Transwell™ inserts and cultured for 3-5 days to form a confluent monolayer. The integrity of the monolayer should be confirmed by measuring the transepithelial electrical resistance (TEER).
-
Bidirectional Permeability Assessment:
-
Apical to Basolateral (A-to-B): The test compound (at a concentration of 1-10 µM) is added to the apical (upper) chamber. Samples are taken from the basolateral (lower) chamber at various time points (e.g., 30, 60, 90, 120 minutes).
-
Basolateral to Apical (B-to-A): The test compound is added to the basolateral chamber, and samples are taken from the apical chamber at the same time points.
-
-
Sample Analysis: The concentration of the compound in all samples is quantified by LC-MS/MS.
-
Calculate Apparent Permeability (Papp):
Papp = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt is the rate of permeation.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration in the donor chamber.
-
-
Calculate the Efflux Ratio (ER):
ER = Papp (B-to-A) / Papp (A-to-B)
| Efflux Ratio (ER) | Interpretation |
| < 2 | Not a significant P-gp substrate. |
| ≥ 2 | Potential P-gp substrate. |
VI. Tier 3: In Vivo Study Protocol
Cassette Dosing for Brain Penetration Assessment in Mice
Rationale: In vivo studies provide the most physiologically relevant assessment of BBB penetration.[8] Cassette dosing, the simultaneous administration of multiple compounds, is a higher-throughput approach to obtain initial pharmacokinetic data, including brain-to-plasma concentration ratios (Kp).
Protocol:
-
Compound Formulation: Prepare a dosing solution containing 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid and a small number of other test compounds in a suitable vehicle (e.g., 20% Solutol HS 15 in saline). The concentration of each compound should be carefully selected to avoid potential drug-drug interactions.
-
Animal Dosing: Administer the cassette dose to a cohort of mice (e.g., male C57BL/6) via a relevant route (e.g., intravenous or oral).
-
Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, and 4 hours post-dose), collect blood and brain samples from subgroups of animals. Blood is collected via cardiac puncture into tubes containing an anticoagulant, and plasma is separated by centrifugation. Brains are rapidly excised, rinsed, and flash-frozen.
-
Sample Preparation:
-
Plasma: Perform a protein precipitation extraction (e.g., with acetonitrile containing an internal standard).
-
Brain: Homogenize the brain tissue in a buffer, followed by protein precipitation.
-
-
Bioanalysis by LC-MS/MS: Develop and validate a sensitive and selective LC-MS/MS method for the simultaneous quantification of all compounds in the cassette in both plasma and brain homogenate.
-
Data Analysis:
-
Calculate the concentration of each compound in plasma (Cp) and brain (Cbrain) at each time point.
-
Determine the brain-to-plasma concentration ratio (Kp) at each time point: Kp = Cbrain / Cp.
-
Ideally, calculate the unbound brain-to-unbound plasma concentration ratio (Kp,uu), which requires separate experiments to determine the fraction of unbound drug in plasma and brain tissue.
-
| Kp,uu Value | Interpretation |
| > 1 | Suggests active influx into the brain. |
| ≈ 1 | Suggests passive diffusion is the dominant mechanism. |
| < 1 | Suggests poor penetration or active efflux from the brain. |
graph "InVivo_BBB_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];subgraph "cluster_0" { label = "Pre-Dosing"; bgcolor="#FEF7E0"; A [label="Formulate Cassette Dose"]; B [label="Select Animal Cohort"]; }
subgraph "cluster_1" { label = "Dosing & Sampling"; bgcolor="#FCE8E6"; C [label="Administer Dose (IV or PO)"]; D [label="Collect Blood & Brain Samples\n(Multiple Time Points)"]; }
subgraph "cluster_2" { label = "Sample Processing & Analysis"; bgcolor="#E8E8E8"; E [label="Prepare Plasma & Brain Homogenate"]; F [label="Quantify by LC-MS/MS"]; }
subgraph "cluster_3" { label = "Data Interpretation"; bgcolor="#E6F4EA"; G [label="Calculate Cbrain and Cplasma"]; H [label="Determine Kp and Kp,uu"]; I [label="Assess BBB Penetration"]; }
A -> C; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; }
Caption: Workflow for in vivo BBB penetration assessment.
VII. Conclusion: A Data-Driven Path Forward
This tiered approach provides a comprehensive framework for assessing the BBB penetration of 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid. By systematically progressing from in silico predictions to in vivo studies, researchers can build a robust data package to guide the optimization of this promising CNS drug scaffold. The integration of these diverse methodologies ensures a holistic understanding of the compound's ability to traverse the BBB, ultimately increasing the probability of developing a successful CNS therapeutic.
VIII. References
-
Di, L., et al. (2003). High throughput artificial membrane permeability assay for blood-brain barrier. European Journal of Medicinal Chemistry, 38(3), 223-232.
-
Hammarlund-Udenaes, M., et al. (2008). On the rate and extent of drug delivery to the brain. Pharmaceutical Research, 25(8), 1737-1750.
-
Li, P., & Bartlett, M. G. (2014). A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). Analytical Methods, 6(16), 6135-6147. Available at: [Link]
-
Liu, X., et al. (2012). Use of the cassette-dosing approach to assess brain penetration in drug discovery. Drug Metabolism and Disposition, 40(5), 963-972. Available at: [Link]
-
Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541-553.
-
Summerfield, S. G., et al. (2007). Central nervous system drug disposition: the relationship between in situ brain permeability and in vivo brain penetration. Journal of Pharmacology and Experimental Therapeutics, 322(1), 205-213.
-
SwissADME. Swiss Institute of Bioinformatics. Available at: [Link]
-
Tsinman, O., et al. (2011). PAMPA-BBB - A method for screening the permeability of small molecules across the blood-brain barrier. In Vitro Models for Drug Discovery and Toxicicology, 211-226.
-
Vilar, S., et al. (2009). A computational model for the prediction of blood-brain barrier permeability. Journal of Computational Chemistry, 30(1), 1-8.
-
Youdim, K. A., et al. (2003). In vitro models to study the permeability of the blood-brain barrier. Methods in Molecular Medicine, 89, 327-342.
-
Bickel, U. (2005). How to measure drug transport across the blood-brain barrier. NeuroRx, 2(1), 15-26. Available at: [Link]
-
Charnwood Discovery. Caco-2 Permeability. Available at: [Link]
-
Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA). Available at: [Link]
-
Liu, X., et al. (2012). Use of the cassette-dosing approach to assess brain penetration in drug discovery. Drug Metabolism and Disposition, 40(5), 963-972. Available at: [Link]
-
Zhang, Y., et al. (2019). A Quantitative LC-MS/MS Method for Determination of a Small Molecule Agonist of EphA2 in Mouse Plasma and Brain Tissue. Biomedical Chromatography, 33(4), e4461. Available at: [Link]
-
Feng, B., et al. (2022). Application of a high-resolution in vitro human MDR1-MDCK assay and in vivo studies in preclinical species to improve prediction of CNS drug penetration. Pharmacology Research & Perspectives, 10(1), e00932. Available at: [Link]
-
Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). Available at: [Link]
-
Loryan, I., et al. (2014). The use of microdialysis to assess drug transport at the blood-brain barrier. Current Pharmaceutical Design, 20(10), 1575-1587.
-
Pion Inc. (2022, December 9). Parallel Artificial Membrane Permeability Assay (PAMPA) training video. YouTube. Available at: [Link]
-
Feng, B., et al. (2022). Application of a high-resolution in vitro human MDR1-MDCK assay and in vivo studies in preclinical species to improve prediction of CNS drug penetration. Pharmacology Research & Perspectives, 10(1), e00932. Available at: [Link]
-
Loryan, I., et al. (2015). A new MDCKII-MDR1 cell model to measure the extent of drug distribution in vitro at equilibrium for prediction of in vivo unbound brain-to-plasma drug distribution. Fluids and Barriers of the CNS, 12, 14. Available at: [Link]
-
Taylor & Francis Online. (2018, May 30). LC/MS/MS in Drug Development: Targeting the Brain. Available at: [Link]
-
MySkinRecipes. 1-(3-fluorophenyl)cyclobutane-1-carboxylic acid. Available at: [Link]
-
ResearchGate. (A) Measured pKa values (23 °C) for carboxylic acids 1, 33, 42 and... Available at: [Link]
-
PubChem. (1s,3s)-3-(Trifluoromethyl)cyclobutane-1-carboxylic acid. Available at: [Link]
-
PubChem. 3-(3-chlorophenyl)cyclobutanecarboxylic acid. Available at: [Link]
-
Virtual Computational Chemistry Laboratory. On-line Lipophilicity/Aqueous Solubility Calculation Software. Available at: [Link]
-
Rowan. Rowan's Free Online pKa Calculator. Available at: [Link]
-
ACD/Labs. Calculate Partition Coefficients | LogP Prediction Software. Available at: [Link]
-
ACD/Labs. Acid Dissociation Constant Calculator | pKa Prediction Software. Available at: [Link]
-
Omni Calculator. pKa Calculator. Available at: [Link]
Sources
- 1. art.torvergata.it [art.torvergata.it]
- 2. researchgate.net [researchgate.net]
- 3. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]
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- 6. On-line Software [vcclab.org]
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- 8. escholarship.org [escholarship.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid
Welcome to the technical support center for advanced synthetic chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of complex molecular scaffolds. Here, we address common challenges and provide troubleshooting strategies to improve the synthetic yield and purity of 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid, a valuable building block in modern drug discovery.
Frequently Asked Questions (FAQs)
Q1: What is a reliable, multi-step synthetic route to prepare 3-substituted cyclobutane-1-carboxylic acids?
A common and effective strategy involves a three-stage process: 1) construction of a cyclobutane-1,1-dicarboxylate scaffold, 2) hydrolysis to the corresponding diacid, and 3) thermal decarboxylation to the final mono-acid.[1][2] The aryl substituent can be introduced either at the beginning of the synthesis or by functionalizing a key intermediate, such as 3-oxocyclobutanecarboxylic acid.
Q2: Why is the decarboxylation step often challenging for cyclobutane rings?
While decarboxylation of cyclobutanecarboxylic acids generally poses no major issues, the efficiency is highly dependent on the substrate.[1] The reaction proceeds most readily when a second activating group, such as another carboxylic acid or a ketone, is present on the same carbon (a malonic acid derivative) or on the beta-carbon.[3] For simple thermal decarboxylation, temperatures up to 200°C may be required, which can lead to decomposition if not carefully controlled.[1]
Q3: What are the main side reactions to be aware of during the initial cyclization to form the cyclobutane ring?
When synthesizing the cyclobutane core, for instance, from diethyl malonate and 1,3-dibromopropane, a significant side reaction is the formation of ethyl pentane-1,1,5,5-tetracarboxylate.[2] This occurs when two molecules of malonic ester react with one molecule of the dibromide. This side reaction can be minimized by controlling reaction conditions such as temperature and reagent addition rates.
Synthetic Workflow Overview
The following diagram outlines a common synthetic pathway for preparing substituted cyclobutane carboxylic acids, which can be adapted for the target molecule.
Caption: A potential synthetic workflow for 3-substituted cyclobutane carboxylic acids.
Troubleshooting Guide
Problem 1: Low Yield in the Synthesis of Cyclobutane-1,1-dicarboxylic Acid
You are observing a low yield of the desired dicarboxylic acid after the hydrolysis step, with a significant amount of oily residue that is difficult to purify.
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Underlying Cause: The primary issue often lies in the initial cyclization step. The reaction between diethyl malonate and 1,3-trimethylene bromide can produce a tetracarboxylate byproduct, which is difficult to separate and carry through the synthesis.[2] Incomplete hydrolysis of the sterically hindered cyclobutane diester can also contribute to low yields.
-
Troubleshooting Strategy & Protocol:
-
Optimize Cyclization:
-
Temperature Control: Maintain a strict reaction temperature of 60-65°C during the addition of sodium ethoxide. Cooling may be necessary initially.[2]
-
Reagent Purity: Use absolute ethanol to prepare the sodium ethoxide solution to avoid premature hydrolysis.
-
Purification via Steam Distillation: After the initial reaction, remove the ethanol and use steam distillation to separate the desired diethyl 1,1-cyclobutanedicarboxylate from the non-volatile tetraethyl ester byproduct.[2] This is a critical purification step that significantly improves the overall yield.
-
-
Ensure Complete Hydrolysis:
-
Efficient Extraction and Crystallization:
-
| Parameter | Recommended Condition | Rationale |
| Cyclization Temp. | 60-65°C | Minimizes side reactions.[2] |
| Hydrolysis Base | KOH (approx. 5 eq.) | Ensures complete saponification.[1] |
| Hydrolysis Time | >20 hours | Drives the reaction to completion.[1] |
| Purification | Steam Distillation (ester) & Recrystallization (diacid) | Removes key byproducts effectively.[2] |
Problem 2: Incomplete or Messy Thermal Decarboxylation
Heating the cyclobutane-1,1-dicarboxylic acid results in a dark, tarry residue with a low yield of the desired cyclobutanecarboxylic acid.
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Underlying Cause: While thermal decarboxylation is standard, cyclobutane derivatives can be sensitive to prolonged high temperatures.[1] The presence of impurities from the previous steps can catalyze decomposition, leading to charring. The reaction requires careful temperature control to drive off CO₂ without degrading the product.
-
Troubleshooting Strategy & Protocol:
-
Ensure Starting Material Purity: Only use clean, crystallized cyclobutane-1,1-dicarboxylic acid for this step. Impurities are a primary cause of decomposition.
-
Controlled Heating and Distillation:
-
Apparatus: Place the diacid in a distillation flask connected to a receiver flask.[2]
-
Heating: Heat the flask in a metal or oil bath to a temperature of 160–170°C until the evolution of carbon dioxide ceases.[2]
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Product Collection: Once CO₂ evolution stops, increase the bath temperature to 210–220°C to distill the crude cyclobutanecarboxylic acid product.[2] This simultaneous reaction and distillation removes the product from the hot zone, minimizing degradation.
-
-
Final Purification: Redistill the collected crude acid to obtain the pure product.[2]
-
Caption: A logic diagram for troubleshooting the thermal decarboxylation step.
Problem 3: Low Yield or Selectivity in Aryl Group Introduction
Attempts to introduce the 3-fluorophenyl group onto the cyclobutane ring via C-H activation or from a 3-oxo intermediate are failing.
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Underlying Cause: Functionalizing the C3 position of a cyclobutane ring can be challenging. Direct C-H activation often suffers from issues of regioselectivity (C2 vs. C3) and over-reaction (mono- vs. bis-arylation).[4] Syntheses starting from 3-oxocyclobutanecarboxylic acid can be effective but require careful control of the Grignard reaction and subsequent deoxygenation.[5]
-
Troubleshooting Strategy & Protocol (C-H Arylation Focus):
Direct C-H arylation is a powerful but complex method. Success hinges on the choice of directing group, catalyst, and conditions.
-
Choice of Directing Group (DG): The carboxylic acid itself is a latent directing group.[4][6] However, for higher efficiency, it can be converted to a more potent DG, such as an 8-aminoquinoline amide.
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Catalyst System: Palladium-catalyzed C-H functionalization is the standard. The choice of ligand and palladium source is critical.
-
Catalyst: Pd(OAc)₂ or similar Pd(II) sources.
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Ligand: The reaction may proceed without a ligand, but optimization with phosphine or other ligands can improve yield and selectivity.
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Oxidant: An oxidant like Ag₂CO₃ or benzoquinone is often required.
-
-
Reaction Conditions:
-
Solvent: Toluene or fluorinated alcoholic solvents can be beneficial.[4]
-
Temperature: Elevated temperatures (e.g., 110°C) are typically necessary.
-
Stoichiometry: A statistical mixture of starting material, mono-arylated, and bis-arylated product can occur if the rates of the first and second arylations are similar.[4] Using a slight excess of the cyclobutane starting material relative to the aryl halide can favor mono-arylation.
-
Table: C-H Arylation Optimization Parameters
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| Variable | Starting Point | Optimization Strategy |
| Directing Group | Carboxylic Acid | Convert to 8-aminoquinoline amide for higher efficiency.[4] |
| Catalyst | Pd(OAc)₂ (5 mol%) | Screen other Pd(II) sources. |
| Aryl Source | 1-iodo-3-fluorobenzene | Use 1.0-1.2 equivalents for mono-arylation. |
| Solvent | Toluene | Screen other solvents like t-AmylOH or HFIP.[4] |
| Temperature | 110 °C | Vary from 80-130°C to balance rate and decomposition. |
References
- Stenstrom, Y., & Sydnes, L. K. (n.d.). Houben-Weyl Methods of Organic Chemistry, Vol. E 17a. Thieme.
-
Cason, J. (1943). 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid. Organic Syntheses, 23, 16. doi:10.15227/orgsyn.023.0016. Available at [Link]
-
Wikipedia. (n.d.). Cyclobutanecarboxylic acid. Retrieved from [Link]
-
Dherange, B. D., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(11), 4963–4978. doi:10.1021/jo500479g. Available at [Link]
-
Conant, J. B., & Kistiakowsky, G. B. (1952). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Journal of Chemical Education, 29(3), 101. doi:10.1021/ed029p101. Available at [Link]
-
ResearchGate. (n.d.). Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1) from cyclobutanone 2. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 1-(3-fluorophenyl)cyclobutane-1-carboxylic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
-
Reyes, C. (2023). Studies toward the stereocontrolled synthesis of cyclobutane derivatives. ScholarWorks. Retrieved from [Link]
- Google Patents. (n.d.). CN101555205B - Preparing method of 3-oxo-1-cyclobutane-carboxylic acid.
-
Khan Academy. (2014). Decarboxylation. Retrieved from [Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. m.youtube.com [m.youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 6. Applications of C–H Functionalization Logic to Cyclobutane Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-(3-Fluorophenyl)cyclobutane-1-carboxylic Acid
Welcome to the technical support guide for the purification of 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, medicinal chemists, and process development scientists. Our goal is to equip you with the scientific rationale and practical steps needed to overcome common and complex purification challenges associated with this unique molecule.
The structure of 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid, featuring a rigid cyclobutane ring, a polar carboxylic acid, and a fluorinated aromatic group, presents a distinct set of purification hurdles. The primary challenge often lies in the separation of cis and trans diastereomers, which exhibit very similar physical properties. This guide is structured to address this and other potential issues systematically.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid?
A1: The impurity profile is highly dependent on the synthetic route. However, common impurities include:
-
Diastereomers: The cis and trans isomers of the product are the most prevalent and challenging impurities to separate due to their similar polarities and structures. Syntheses involving the reduction of a cyclobutanone or hydrogenation of a double bond often yield diastereomeric mixtures.[1]
-
Unreacted Starting Materials: Depending on the synthesis, these could include corresponding esters, nitriles, or aldehydes.
-
Solvents: Residual reaction or extraction solvents (e.g., ethyl acetate, dichloromethane, hexanes).
-
Byproducts: Side-products from the specific reactions used, such as phosphorus-derived waste from Wittig or Mitsunobu reactions.[1]
Q2: My purified product appears as an oil or a waxy solid, not the expected crystalline solid. Why is this happening?
A2: This is a common issue and can be attributed to several factors:
-
Presence of Impurities: Even small amounts of isomeric impurities or residual solvents can disrupt the crystal lattice, preventing the formation of a well-ordered solid. The cis and trans isomers may form a eutectic mixture that has a lower melting point than either pure isomer.
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), one of which could be a low-melting solid or kinetically favored amorphous state.
-
Residual Water: Trapped moisture can also lead to an oily appearance. Ensure the product is dried thoroughly under high vacuum.
Q3: Why do I see significant peak tailing when analyzing my compound by silica gel chromatography (TLC or column)?
A3: Peak tailing is characteristic of carboxylic acids on standard silica gel.[2] This occurs due to strong hydrogen bonding interactions between the acidic proton of the carboxyl group and the silanol groups (Si-OH) on the silica surface.[2][3] This secondary interaction causes a portion of the analyte to move more slowly and irregularly down the column, resulting in a "tailing" or asymmetric peak.[3][4]
Q4: Can I use an acid/base extraction to purify the crude product?
A4: Yes, an acid/base extraction is an excellent initial step for purifying carboxylic acids.[5] By dissolving the crude material in an organic solvent (like ethyl acetate) and washing with a basic aqueous solution (e.g., NaHCO₃ or Na₂CO₃), the carboxylic acid will be deprotonated and move into the aqueous layer as its carboxylate salt. Neutral organic impurities will remain in the organic layer. Subsequently, acidifying the aqueous layer (e.g., with 1M HCl) will re-protonate the carboxylate, causing the purified acid to precipitate or be extracted back into an organic solvent.[5] This method is highly effective for removing non-acidic impurities but will not separate the cis and trans isomers.
Purification Strategy Workflow
The following diagram outlines a general workflow for purifying crude 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid, guiding the user from initial workup to final product isolation based on the impurity profile.
Caption: Decision workflow for purification.
Troubleshooting Guide
This section addresses specific problems encountered during purification experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Oily Product After Recrystallization | 1. Incorrect Solvent System: The chosen solvent may be too good, preventing precipitation, or too poor, causing the compound to "oil out." 2. Cooling Too Rapidly: Fast cooling can trap impurities and prevent proper crystal formation. 3. Isomeric Impurities: The presence of the other diastereomer is lowering the melting point of the mixture. | 1. Optimize Solvent: Use a binary solvent system (e.g., Ethyl Acetate/Hexanes, Toluene/Hexanes). Dissolve the compound in the minimum amount of the "good" solvent while hot, then slowly add the "poor" solvent (anti-solvent) until turbidity appears. Re-heat to clarify and then cool slowly.[5] 2. Slow Cooling: Allow the flask to cool to room temperature undisturbed, then transfer to a 4°C refrigerator, and finally to a freezer if necessary. Scratching the inside of the flask can initiate crystallization. 3. Consider Chromatography: If recrystallization fails to separate isomers, column chromatography or preparative HPLC may be necessary.[1] |
| Poor Separation in Column Chromatography | 1. Inappropriate Mobile Phase: The polarity of the eluent is not optimized to resolve the isomers and the product. 2. Column Overloading: Too much crude material was loaded onto the column, exceeding its separation capacity. 3. Co-elution of Isomers: The cis and trans isomers have very similar Rf values, making baseline separation difficult with standard silica. | 1. Mobile Phase Modification: Add a small amount of acetic or formic acid (0.1-1%) to the mobile phase.[2] This protonates the carboxyl group, reducing its interaction with silica and minimizing peak tailing, which sharpens peaks and improves resolution. Test various solvent systems (e.g., Hexanes/EtOAc, DCM/MeOH) with the acid modifier. 2. Reduce Load: Use a larger column or load less material. A general rule is a 1:30 to 1:100 ratio of compound to silica gel by weight. 3. Alternative Stationary Phase: Consider using a different stationary phase like alumina (basic or neutral) or a reverse-phase C18 column if the isomers have sufficient differences in hydrophobicity. |
| Product Decomposes on Silica Gel | 1. Acidity of Silica: Standard silica gel is acidic and can catalyze the degradation of sensitive compounds. 2. Extended Column Time: Long residence time on the column increases the chance of degradation. | 1. Deactivate Silica: Prepare a slurry of silica gel in your mobile phase and add 1% triethylamine to neutralize the acidic sites. Let it sit for an hour before packing the column.[6] 2. Use Alternative Sorbents: Try using Florisil or neutral alumina, which are less acidic.[6] 3. Increase Flow Rate: Run the column with slightly higher pressure ("flash" chromatography) to minimize the time the compound spends on the stationary phase. |
| Low Recovery After Acid/Base Extraction | 1. Incomplete Protonation/Deprotonation: The pH of the aqueous layer was not sufficiently basic or acidic. 2. Emulsion Formation: An emulsion formed at the aqueous/organic interface, trapping the product. 3. Product Solubility: The protonated acid may have some solubility in the cold, acidic aqueous phase. | 1. Check pH: When extracting into the basic solution, ensure the pH is >2 units above the pKa of the acid (typically pH 8-9). When re-acidifying, ensure the pH is <2 units below the pKa (typically pH 2-3).[5] 2. Break Emulsion: Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase, which often helps break emulsions. 3. Thorough Extraction: After re-acidification, extract the aqueous phase multiple times (e.g., 3-4 times) with a fresh portion of organic solvent to ensure complete recovery. Chilling the aqueous layer can further decrease the product's solubility. |
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is most effective when the target compound is the major component (>90%) of the crude material.
-
Solvent Screening: In small test tubes, test the solubility of ~10 mg of crude product in 0.5 mL of various solvents (e.g., Toluene, Ethyl Acetate, Isopropanol, Acetone, Heptane). A good single solvent for recrystallization will dissolve the compound when hot but not when cold. More likely, a binary system will be required.
-
Dissolution: Place the crude material in an Erlenmeyer flask with a stir bar. Add the minimum amount of the "good" (more polar) hot solvent required to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: While the solution is still hot, slowly add the "poor" (less polar) solvent (e.g., hexanes or heptane) dropwise until the solution becomes faintly and persistently cloudy. Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask. Crystal formation should begin.
-
Isolation: Once the flask has reached room temperature, place it in an ice bath or refrigerator (4°C) for at least 1 hour to maximize crystal yield.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals sparingly with a small amount of the cold recrystallization solvent mixture.
-
Drying: Dry the crystals under high vacuum to remove all residual solvents. Analyze the purified material by NMR, LC-MS, and melting point to confirm purity.
Protocol 2: Purification by Flash Column Chromatography with Acid Modifier
This method is designed to separate diastereomers and other impurities with similar polarities.
-
TLC Analysis: Develop a TLC solvent system that gives the target compound an Rf value of approximately 0.2-0.3. A good starting point is 70:30 Hexanes:Ethyl Acetate. Add 0.5% acetic acid to this mixture and compare the spot shape and separation. The spots should be much rounder.[2]
-
Column Packing: Pack a glass column with silica gel using the optimized mobile phase (containing acetic acid). Ensure the silica bed is compact and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution to a dry powder. Carefully add this powder to the top of the column bed.
-
Elution: Begin eluting the column with the mobile phase, applying positive pressure (air or nitrogen). Collect fractions and monitor them by TLC.
-
Fraction Analysis: The trans isomer is typically less polar and will elute before the cis isomer in normal-phase chromatography. Combine the fractions containing the pure product.
-
Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure.
-
Acid Removal: The final product will contain residual acetic acid. To remove it, dissolve the product in ethyl acetate, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the pure acid.
References
-
The Student Room. (2018). How to purify a carboxylic acid by recrystallisation? Retrieved from [Link]
- Ratcliffe, C. T. (1972). U.S. Patent No. US3654351A: Purification of aromatic polycarboxylic acids by recrystallization. Google Patents.
- Lee, K., et al. (2007). U.S. Patent No. US7307188B2: Purification of carboxylic acids by complexation with selective solvents. Google Patents.
-
University of Rochester. (n.d.). Recrystallization and Crystallization. Department of Chemistry. Retrieved from [Link]
-
Nishimura, T., et al. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold. The Journal of Organic Chemistry, 86(17), 11745–11753. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 1-(3-fluorophenyl)cyclobutane-1-carboxylic acid. Retrieved from [Link]
-
Heisig, G. B., & Stodola, F. H. (1943). 1,1-CYCLOBUTANEDICARBOXYLIC ACID AND CYCLOBUTANECARBOXYLIC ACID. Organic Syntheses, 23, 16. Retrieved from [Link]
-
Rhyne, L. D., & Wolf, C. A. (2009). Role of a Carboxylic Acid on the Crystallization, Deposition, and Gelation of Long-Chained n-Alkanes in Solution. Energy & Fuels, 23(12), 5981–5986. Retrieved from [Link]
-
Linciano, P. (2018). TLC tailing and carboxylic acid? ResearchGate. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]
-
ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. graduation.escoffier.edu [graduation.escoffier.edu]
- 5. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 6. Chromatography [chem.rochester.edu]
Addressing solubility issues of 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid in aqueous buffers
Answering the user's request, here is the created technical support center with troubleshooting guides and FAQs.
Technical Support Center: 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid
A Guide to Understanding and Overcoming Aqueous Solubility Challenges
Welcome to the technical support guide for 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid. This document is designed for researchers, chemists, and formulation scientists who are encountering difficulties with the solubility of this compound in aqueous buffers. As a Senior Application Scientist, my goal is to provide you with the foundational principles, practical troubleshooting steps, and validated protocols to ensure the successful use of this molecule in your experiments.
The core challenge with this compound, like many small molecule drug candidates, stems from its physicochemical properties. It possesses a carboxylic acid group, which offers a handle for pH-dependent solubility, but this is counterbalanced by the lipophilic (water-fearing) nature of the fluorophenyl and cyclobutane rings. This guide will teach you how to systematically approach and solve this problem.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common questions and issues encountered when working with 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid.
Question 1: I've added my compound to a neutral phosphate-buffered saline (PBS, pH 7.4) and it won't dissolve. I see solid particles or a cloudy suspension. Why is this happening?
Answer: This is expected behavior due to the compound's chemical structure. The primary reasons are:
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Molecular Lipophilicity (High logP): The molecule is dominated by non-polar structures (the phenyl ring and cyclobutane ring) that prefer a non-aqueous environment. The fluorine atom further increases lipophilicity. While a precise experimental logP for this specific molecule is not published, predictions based on its structure suggest it is poorly water-soluble.
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Acidic Nature (pKa): As a carboxylic acid, the compound's charge state is dependent on the pH of the solution. The Henderson-Hasselbalch equation governs this relationship.
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At low pH (pH < pKa): The carboxylic acid group is protonated (-COOH) and uncharged. This form is highly non-polar and has very low aqueous solubility.
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At high pH (pH > pKa): The carboxylic acid group is deprotonated (-COO⁻) and negatively charged. This ionized form is significantly more polar and, therefore, more soluble in water.
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At a neutral pH of 7.4, a significant portion of the compound may still be in its uncharged, insoluble form, leading to the precipitation you observe. The estimated pKa for a benzoic acid derivative like this is typically in the range of 4-5. At pH 7.4, while it should be mostly ionized, its intrinsic low solubility may still be the limiting factor.
Question 2: How can I determine the optimal pH to dissolve my compound?
Answer: You need to prepare a pH-adjusted stock solution. The strategy is to fully deprotonate the carboxylic acid to its soluble carboxylate form. A good rule of thumb is to adjust the pH to be at least 2 units above the compound's pKa. Since the estimated pKa is ~4.5, aiming for a pH of 7.5 or higher for your stock solution is a sound starting point.
A more systematic approach is to perform a pH-Solubility Profile . This experiment will give you a clear picture of how solubility changes with pH and will help you identify the minimum pH required for complete dissolution at your target concentration. See Protocol 1 for a detailed methodology.
Question 3: I successfully dissolved my compound at pH 9.0 to make a concentrated stock solution. However, when I dilute it into my neutral (pH 7.4) assay buffer, it precipitates immediately. What should I do?
Answer: This is a classic "crashing out" problem and is the most common hurdle for pH-dependent solubilization. When you dilute your high-pH stock into a large volume of lower-pH buffer, the pH of the final solution quickly drops, causing the compound to convert back to its less soluble, protonated form and precipitate.
Here is a troubleshooting workflow to address this:
Troubleshooting Workflow: Precipitation Upon Dilution
Caption: Troubleshooting workflow for compound precipitation.
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Reduce the Dilution Factor: Instead of a 1:1000 dilution, try a 1:100 dilution from a lower concentration stock. This creates a smaller pH shock.
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Use Co-solvents: Prepare your stock solution in a mixture of aqueous buffer (at high pH) and a water-miscible organic solvent. Common choices include DMSO, ethanol, or polyethylene glycol (PEG).[][2] The organic solvent helps keep the compound solvated even as the pH drops. Crucially, always keep the final concentration of the organic solvent in your assay low (typically <0.5%) to avoid artifacts. [3] See Protocol 2 .
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Use Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[4][5] They can encapsulate the hydrophobic part of your drug molecule, effectively shielding it from the aqueous environment and increasing its apparent solubility.[6][] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[8] See Protocol 3 .
Question 4: What concentration of co-solvent or cyclodextrin should I use?
Answer: This requires empirical testing, as the optimal concentration depends on your compound and the final concentration you need to achieve.
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For Co-solvents (e.g., DMSO): Start by making your stock solution in 100% DMSO. Then, perform a serial dilution into your final assay buffer to determine the highest concentration that remains soluble while keeping the final DMSO percentage acceptable for your assay (e.g., <0.5%).
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For Cyclodextrins (e.g., HP-β-CD): A common starting point is to use a 20-40% (w/v) solution of HP-β-CD in water to prepare your stock solution. The cyclodextrin forms an "inclusion complex" with the drug, enhancing its solubility.[4][6] The complex is diluted into the final buffer.
The table below provides a starting point for your formulation screening.
Table 1: Initial Formulation Strategies
| Strategy | Stock Solution Vehicle | Final Vehicle Conc. in Assay | Pros | Cons |
| pH Adjustment | 0.1 M NaOH or pH 9-10 Buffer | N/A | Simple, avoids organic solvents. | Prone to precipitation upon dilution into neutral buffers. |
| Co-Solvent | 100% DMSO | < 0.5% | High solubilizing power for many compounds. | Can interfere with biological assays at higher concentrations. |
| Cyclodextrin | 20-40% (w/v) HP-β-CD in H₂O | Variable | Low cell toxicity, high solubilizing capacity. | Can be viscous at high concentrations; may interact with some assays. |
Part 2: Experimental Protocols & Methodologies
These protocols provide step-by-step instructions for systematically determining the solubility of your compound and preparing stable formulations.
Protocol 1: Rapid Determination of pH-Dependent Solubility
Objective: To visually determine the minimum pH required to dissolve the compound at a target concentration.
Materials:
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3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid
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Microcentrifuge tubes (1.5 mL)
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Aqueous buffers of varying pH (e.g., pH 4.0, 5.0, 6.0, 7.0, 8.0, 9.0)
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Vortex mixer
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Benchtop centrifuge
Procedure:
-
Weigh out an amount of the compound into several microcentrifuge tubes to achieve your target concentration (e.g., for a 10 mM final concentration, add 2.08 mg to each tube for a final volume of 1 mL).
-
Add 1 mL of each pH buffer to a separate tube containing the pre-weighed compound.
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Vortex all tubes vigorously for 2 minutes to create a suspension.
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Incubate the tubes at room temperature for 1 hour, vortexing every 15 minutes.
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Centrifuge the tubes at 14,000 x g for 10 minutes to pellet any undissolved solid.
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Carefully inspect the supernatant. The lowest pH buffer that results in a completely clear solution with no visible pellet is your minimum pH for dissolution at that concentration.
Protocol 2: Preparation of a Co-solvent Stock Solution (DMSO)
Objective: To prepare a high-concentration stock solution in DMSO for subsequent dilution into aqueous assay buffers.
Procedure:
-
Weigh out the desired amount of your compound into a glass vial.
-
Add the required volume of 100% DMSO to achieve your target stock concentration (e.g., 100 mM).
-
Vortex or sonicate the vial until the compound is completely dissolved. This is your primary stock solution.
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To prepare your working solution, perform a serial dilution of the DMSO stock into your final assay buffer. Important: Add the DMSO stock to the buffer (not the other way around) in small increments while vortexing to minimize localized concentration spikes that can cause precipitation.[3]
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Ensure the final concentration of DMSO in your experiment is below the tolerance level of your assay (typically <0.5%).
Protocol 3: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Objective: To prepare a stock solution using HP-β-CD to enhance aqueous solubility.
Procedure:
-
Prepare a 40% (w/v) HP-β-CD solution by dissolving 400 mg of HP-β-CD powder in every 1 mL of purified water. Gentle heating (to ~50°C) may be required to fully dissolve the cyclodextrin. Let the solution cool to room temperature.
-
Add the desired amount of your compound directly to the 40% HP-β-CD solution.
-
Vortex and/or sonicate the mixture until the compound is fully dissolved. This may take longer than with pure organic solvents. This is your stock solution.
-
Dilute this stock solution into your final assay buffer as needed.
Part 3: Mechanistic Understanding & Visualizations
Understanding the equilibrium between the charged and uncharged states of your molecule is key to controlling its solubility.
Mechanism of pH-Dependent Solubility
The carboxylic acid functional group exists in equilibrium. At low pH, the protonated, neutral form (-COOH) dominates. This form is poorly soluble. As the pH increases, the equilibrium shifts to the deprotonated, negatively charged carboxylate form (-COO⁻), which is much more water-soluble.
Caption: Ionization equilibrium of the carboxylic acid.
References
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. Available at: [Link]
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Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. Available at: [Link]
-
Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. MDPI. Available at: [Link]
-
How to prevent compound precipitation during flash column chromatography. Biotage. Available at: [Link]
-
Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. Available at: [Link]
-
Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV. Available at: [Link]
-
7 Factors That Cause Precipitation in Hydroponics And How To Avoid Them. Front Row Ag. Available at: [Link]
-
Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Thesis/Dissertation). SciTech Connect. Available at: [Link]
-
How to prevent co-precipitation in chemistry. Quora. Available at: [Link]
-
Case study on preventing precipitation on pH sensors. METTLER TOLEDO. Available at: [Link]
-
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Contract Pharma. Available at: [Link]
-
(PDF) The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid. ResearchGate. Available at: [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]
-
(PDF) Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]
-
Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations. Pharmaceutical Technology. Available at: [Link]
-
Enabling Formulation of Water-Soluble and Water-Insoluble Molecules Using a Lipophilic Salt Approach. YouTube. Available at: [Link]
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- 8. mdpi.com [mdpi.com]
Technical Support Center: Stability of 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid in DMSO
Welcome to the technical support resource for 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of your experimental work. Here you will find answers to frequently asked questions, troubleshooting advice for common issues, and best practices for handling and storing this compound in dimethyl sulfoxide (DMSO) solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns for the stability of 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid when dissolved in DMSO?
A1: The primary concerns for the stability of 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid in DMSO are twofold: physical stability and chemical stability.
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Physical Stability: This primarily relates to the solubility of the compound. At high concentrations or upon changes in temperature, such as freeze-thaw cycles, the compound may precipitate out of solution.[1][2] This can lead to inaccurate concentrations in your experiments. Most small molecules are prone to precipitation when a DMSO stock is diluted into an aqueous medium.[3]
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Chemical Stability: While 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid is a relatively stable molecule, there are a few potential, albeit low-probability, degradation pathways to consider over long-term storage. The carboxylic acid moiety is the most reactive part of the molecule. Although DMSO is a polar aprotic solvent, it is highly hygroscopic and can absorb water from the atmosphere.[4][5] The presence of water can facilitate hydrolysis of certain compounds, though for a simple carboxylic acid, this is not a primary degradation route. Of greater concern is the potential for reaction with contaminants or degradation products of DMSO itself, especially under harsh conditions (e.g., high temperatures, prolonged exposure to light).[6][7]
Q2: How does the chemical structure of 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid influence its stability in DMSO?
A2: The stability of this compound is influenced by its three key structural features: the cyclobutane ring, the fluorophenyl group, and the carboxylic acid.
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Cyclobutane Ring: The cyclobutane ring is generally stable and not prone to degradation under standard storage conditions.[8] Ring-opening reactions typically require specific reagents or harsh conditions not usually encountered in a laboratory storage setting.
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Fluorophenyl Group: The fluorophenyl group is an electron-withdrawing group and is generally very stable. It does not typically participate in degradation reactions under normal storage conditions.[9][10]
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Carboxylic Acid: This is the most reactive functional group in the molecule. Carboxylic acids can form strong hydrogen bonds with DMSO.[11][12] This is a reversible interaction and does not represent degradation. However, under certain conditions, such as in the presence of acidic or basic impurities, the carboxylic acid could potentially undergo esterification if alcohols are present as contaminants.
Q3: What are the ideal storage conditions for a DMSO stock solution of 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid?
A3: For optimal long-term stability, DMSO stock solutions should be stored at -20°C or -80°C.[13] It is also recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[14] Exposure to ambient atmospheric conditions should be minimized to prevent the absorption of water by the hygroscopic DMSO.[5] For extended storage, flushing the headspace of the vial with an inert gas like argon or nitrogen can further protect the compound.[15]
Q4: How many freeze-thaw cycles can a DMSO stock solution of this compound tolerate?
A4: While several freeze-thaw cycles may not damage many small molecules, it is a best practice to minimize them.[13] Each cycle increases the risk of precipitation and exposure to atmospheric moisture. Studies have shown that for many compounds, up to 11-25 freeze-thaw cycles may not result in significant degradation.[15][16] However, to ensure the highest integrity of your compound, it is strongly recommended to aliquot your stock solution into volumes suitable for single experiments.
Q5: I've noticed a precipitate in my DMSO stock solution after thawing. What should I do?
A5: Precipitation upon thawing is a common issue, often due to the compound's solubility limit being exceeded at lower temperatures.[1][2] To redissolve the precipitate, you can gently warm the solution to 37°C for a brief period and vortex or sonicate the vial for several minutes.[13] If the precipitate does not redissolve, it may indicate that the concentration is too high for stable storage in DMSO. In such cases, preparing a new, more dilute stock solution is recommended.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitate in thawed stock solution | Compound concentration exceeds solubility at low temperatures. | Gently warm to 37°C and vortex or sonicate.[13] If unresolved, prepare a more dilute stock solution. |
| Inconsistent experimental results | Inaccurate concentration due to precipitation or degradation. | Visually inspect the stock solution for precipitates before use. Perform a stability check using HPLC or LC-MS (see protocol below). Prepare fresh stock solutions regularly. |
| Appearance of new peaks in analytical analysis (e.g., HPLC, LC-MS) | Chemical degradation of the compound or DMSO. | Store aliquots at -80°C and protect from light. Use high-purity, anhydrous DMSO.[17] Characterize the new peaks to understand the degradation pathway. |
| Cloudiness upon dilution in aqueous buffer | Low aqueous solubility of the compound. | Increase the final DMSO concentration in the assay (typically up to 0.5-1% is tolerated by cells).[3] Use a sonicator to aid dissolution in the aqueous buffer. |
Best Practices for Handling and Storage
-
Solvent Quality: Always use high-purity, anhydrous DMSO to prepare stock solutions.[17]
-
Concentration: Prepare stock solutions at a concentration that remains soluble at your storage temperature. A common concentration for screening compounds is 10 mM.
-
Aliquoting: To avoid repeated freeze-thaw cycles, divide the stock solution into single-use aliquots.[14]
-
Storage Temperature: For long-term storage (months to years), -20°C or -80°C is recommended.[13]
-
Moisture Prevention: DMSO is highly hygroscopic.[4][5] Keep containers tightly sealed and minimize the time they are open to the atmosphere.
-
Light Sensitivity: While there is no specific data on the photosensitivity of this compound, it is good practice to store solutions in amber vials to protect them from light.
Experimental Protocols for Stability Assessment
To empirically determine the stability of 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid in your specific DMSO stock, a simple stability study using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.
Protocol: HPLC-Based Stability Assessment
Objective: To quantify the concentration of 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid in a DMSO solution over time and under different storage conditions.
Materials:
-
3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid
-
Anhydrous, high-purity DMSO
-
HPLC-grade acetonitrile and water
-
Formic acid or trifluoroacetic acid (for mobile phase)
-
HPLC system with a UV detector
-
C18 analytical column
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in DMSO.
-
Initial Analysis (T=0): Immediately after preparation, dilute a small aliquot of the stock solution to a suitable concentration (e.g., 100 µM) in the mobile phase. Inject this sample into the HPLC system to obtain the initial peak area, which represents 100% integrity.
-
Sample Storage: Aliquot the remaining stock solution into several vials. Store these vials under the conditions you wish to test (e.g., room temperature, 4°C, -20°C).
-
Time-Point Analysis: At regular intervals (e.g., 1 week, 1 month, 3 months), retrieve one aliquot from each storage condition.
-
Sample Preparation and Analysis: Thaw the aliquot, vortex, and dilute it in the same manner as the T=0 sample. Analyze by HPLC using the same method.
-
Data Analysis: Compare the peak area of the parent compound at each time point to the T=0 peak area. A decrease in the peak area of the parent compound and/or the appearance of new peaks indicates degradation.
Visualized Workflows and Potential Pathways
Caption: Workflow for preparing and assessing the stability of a DMSO stock solution.
Caption: Hypothetical minor degradation pathways for the compound in DMSO.
References
- Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 708–714.
- ResearchGate. (2009). (PDF)
- Quora. (2018). What is the best way of storing a DMSO in a research lab?
- Zhang, Y., et al. (2021). Divergent decomposition pathways of DMSO mediated by solvents and additives. New Journal of Chemistry, 45(31), 14037-14041.
- Khan, M. A. H., & Das, U. (2007). Degradation of DMSO by ozone-based advanced oxidation processes.
- Wikipedia. (n.d.). Dimethyl sulfoxide.
- Selleckchem.com. (n.d.). Frequently Asked Questions.
- ResearchGate. (2015). What is the best right way of storing DMSO in research lab?
- BenchChem. (n.d.). Application Notes and Protocols for Assessing Compound Solubility and Stability in DMSO.
- Wang, Y., et al. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Molecules, 26(12), 3557.
- University of Bristol. (n.d.). Safety Bulletin – Decomposition of Dimethyl Sulfoxide.
- Yang, Y., et al. (2021). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition. Organic Process Research & Development, 25(12), 2736-2743.
- Pliego, J. R. (2018). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins.
- Amberg, A., et al. (2016). Do Carboxylic/Sulfonic Acid Halides Really Present a Mutagenic and Carcinogenic Risk as Impurities in Final Drug Products? Organic Process Research & Development, 20(4), 819-835.
- ResearchGate. (2016). (PDF) Do Carboxylic/Sulfonic Acid Halides Really Present a Mutagenic and Carcinogenic Risk as Impurities in Final Drug Products?
- Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening, 8(3), 292-304.
- Zhong, M., et al. (2012). Conformational preferences of trans-1,2- and cis-1,3-cyclohexanedicarboxylic acids in water and dimethyl sulfoxide as a function of the ionization state as determined from NMR spectroscopy and density functional theory quantum mechanical calculations. Journal of the American Chemical Society, 134(27), 11058-11061.
- Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening, 8(3), 292–304.
- Kozikowski, B. A., et al. (2003). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210-215.
- ResearchGate. (2022). A quantum chemical study of the interaction of carboxylic acids with DMSO.
- Troganis, A., et al. (2018). Unscrambling micro-solvation of –COOH and –NH groups in neat dimethyl sulfoxide: insights from 1H-NMR spectroscopy and computational studies. Physical Chemistry Chemical Physics, 20(42), 27043-27054.
- Pliego, J. R. (2004). Ionization of Organic Acids in Dimethyl Sulfoxide Solution: A Theoretical Ab Initio Calculation of the pKa Using a New Parametrization of the Polarizable Continuum Model. The Journal of Physical Chemistry A, 108(4), 658-664.
- Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006.
- Herman, D. C., Fedorak, P. M., & Costerton, J. W. (1993). Biodegradation of cycloalkane carboxylic acids in oil sand tailings. Canadian Journal of Microbiology, 39(6), 576-580.
- ResearchGate. (2024).
- ResearchGate. (2023).
- Wikipedia. (n.d.). Cyclobutanecarboxylic acid.
- Kung, J. W., et al. (2014). Enzymes involved in a novel anaerobic cyclohexane carboxylic acid degradation pathway. Journal of Bacteriology, 196(20), 3653-3661.
- Cao, J., et al. (2020). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. European Journal of Medicinal Chemistry, 198, 112349.
- Sigma-Aldrich. (n.d.). Dimethyl Sulfoxide DMSO.
- Abcam. (n.d.). From the freezer to the future: what happens to your samples after storage.
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ResearchGate. (2019). Fluorophenyl group of type 2 statins – Fluvastatin[11].
- ResearchGate. (2024). What are the small particles after the dissolution of the SCD1 inhibitor CAY10566?
- Wnętrzak, M., et al. (2020). The Role of Structure and Biophysical Properties in the Pleiotropic Effects of Statins. International Journal of Molecular Sciences, 21(22), 8758.
- Yilmaz, M., et al. (2021). Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro. The FASEB Journal, 35(9), e21841.
- Anchordoguy, T. J., et al. (1992). Temperature-dependent perturbation of phospholipid bilayers by dimethylsulfoxide. Cryobiology, 29(4), 467-474.
- Waybright, T. J., et al. (2014). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. SLAS Discovery, 19(4), 605-611.
- ChemScene. (n.d.). 1-((3-Fluorophenyl)thio)cyclobutane-1-carboxylic acid.
- Jana, A., et al. (2022). Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C–H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions. Organic Letters, 24(1), 224-229.
- Wang, T., et al. (2022). Photo- and Copper Dual-Catalyzed Z-Selective Chlorosulfonylation of Allenes for Tetrasubstituted Alkenes. Journal of the American Chemical Society, 144(3), 1335-1344.
- Ma, Y., et al. (2020). Solvent Molecules Play a Role in an SNAr Reaction. ChemRxiv.
- ResearchGate. (2017). (PDF) Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds.
- PubChem. (n.d.). Dimethyl Sulfoxide.
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Optimizing reaction conditions for the fluorination step in the synthesis
Welcome to the Technical Support Center for fluorination reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during the critical fluorination step in synthesis. The introduction of fluorine into bioactive molecules can profoundly alter their chemical, physical, and biological properties, often enhancing metabolic stability and bioavailability.[1] However, the unique reactivity of fluorinating agents presents distinct challenges. This guide offers field-proven insights and solutions to help you navigate these complexities and achieve optimal results.
Choosing Your Fluorination Strategy: A Comparative Overview
The selection of an appropriate fluorinating agent is paramount to the success of your reaction. Fluorinating agents are broadly classified as either nucleophilic or electrophilic.[1]
-
Nucleophilic Fluorinating Agents: These reagents, such as potassium fluoride (KF) and diethylaminosulfur trifluoride (DAST), deliver a fluoride anion (F⁻) to an electrophilic carbon center.[1][2] They are often cost-effective but can be highly basic.[2]
-
Electrophilic Fluorinating Agents: These reagents, including N-F compounds like Selectfluor® and N-fluorobenzenesulfonimide (NFSI), deliver an electrophilic fluorine species ("F⁺") to a nucleophilic site.[2][3] They are known for their high selectivity and stability.[2]
Table 1: Comparison of Common Fluorinating Agents
| Reagent Class | Examples | Mechanism | Common Substrates | Advantages | Disadvantages |
| Nucleophilic | KF, CsF, DAST, Deoxy-Fluor | SN2 substitution or addition of F⁻[2] | Alcohols, carbonyls, alkyl halides | Cost-effective, suitable for large-scale processes[2] | High basicity, can be volatile and toxic[2] |
| Electrophilic | Selectfluor®, NFSI, Umemoto's reagent | Transfer of electrophilic fluorine[2] | Aromatic rings, alkenes, enolates[2] | Highly selective, stable, suitable for late-stage functionalization[2][4] | Can be more expensive |
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during fluorination reactions in a question-and-answer format.
Low or No Product Yield
Q1: My fluorination reaction is resulting in a low yield or no product. What are the likely causes and how can I troubleshoot this?
A1: Low yields in fluorination reactions can be attributed to several factors, from reagent choice and stability to reaction conditions. A systematic approach is crucial for identifying the root cause.
Possible Causes & Solutions:
-
Incorrect Reagent Choice: The reactivity of the fluorinating agent must be matched to the nucleophilicity of your substrate. For electrophilic fluorinations, a less nucleophilic substrate may require a more reactive fluorinating agent.[5] Conversely, a highly reactive reagent with a very reactive substrate can lead to the formation of side products.[5]
-
Actionable Step: Consult reactivity scales of fluorinating agents to select the most appropriate one for your specific substrate. For instance, for less reactive substrates, you might consider using a more powerful fluorinating agent like N-Fluorobenzenesulfonimide (NFSI) instead of Selectfluor®.[6]
-
-
Reagent Decomposition: Many fluorinating reagents are sensitive to moisture and can degrade over time.[5]
-
Actionable Step: Ensure your fluorinating agent is fresh or has been stored under appropriate anhydrous conditions. It is good practice to use a new bottle of reagent if decomposition is suspected.
-
-
Sub-optimal Reaction Temperature: Fluorination reactions can be highly sensitive to temperature.
-
Inadequate Anhydrous Conditions: Moisture can quench many fluorinating agents and react with intermediates.
-
Incompatible Functional Groups: Certain functional groups on your substrate may not be compatible with the reaction conditions. For example, free amines, alcohols, and carboxylic acids can be problematic in some fluorination reactions.[7]
-
Actionable Step: Protect incompatible functional groups before the fluorination step.
-
Poor Regio- or Stereoselectivity
Q2: I am observing poor regioselectivity in the fluorination of my unsymmetrical substrate. How can I improve this?
A2: Achieving high regioselectivity in the fluorination of unsymmetrical molecules is a common challenge, as the position of fluorination is determined by the stability of the intermediate.[8]
Strategies for Improving Regioselectivity:
-
Catalyst Control: The use of specific catalysts can direct the fluorination to a particular position. For the α-fluorination of ketones, catalysts such as primary amine functionalized Cinchona alkaloids have demonstrated excellent regiocontrol.[8] Palladium-catalyzed reactions have also been shown to achieve high regioselectivity.[8]
-
Solvent Effects: The choice of solvent can influence the regioselectivity of the reaction. For example, in the fluorination of 2-heptanone precursors, using methanol as a solvent has been shown to offer advantages in regioselectivity compared to acetonitrile.[8]
-
Substrate-Directing Groups: The substitution pattern on your substrate can inherently favor fluorination at a specific position. For instance, in the fluorination of 3-substituted pyridines with AgF₂, high selectivity for the C-2 position is typically observed.[7]
Formation of Side Products
Q3: My reaction is producing a significant amount of difluorinated byproduct. How can I favor monofluorination?
A3: The formation of difluorinated products is a common issue, especially when the monofluorinated product is susceptible to a second fluorination.[6][9]
Strategies to Promote Monofluorination:
-
Stoichiometry Control: Carefully control the stoichiometry of the fluorinating agent. Using 1.0 to 1.1 equivalents is often recommended for monofluorination.[6]
-
Reaction Monitoring: Closely monitor the progress of the reaction using techniques like TLC, GC-MS, or NMR spectroscopy. Quench the reaction as soon as the starting material has been consumed to prevent over-fluorination.[6]
-
Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes enhance the selectivity for the monofluorinated product.[9]
Product Instability and Decomposition
Q4: My desired fluorinated product appears to be unstable during workup or purification. What could be the cause and how can I mitigate this?
A4: The introduction of fluorine can sometimes lead to product instability, particularly if the fluorine atom is in proximity to other functional groups.
Causes and Mitigation Strategies:
-
Hydration of Activated Carbonyls: Trifluoroacetyl groups, for instance, are highly electrophilic and prone to hydration during aqueous workup.[6]
-
Actionable Step: Minimize contact with water during the workup. Use anhydrous solvents for extraction and drying agents like anhydrous sodium sulfate or magnesium sulfate. If hydration occurs, it can sometimes be reversed by heating the sample under a high vacuum.[6]
-
-
Intramolecular Reactions: A monofluoroalkyl group in the presence of an intramolecular nucleophile can be susceptible to SN2 displacement of the fluoride.[10]
-
Actionable Step: Analyze the structure of your product for potential intramolecular reactivity. If this is a possibility, consider derivatization or purification under non-nucleophilic conditions.
-
-
Metabolic Instability: In a biological context, cytochrome P450-mediated hydroxylation at fluorinated aliphatic carbons can lead to the release of fluoride and the formation of toxic metabolites.[10][11]
-
Actionable Step: While this is more of a concern in drug development, being aware of potential metabolic liabilities is important. Consider the overall electronic and steric environment of the C-F bond.
-
Frequently Asked Questions (FAQs)
Q: What are the main safety precautions to consider when working with fluorinating agents? A: Many fluorinating agents are hazardous and require careful handling. Elemental fluorine is highly toxic and corrosive.[1][12] Reagents like DAST can be volatile and toxic.[2] Always consult the Safety Data Sheet (SDS) for your specific reagent. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Be aware that some fluorinating agents can react exothermically with common solvents like DMF, pyridine, and DMSO.[13]
Q: Can I use water as a solvent for fluorination reactions? A: While many fluorination reactions require anhydrous conditions, some cationic N-F fluorinating agents can be used in aqueous media.[13] There has been recent progress in developing fluorination reactions in water, which offers significant green chemistry advantages.
Q: What is "late-stage fluorination" and why is it important? A: Late-stage fluorination refers to the introduction of a fluorine atom into a complex molecule at a late step in the synthetic sequence. This is highly valuable in drug discovery as it allows for the rapid generation of fluorinated analogs of a lead compound for structure-activity relationship (SAR) studies.[14]
Experimental Protocols
General Protocol for Electrophilic Fluorination of a Ketone using Selectfluor®
This protocol provides a general guideline. The specific conditions, including solvent, temperature, and reaction time, should be optimized for your particular substrate.
-
Preparation: In a clean, oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the ketone substrate (1.0 eq.) in an appropriate anhydrous solvent (e.g., acetonitrile).[8]
-
Reagent Addition: Add Selectfluor® (1.1 eq.) to the reaction mixture in one portion.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 40 °C) and monitor its progress by TLC or LC-MS.[14]
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired monofluorinated ketone.
Advanced Topics: The Rise of Flow Chemistry in Fluorination
Flow chemistry, using microreactor systems, has emerged as a powerful tool for performing fluorination reactions, offering enhanced safety and control.[15]
Advantages of Flow Chemistry for Fluorination:
-
Enhanced Safety: The small reaction volumes in flow reactors minimize the risks associated with highly reactive and hazardous reagents like elemental fluorine and DAST.[15][16]
-
Precise Temperature Control: Flow reactors allow for excellent heat transfer, enabling precise control over reaction temperature, which is critical for selectivity and preventing decomposition.[17]
-
Improved Yields and Purity: The controlled reaction conditions in flow systems can lead to higher yields and purities of the fluorinated products.[17]
-
On-Demand Reagent Generation: Flow chemistry allows for the on-demand generation of reactive species, which can cut down on waste.[18]
Visualizing Troubleshooting and Workflows
Troubleshooting Workflow for Low Yield in Fluorination
Caption: A decision tree for troubleshooting low-yield fluorination reactions.
Experimental Workflow for Electrophilic Fluorination
Caption: A typical experimental workflow for an electrophilic fluorination reaction.
References
-
Electrophilic fluorination. Wikipedia. Available from: [Link]
-
Electrophilic Fluorination. Bryn Mawr College. Available from: [Link]
-
Electrophilic fluorination. Grokipedia. Available from: [Link]
-
Electrophilic NF Fluorinating Agents. Chemical Reviews - ACS Publications. Available from: [Link]
-
What are fluorinating agents in organic synthesis?. Quora. Available from: [Link]
-
Fluorine and Fluorination Chemistry - Pharmaceutical and Polymer Chemistry. Mettler Toledo. Available from: [Link]
-
Fluorinating in flow. C&EN Global Enterprise - ACS Publications. Available from: [Link]
-
Fluorination Chemistry Performed in a Modular Flow Reactor Introduction to Flow Chemistry. Vapourtec. Available from: [Link]
-
Fluorination Reactions. Professor Steven V. Ley Research Group. Available from: [Link]
-
Flow microreactor synthesis in organo-fluorine chemistry. Beilstein Journals. Available from: [Link]
-
Selective Continuous Flow Processes Using Fluorine Gas. ACS Publications. Available from: [Link]
-
Development of N-F fluorinating agents and their fluorinations: Historical perspective. PMC. Available from: [Link]
-
Catalysis for Fluorination and Trifluoromethylation. PMC - NIH. Available from: [Link]
-
Transition metal catalysis and nucleophilic fluorination. Chemical Communications (RSC Publishing). Available from: [Link]
-
Strategies Towards Challenging Fluorination Reactions. C‐H and C‐X Bond Functionalization: Transition Metal Mediation - Books. Available from: [Link]
-
Specific Solvent Issues with Fluorination. Wordpress. Available from: [Link]
-
Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. Available from: [Link]
-
Nucleophilic Fluorination Catalyzed by a Cyclometallated Rhodium Complex. Organometallics - ACS Publications. Available from: [Link]
-
A new route to nucleophilic substitution with potassium fluoride. chem.ox.ac.uk. Available from: [Link]
-
Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology. Available from: [Link]
-
The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. Available from: [Link]
-
The Dark Side of Fluorine. PMC - NIH. Available from: [Link]
Sources
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- 11. pubs.acs.org [pubs.acs.org]
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- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating Side-Product Formation in Cyclobutane Ring Synthesis
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development engaged in the synthesis of cyclobutane rings. The construction of this strained four-membered ring, a valuable motif in numerous natural products and pharmaceuticals, is often accompanied by challenges, most notably the formation of undesired side-products.[1][2][3] This guide is designed to provide in-depth, field-proven insights into troubleshooting these common issues. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Yield of the Desired Cyclobutane Accompanied by Significant Dimerization of the Starting Alkene.
Question: I am attempting a [2+2] cycloaddition to form a cyclobutane, but I'm primarily isolating the dimer of my starting alkene. What is causing this, and how can I favor the formation of the desired heterodimer?
Answer: This is a classic challenge in intermolecular [2+2] cycloadditions, where the starting alkene (or another reactive species) reacts with itself (homodimerization) instead of the intended reaction partner (heterodimerization).[4][5][6] The root of this problem often lies in the reaction kinetics and the relative reactivity of the components.
Underlying Causes & Mechanistic Insights:
-
Similar Reactivity of Alkenes: If the two alkene partners have similar electronic properties and steric profiles, there is little to no inherent preference for the formation of the heterodimer over the homodimer.[7]
-
Reaction Conditions Favoring Dimerization: Certain conditions, such as high concentrations of one reactant or the use of specific photosensitizers, can preferentially promote dimerization.[4]
Troubleshooting Strategies:
-
Concentration Control:
-
Recommendation: Employ a slow addition of the more reactive alkene to the reaction mixture containing the other alkene. This maintains a low concentration of the reactive species, minimizing its chances of self-reaction.
-
Causality: By keeping the concentration of the more reactive alkene low, you increase the statistical probability of it reacting with the other, more abundant alkene partner.
-
-
Enhance Electronic Disparity:
-
Recommendation: Modify your substrates to make one alkene significantly more electron-rich and the other more electron-poor. For instance, introduce an electron-donating group (e.g., an ether) on one alkene and an electron-withdrawing group (e.g., an ester or ketone) on the other.[8]
-
Causality: [2+2] cycloadditions are often more efficient between alkenes with complementary electronic properties. This electronic mismatch can significantly accelerate the desired heterodimerization over homodimerization.
-
-
Intramolecular Approach:
-
Recommendation: If synthetically feasible, tether the two alkene moieties together to perform an intramolecular [2+2] cycloaddition.[8]
-
Causality: The proximity enforced by the tether dramatically increases the effective concentration of the two reacting partners relative to each other, strongly favoring the intramolecular cyclization over intermolecular dimerization.
-
Issue 2: Formation of Undesired Regioisomers (Head-to-Head vs. Head-to-Tail) in the [2+2] Cycloaddition of Unsymmetrical Alkenes.
Question: My [2+2] cycloaddition between two different unsymmetrical alkenes is producing a mixture of regioisomers. How can I control the regioselectivity of this reaction?
Answer: The formation of regioisomers is a common hurdle when both reacting partners are unsymmetrical. The regiochemical outcome is dictated by the electronic and steric properties of the substituents on the alkenes.
Underlying Causes & Mechanistic Insights:
-
Thermal [2+2] Cycloadditions (Stepwise Mechanism): In many thermal [2+2] cycloadditions, the reaction proceeds through a stepwise mechanism involving a diradical or zwitterionic intermediate. The stability of these intermediates for the two possible addition pathways determines the final ratio of regioisomers.
-
Photochemical [2+2] Cycloadditions: The regioselectivity in photochemical cycloadditions is often governed by the interaction of the frontier molecular orbitals (HOMO of one alkene and LUMO of the other in its excited state). The regioselectivity is determined by the pathway that leads to the more stable diradical intermediate after the initial bond formation.
Troubleshooting Strategies:
-
Steric Directing Groups:
-
Recommendation: Introduce a sterically demanding group on one of the alkenes. This group will preferentially direct the cycloaddition to minimize steric repulsion in the transition state, thereby favoring a single regioisomer.[8]
-
Causality: The bulky group will create a significant energy difference between the transition states leading to the different regioisomers, making one pathway much more favorable.
-
-
Lewis Acid Catalysis:
-
Recommendation: Employ a Lewis acid catalyst, particularly in reactions involving enones or other carbonyl-containing alkenes.[9][10][11][12][13]
-
Causality: The Lewis acid coordinates to the carbonyl oxygen, increasing the polarization of the double bond and amplifying the difference in the frontier molecular orbital coefficients. This can lead to a strong preference for one regioisomeric outcome.
-
-
Solvent Effects:
-
Recommendation: For reactions that may proceed through a zwitterionic intermediate, the polarity of the solvent can influence regioselectivity. Experiment with a range of solvents from nonpolar (e.g., hexane, toluene) to polar (e.g., acetonitrile, methanol).[14][15][16]
-
Causality: Polar solvents can stabilize a more polar zwitterionic intermediate, potentially favoring a different regioisomeric pathway compared to nonpolar solvents.[14][15][16]
-
Issue 3: Poor Diastereoselectivity in the Formation of the Cyclobutane Ring.
Question: My cyclobutane product is a mixture of diastereomers. How can I improve the diastereoselectivity of my reaction?
Answer: Controlling the stereochemistry of newly formed chiral centers is a critical aspect of cyclobutane synthesis. Poor diastereoselectivity can arise from a variety of factors, including the reaction mechanism and the nature of the substrates and catalysts.
Underlying Causes & Mechanistic Insights:
-
Stepwise vs. Concerted Mechanisms: Thermal [2+2] cycloadditions that proceed through a stepwise mechanism involving a long-lived intermediate can allow for bond rotation, leading to a loss of stereochemical information from the starting alkenes.[17] In contrast, concerted photochemical [2+2] cycloadditions are often stereospecific.[18][19][20]
-
Facial Selectivity: The approach of the two alkenes to each other (face-to-face) can be influenced by steric and electronic factors, leading to the preferential formation of one diastereomer.
Troubleshooting Strategies:
-
Choice of Reaction Type: Thermal vs. Photochemical:
-
Recommendation: If you are running a thermal [2+2] cycloaddition and observing poor diastereoselectivity, consider switching to a photochemical pathway if your substrates are suitable.
-
Causality: Photochemical [2+2] cycloadditions are symmetry-allowed to proceed in a concerted, suprafacial-suprafacial manner, which often results in the retention of the stereochemistry of the starting alkenes in the cyclobutane product.[18][19][20]
-
-
Chiral Auxiliaries:
-
Recommendation: Attach a chiral auxiliary to one of the reacting partners. The chiral auxiliary will sterically block one face of the alkene, directing the approach of the other reactant to the opposite face.[1][3]
-
Causality: The chiral auxiliary creates a diastereomeric transition state, where one is significantly lower in energy due to reduced steric hindrance, leading to the preferential formation of one diastereomer of the product.
-
-
Chiral Catalysts:
-
Recommendation: Utilize a chiral Lewis acid or a transition metal complex with a chiral ligand.[10]
-
Causality: The chiral catalyst creates a chiral environment around the reactants, influencing the facial selectivity of the cycloaddition and favoring the formation of one enantiomer or diastereomer.
-
-
Reaction Temperature:
-
Recommendation: For photochemical reactions, lowering the temperature can often enhance diastereoselectivity.[1]
-
Causality: At lower temperatures, the energy difference between the diastereomeric transition states becomes more significant relative to the available thermal energy, leading to a higher preference for the lower-energy pathway.
-
Data Presentation: Impact of Reaction Parameters on Selectivity
The following table summarizes the general effects of key reaction parameters on the outcome of [2+2] cycloaddition reactions.
| Parameter | Effect on Dimerization | Effect on Regioselectivity | Effect on Diastereoselectivity | Rationale |
| Concentration | High concentration of a reactive alkene increases dimerization. | Can have a minor effect. | Generally, no significant direct effect. | Higher concentration increases the probability of self-reaction. |
| Temperature | Can increase the rate of all reactions, potentially favoring the one with the lower activation energy. | Can influence the ratio of regioisomers in thermally controlled reactions. | Lower temperatures often improve diastereoselectivity in photochemical reactions. | At lower temperatures, the reaction is more sensitive to small energy differences between transition states. |
| Solvent Polarity | Can influence reaction rates. | Can have a significant effect on reactions proceeding through zwitterionic intermediates.[14][15][16] | Can influence diastereoselectivity in reactions with polar intermediates. | Polar solvents stabilize charged intermediates, potentially altering the preferred reaction pathway. |
| Lewis Acid Catalyst | Can accelerate the desired heterodimerization. | Can strongly control regioselectivity by polarizing one of the alkenes.[9][10][11][12][13] | Chiral Lewis acids can induce high diastereoselectivity.[10] | Lewis acids coordinate to functional groups, altering the electronic properties of the alkene. |
| Photosensitizer | The choice of photosensitizer can influence the excited state and reactivity of the alkene. | Can have an effect on the initially formed diradical intermediate. | Can influence the stereochemical outcome. | The photosensitizer mediates the energy transfer to the reactant, influencing the nature of the excited state. |
Experimental Protocols
Protocol 1: General Procedure for a Photochemical [2+2] Cycloaddition
This protocol is a general guideline for a photochemical [2+2] cycloaddition using a photosensitizer.[21][22]
Materials:
-
Alkene 1
-
Alkene 2
-
Photosensitizer (e.g., benzophenone, thioxanthone)
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane)
-
Photoreactor equipped with a suitable lamp (e.g., mercury vapor lamp, LED) and cooling system
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Reaction Setup: In a quartz reaction vessel, dissolve Alkene 1 (1.0 equiv) and the photosensitizer (0.05-0.1 equiv) in the chosen anhydrous solvent.
-
Inert Atmosphere: Degas the solution by bubbling with an inert gas for 15-30 minutes to remove oxygen, which can quench the excited state.
-
Addition of Second Reactant: Add Alkene 2 (1.0-2.0 equiv) to the reaction mixture. If dimerization of Alkene 2 is a concern, add it slowly over the course of the reaction using a syringe pump.
-
Irradiation: Place the reaction vessel in the photoreactor and begin irradiation with the appropriate light source. Maintain the reaction temperature using a cooling system (e.g., a cooling fan or a circulating bath).
-
Reaction Monitoring: Monitor the progress of the reaction by periodically taking aliquots and analyzing them by TLC, GC-MS, or NMR.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to separate the desired cyclobutane from unreacted starting materials, the photosensitizer, and any side-products.
Protocol 2: Analysis of a Cyclobutane Reaction Mixture by ¹H NMR and GC-MS
Objective: To identify and quantify the desired cyclobutane product and major side-products (e.g., dimers, regioisomers).
-
Sample Preparation: Prepare a solution of the crude reaction mixture in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire a ¹H NMR spectrum.
-
Analysis:
-
Identify the cyclobutane protons: The protons on the cyclobutane ring typically appear in the upfield region of the spectrum (around 1.5-3.0 ppm), but their chemical shifts can be highly variable.[7]
-
Look for characteristic splitting patterns: The coupling constants between vicinal protons on a cyclobutane ring can help determine the relative stereochemistry.
-
Identify side-products: Look for signals corresponding to unreacted starting materials and potential dimers or other byproducts.
-
Quantification: Integrate the signals corresponding to the product and the starting materials (or an internal standard) to determine the conversion and yield.
-
GC-MS Analysis:
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane, ethyl acetate).
-
Data Acquisition: Inject the sample into a GC-MS instrument.
-
Analysis:
-
Separation: The gas chromatogram will show the separation of the different components of the reaction mixture.
-
Identification: The mass spectrum of each peak can be used to identify the components by comparing their fragmentation patterns with a database or with known standards. The molecular ion peak can confirm the formation of the desired product and any dimers.
-
Quantification: The relative peak areas in the chromatogram can be used to estimate the relative amounts of each component in the mixture.
-
Visualization of Troubleshooting Logic
The following diagrams illustrate the decision-making process for troubleshooting common issues in cyclobutane synthesis.
Caption: Strategies for controlling regioselectivity in cyclobutane synthesis.
References
- Papadopoulos, A., et al. (2022). Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides.
- BenchChem. (2025). Application Notes and Protocols for Photochemical [2+2] Cycloadditions. BenchChem.
- BenchChem. (2025). Strategies for controlling stereochemistry in cyclobutane synthesis. BenchChem.
- D'Alpaos, M., et al. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15542-15585.
- D'Alpaos, M., et al. (2013). Stereocontrolled synthesis and functionalization of cyclobutanes and cyclobutanones. PubMed.
- Shen, L., et al. (2017).
- Wooi, K. H., & White, J. M. (2025). A Simple [2 + 2] Photocycloaddition Reaction that Proceeds in an NMR Tube Illuminated by Daylight.
- D'Alpaos, M., et al. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18, 15542-15585.
- Bach, T., & Hehn, J. P. (2011). Enantioselective Lewis Acid Catalysis in Intramolecular [2 + 2] Photocycloaddition Reactions: A Mechanistic Comparison between Representative Coumarin and Enone Substrates. Journal of the American Chemical Society, 133(40), 15995-16007.
- Hoffmann, N. (2016). Comparison between thermal and photochemical conditions for the [2 + 2 + 2] cycloaddition of acetylene to the chiral pyridine 216.
- Johnson, J. S., et al. (2023). Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis. PubMed Central.
- Wang, Y., et al. (2017). Lewis acid catalyzed [2+2] cycloaddition of ynamides and propargyl silyl ethers: synthesis of alkylidenecyclobutenones and their reactivity in ring-opening and ring expansion.
- Li, J., et al. (2023). Synthesis, Structural Characterization, and Photochemical [2 + 2] Cycloaddition of a Coordination Polymer: Multiweek Inorganic–Organic Chemistry Experiments.
- Srisiri, W. (1993). Lewis acid catalysis for (2+2)
- Baran, P. S., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(6), 2294-2308.
- Konec, M., et al. (2021). On the Question of Zwitterionic Intermediates in the [3 + 2] Cycloaddition Reactions between C-arylnitrones and Perfluoro 2-Methylpent-2-ene. PubMed Central.
- Tafi, A., et al. (2007). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Magnetic Resonance in Chemistry, 45(10), 849-854.
- Bach, T. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 9882-9921.
- Sivaguru, J., Bach, T., & Ramamurthy, V. (2022). [2 + 2] photocycloaddition. Photochemical & Photobiological Sciences, 21(5), 787-792.
- AK Lectures. (n.d.). Photochemical (2+2) Cycloaddition Reaction. AK Lectures.
- Rajanarendar, E., Krishnamurthy, A., & Shoolery, J. N. (1995). Identification of diastereomeric cyclobutyl dimers in a mixture by NMR. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 107(1), 43-49.
- Punthasee, P. (2024, January 12). Ch16.24 - [2+2] Cycloaddition, Thermal vs Photochemical Reaction. YouTube.
- Ghorai, B., et al. (2021). A Study of [2+2] Cycloaddition–Retroelectrocyclization in Water: Observation of Substrate-driven Transient Nanoreactor Induced New Reactivity.
- Ghorai, B., et al. (2021). A study of [2 + 2] cycloaddition–retroelectrocyclization in water: observation of substrate-driven transient-nanoreactor-induced new reactivity. Organic & Biomolecular Chemistry, 19(34), 7433-7440.
- Baran, P. S. (n.d.). Cyclobutanes in Organic Synthesis. Baran Lab.
- Baran, P. S. (n.d.).
- The Royal Society of Chemistry. (n.d.). Supporting Information Synthesis of Cyclobutane-fused Chromanones via Gold-mediated Photocatalysis. The Royal Society of Chemistry.
- Jasiński, R. (2023). Zwitterionic Pathway in the Diels–Alder Reaction: Solvent and Substituent Effects from ωB97XD/6-311G(d)
- ResearchGate. (n.d.). Substrate scope of [2+2] cycloaddition between different...
- Grantham, H., & Kimber, M. (2021). Dimeric Cyclobutane Formation Under Continuous Flow Conditions Using Organophotoredox‐Catalysed [2+2] Cycloaddition. Chemistry – A European Journal, 27(72), 18057-18062.
- Organic Chemistry. (2020, April 2). Ch 24 - Part 3 -Thermal versus Photochemical Cycloadditions. YouTube.
- Wang, T., et al. (2021). Copper-catalyzed radical cascade reaction of simple cyclobutanes: synthesis of highly functionalized cyclobutene derivatives.
- Reddit. (2024, December 18). Help with understanding 2+2 cycloadditions. r/OrganicChemistry.
- Lukina, M. Y. (1962). SYNTHESES AND REACTIONS IN THE CYCLOBUTANE SERIES. Semantic Scholar.
- Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. Organic Chemistry Portal.
- ResearchGate. (n.d.). Substrate Scope for [2+2]‐Cycloaddition. Reactions run on 0.2 mmol scale...
- Douki, T., et al. (2016). Reductive Photocycloreversion of Cyclobutane Dimers Triggered by Guanines. Journal of the American Chemical Society, 138(29), 9209-9215.
- Mlostoń, G., & Heimgartner, H. (2021). On the Question of Zwitterionic Intermediates in the [3+2] Cycloaddition Reactions: A Critical Review. Organics, 2(1), 1-15.
- Doc Brown's Chemistry. (n.d.). cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr. Doc Brown's Advanced Organic Chemistry Revision Notes.
- Grantham, H., & Kimber, M. (2021). Dimeric Cyclobutane Formation Under Continuous Flow Conditions Using Organophotoredox‐Catalysed [2+2] Cycloaddition.
- Grantham, H., & Kimber, M. (2021).
- Chemistry LibreTexts. (2023, August 1). 1.2: Cycloaddition Reactions. Chemistry LibreTexts.
- Wang, L., et al. (2024). [2 + 2] cycloaddition and its photomechanical effects on 1D coordination polymers with reversible amide bonds and coordination site regulation. Chemical Science, 15(9), 3323-3330.
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- 12. Lewis acid catalyzed [2+2] cycloaddition of ynamides and propargyl silyl ethers: synthesis of alkylidenecyclobutenones and their reactivity in ring-opening and ring expansion - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Lewis acid catalysis for (2+2)-cycloadditions and alternating copolymerizations. [repository.arizona.edu]
- 14. On the Question of Zwitterionic Intermediates in the [3 + 2] Cycloaddition Reactions between C-arylnitrones and Perfluoro 2-Methylpent-2-ene - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Improving Metabolic Stability of 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid
Welcome to the technical support guide for 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions for research scientists and drug development professionals working to enhance the metabolic stability of this compound. Our goal is to provide you with the scientific rationale and practical methodologies to overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most likely metabolic "hotspots" on 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid?
Based on its chemical structure, the primary sites susceptible to metabolic modification are:
-
Phase I (Oxidative) Metabolism:
-
Aromatic Hydroxylation: The 3-fluorophenyl ring is a prime target for oxidation by Cytochrome P450 (CYP) enzymes, particularly CYP1A2 and CYP3A4.[1] Hydroxylation can occur at positions ortho or para to the fluorine atom. While the C-F bond is strong, enzymatic oxidative defluorination is a possible, though less common, pathway.[1][2][3]
-
Benzylic Hydroxylation: The tertiary carbon atom of the cyclobutane ring, being adjacent to the phenyl ring (a benzylic-like position), is susceptible to hydroxylation.
-
Cyclobutane Ring Oxidation: Other positions on the cyclobutane ring can also undergo oxidation, although this is generally less favored than benzylic hydroxylation.[4]
-
-
Phase II (Conjugative) Metabolism:
-
Acyl Glucuronidation: The carboxylic acid moiety is a major site for conjugation with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).[5][6] This process significantly increases the polarity of the molecule, facilitating its excretion. The formation of these reactive acyl glucuronide metabolites can sometimes be associated with toxicity.[7][8][9]
-
Below is a diagram illustrating these potential metabolic pathways.
Caption: Potential Phase I and Phase II metabolic pathways for the target compound.
Q2: What is the role of the fluorine atom in the molecule's metabolism?
The fluorine atom significantly influences the molecule's metabolic profile in several ways:
-
Blocking Metabolism: Fluorine can act as a "metabolic blocker." By replacing a hydrogen atom at a site susceptible to CYP-mediated oxidation, it can prevent hydroxylation at that position. This is a common strategy to enhance metabolic stability.[10]
-
Altering Electronic Properties: Fluorine is a highly electronegative atom, which withdraws electron density from the aromatic ring. This can deactivate the ring towards oxidative attack by CYP enzymes, generally slowing the rate of aromatic hydroxylation compared to a non-fluorinated analog.[11]
-
Potential for Defluorination: Although the carbon-fluorine bond is very strong, certain CYP enzymes are capable of catalyzing oxidative defluorination, which can sometimes lead to the formation of reactive quinone-imine species.[1] This is a less common but important pathway to consider.
Troubleshooting Guide
Problem 1: My compound shows high clearance in the liver microsomal stability assay. How do I determine the cause?
High clearance in a liver microsomal assay suggests rapid Phase I metabolism, as microsomes are enriched with CYP enzymes.[12][13][14] The key is to distinguish between different oxidative pathways.
Workflow for Diagnosing High Clearance:
Caption: Experimental workflow to identify the cause of high microsomal clearance.
Step-by-Step Troubleshooting Protocol:
-
Confirm Cofactor Dependency: Run the microsomal stability assay with two parallel incubations: one with the necessary cofactor NADPH and one without.[13]
-
Result A (High Clearance only with NADPH): This confirms that the metabolic instability is due to NADPH-dependent enzymes, primarily CYPs.
-
Result B (Clearance without NADPH): This would suggest chemical instability in the assay buffer or metabolism by non-NADPH-dependent enzymes (less common).
-
-
Metabolite Identification: Use high-resolution LC-MS/MS to analyze the samples from the NADPH-containing incubation. Look for metabolites with masses corresponding to:
-
+16 Da: Addition of an oxygen atom (hydroxylation). This is the most common oxidative modification.
-
+176 Da: Addition of glucuronic acid (if using UDPGA-supplemented microsomes).
-
By identifying the structure of the key metabolites, you can pinpoint the metabolic hotspot.
-
-
Consider Phase II Contribution: While standard microsomal assays primarily assess Phase I, they can be adapted to study Phase II metabolism by adding the cofactor UDPGA and a pore-forming agent like alamethicin.[13] If clearance is still high even after blocking oxidative sites, direct glucuronidation of the carboxylic acid could be the primary clearance pathway.[15][16]
Problem 2: I suspect aromatic hydroxylation is the main metabolic route. How can I block this pathway and improve stability?
If metabolite identification confirms hydroxylation on the fluorophenyl ring, several medicinal chemistry strategies can be employed.
Strategies to Mitigate Aromatic Hydroxylation:
| Strategy | Rationale | Example Modification | Potential Outcome |
| Introduce Blocking Groups | Physically obstruct the CYP active site from accessing the metabolic hotspot. | Add a small, metabolically stable group (e.g., methyl, chloro) at the position of hydroxylation. | Can significantly reduce or eliminate oxidation at that site. |
| Deuterium Substitution | Replace a C-H bond at the site of oxidation with a stronger C-D bond (Kinetic Isotope Effect). | Synthesize an analog where the hydrogen at the hydroxylation site is replaced with deuterium. | Slows the rate of C-H bond cleavage, which is often the rate-limiting step in oxidation, thereby increasing metabolic half-life.[17] |
| Scaffold Hopping | Replace the phenyl ring with a less metabolically active heteroaromatic ring.[18] | Replace the 3-fluorophenyl group with a pyridine or pyrimidine ring. | Nitrogen atoms in the ring can lower the electron density, making it less susceptible to oxidation and potentially improving physicochemical properties.[18] |
Problem 3: My compound is stable in microsomes but shows poor in vivo exposure. What could be the issue?
This is a common and challenging issue in drug development. If a compound is stable against Phase I metabolism, other clearance mechanisms are likely at play.[19][20]
Potential Causes and Next Steps:
-
Rapid Phase II Metabolism: The primary cause is often rapid glucuronidation of the carboxylic acid, a pathway not fully captured in standard microsomal assays.[6]
-
Poor Permeability/High Efflux: The carboxylic acid group is ionized at physiological pH, which can limit cell permeability and make the compound a substrate for efflux transporters (e.g., P-glycoprotein, MRPs).
-
Action: Conduct a Caco-2 permeability assay to assess both passive diffusion and active efflux.
-
-
Alternative Clearance Pathways: Clearance may be occurring in non-hepatic tissues (e.g., kidney, intestine) or via non-CYP enzymes.
-
Action: In vivo pharmacokinetic studies in bile-duct cannulated animals can help differentiate between renal and hepatic clearance.
-
Strategy: Bioisosteric Replacement of the Carboxylic Acid
If glucuronidation or poor permeability is confirmed to be the issue, replacing the carboxylic acid with a bioisostere can be a highly effective strategy.[21][22] Bioisosteres are functional groups with similar physicochemical properties that can maintain biological activity while improving ADME properties.[23]
| Bioisostere | Rationale | Key Advantage(s) |
| Tetrazole | Mimics the acidic proton and hydrogen bonding capabilities of a carboxylic acid. | Generally more metabolically stable and less prone to glucuronidation. Can improve oral absorption.[23] |
| Acyl Sulfonamide | Acts as a strong hydrogen bond donor and acceptor. | Modulates acidity (pKa) which can be tuned to optimize properties.[22] |
| Hydroxamic Acid | Less acidic than a carboxylic acid. | Can improve membrane permeability due to lower ionization.[22] |
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
This protocol outlines a standard method for determining the metabolic stability of a test compound using pooled liver microsomes.[12][24]
Materials:
-
Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)
-
Test Compound (10 mM stock in DMSO)
-
Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)
-
Positive Control Compounds (e.g., Midazolam for high clearance, Verapamil for moderate clearance)
-
Acetonitrile (ACN) with an appropriate internal standard (IS) for reaction termination and sample analysis.
-
96-well incubation plate and a thermal shaker set to 37°C.
Procedure:
-
Preparation:
-
Thaw liver microsomes and other reagents on ice.
-
Prepare a 1 mg/mL working solution of liver microsomes in phosphate buffer.
-
Prepare the test compound and positive controls by diluting the 10 mM stock to an intermediate concentration (e.g., 100 µM) in buffer.
-
-
Incubation Setup (96-well plate):
-
To each well, add the appropriate volume of phosphate buffer.
-
Add the microsomal working solution to achieve a final protein concentration of 0.5 mg/mL.
-
Add the test compound to achieve a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 10 minutes with shaking.
-
-
Reaction Initiation:
-
Initiate the metabolic reaction by adding the NADPH regenerating system to all wells.
-
This marks the T=0 time point for the first plate.
-
-
Time Points and Termination:
-
At specified time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding 3-4 volumes of ice-cold ACN with the internal standard.
-
The T=0 sample is terminated immediately after adding NADPH.
-
-
Sample Processing and Analysis:
-
Seal the plate, vortex thoroughly, and centrifuge at high speed (e.g., 4000 rpm for 20 mins) to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
Quantify the remaining percentage of the parent compound at each time point relative to the T=0 sample.
-
-
Data Analysis:
-
Plot the natural logarithm of the percent remaining parent compound versus time.
-
The slope of the line (k) is the elimination rate constant.
-
Calculate the half-life (T½) = 0.693 / k.
-
Calculate the intrinsic clearance (Cl_int) = (0.693 / T½) / (mg/mL microsomal protein).
-
References
- Zhang, Y., Mokkawes, T., & de Visser, S. P. (n.d.). Insights into Cytochrome P450 Enzymes Catalyzed Defluorination of Aromatic Fluorides. University of Manchester Research Explorer.
- Mercell. (n.d.). Metabolic stability in liver microsomes.
- de Visser, S. P., et al. (n.d.). Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Aromatic Fluorides. ResearchGate.
- Cyprotex. (n.d.). Microsomal Stability. Evotec.
- BioIVT. (n.d.). Metabolic Stability Assay Services.
- protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes.
- Tukker, A. M., et al. (2007). Carboxylic acid drug-induced DNA nicking in HEK293 cells expressing human UDP-glucuronosyltransferases: role of acyl glucuronide metabolites and glycation pathways. PubMed.
- Zha, W., et al. (2012). Metabolic engineering of biocatalysts for carboxylic acids production. PMC.
- Nakajima, M., et al. (2015). Contribution of cytochrome P450 and UDT-glucuronosyltransferase to the metabolism of drugs containing carboxylic acid groups: risk assessment of acylglucuronides using human hepatocytes. Taylor & Francis Online.
- Di, L. (2019). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments.
- Xie, T., et al. (2009). Advances in study of metabolic activation of carboxyl-acid containing drugs by UGTs. Yaoxue Xuebao.
- ResearchGate. (n.d.). Overview of metabolic pathways of carboxylic-acid-containing drugs....
- de Visser, S. P. (n.d.). Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Aromatic Fluorides. ResearchGate.
- Guengerich, F. P., et al. (2018). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. PubMed.
- Boivin, R. P., et al. (2020). Carboxylic Acid (Bio)Isosteres in Drug Design. PMC.
- Berger, F. (2022). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
- Patsnap Eureka. (2023). Overcoming Challenges in Carboxylic Acid Drug Formulations.
- Al-Majdoub, Z. M., et al. (2021). The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases. PMC.
- ResearchGate. (n.d.). Roles of glucuronidation and UDP-glucuronosyltransferases in xenobiotic bioactivation reactions.
- BenchChem. (2023). The Strategic Pivot: A Comparative Guide to Carboxylic Acid Isosteres in Medicinal Chemistry.
- de la Torre, B. G., & Albericio, F. (2020). Cyclobutanes in Small‐Molecule Drug Candidates. PMC.
- Scott, J. S., et al. (2020). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. PMC.
- Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica.
- MySkinRecipes. (n.d.). 1-(3-fluorophenyl)cyclobutane-1-carboxylic acid.
- Kumar, S., et al. (2021). Drug metabolic stability in early drug discovery to develop potential lead compounds. Drug Metabolism Reviews.
- Słoczyńska, K., et al. (2019). (PDF) Metabolic stability and its role in the discovery of new chemical entities. ResearchGate.
- Oka, S., et al. (2012). Transport mechanisms of trans-1-amino-3-fluoro[1-(14)C]cyclobutanecarboxylic acid in prostate cancer cells. PubMed.
- Li, Y., et al. (2023). Integrated widely targeted metabolomics and flavoromics reveal processing-driven dynamic changes in functional metabolites of Eucommia ulmoides leaf tea. NIH.
- Skonberg, C., et al. (2008). Metabolic activation of carboxylic acids. PubMed.
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- 3. researchgate.net [researchgate.net]
- 4. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Carboxylic acid drug-induced DNA nicking in HEK293 cells expressing human UDP-glucuronosyltransferases: role of acyl glucuronide metabolites and glycation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advances in study of metabolic activation of carboxyl-acid containing drugs by UGTs - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]
- 9. Metabolic activation of carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. mercell.com [mercell.com]
- 13. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 15. bioivt.com [bioivt.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. researchgate.net [researchgate.net]
- 21. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
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- 24. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Technical Support Center: Strategies for Enhancing Oral Bioavailability of 3-(3-Fluorophenyl)cyclobutane-1-carboxylic Acid Derivatives
Welcome to the technical support center dedicated to addressing the challenges in achieving optimal oral bioavailability for 3-(3-fluorophenyl)cyclobutane-1-carboxylic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals actively working with this chemical series. Here, we provide troubleshooting guidance and frequently asked questions to navigate the complexities of oral drug delivery for these compounds.
Introduction: Understanding the Core Challenges
The 3-(3-fluorophenyl)cyclobutane-1-carboxylic acid scaffold is of significant interest in medicinal chemistry, particularly for developing agents targeting the central nervous system (CNS). The inclusion of a fluorophenyl group and a cyclobutane ring can enhance metabolic stability and binding affinity.[1] However, the carboxylic acid moiety, while often crucial for pharmacological activity, introduces predictable challenges to achieving good oral bioavailability. These challenges primarily revolve around a delicate balance of physicochemical and biochemical properties. Carboxylic acid-containing drugs often exhibit pH-dependent solubility, which can lead to variable absorption throughout the gastrointestinal (GI) tract.[2] While the ionized form is more soluble in the higher pH of the intestine, it often has poor membrane permeability. Conversely, the non-ionized, more permeable form may have low solubility.[2]
This guide will walk you through identifying and overcoming these hurdles, from initial characterization to advanced formulation and prodrug strategies.
Part 1: Troubleshooting Guide - Low Oral Bioavailability
This section is designed to help you diagnose and address the root causes of poor oral bioavailability in your 3-(3-fluorophenyl)cyclobutane-1-carboxylic acid derivatives.
Issue 1: Poor Aqueous Solubility
Symptoms:
-
Low dissolution rate in simulated gastric and intestinal fluids.
-
Inconsistent absorption data in preclinical animal models.
-
Precipitation of the compound upon dilution of a stock solution.
Root Cause Analysis: The carboxylic acid group's pKa, typically in the range of 3.5-4.5, means the compound's ionization state and thus its solubility are highly dependent on the pH of its environment.[3] In the acidic environment of the stomach, the carboxylic acid will be largely protonated and less soluble.
Troubleshooting Workflow:
Caption: Workflow for addressing poor aqueous solubility.
Recommended Actions & Protocols:
-
Characterize pH-Dependent Solubility:
-
Protocol: Determine the solubility of your compound at various pH points (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic the conditions of the GI tract.
-
Rationale: This data is fundamental to understanding where the absorption window for your compound is likely to be and informs the selection of an appropriate formulation strategy.
-
-
Formulation Strategies:
-
Particle Size Reduction (Micronization/Nanonization):
-
When to Use: For compounds where the dissolution rate is the limiting factor (dissolution-rate limited absorption).
-
Protocol: Employ techniques like jet milling or high-pressure homogenization to reduce particle size, thereby increasing the surface area for dissolution.
-
Causality: A larger surface area enhances the dissolution rate as described by the Noyes-Whitney equation.
-
-
Amorphous Solid Dispersions (ASDs):
-
When to Use: For compounds with high crystalline lattice energy that limits solubility.
-
Protocol: Disperse the compound in a polymer matrix (e.g., HPMC, PVP) using spray drying or hot-melt extrusion.
-
Causality: The amorphous form has a higher free energy than the crystalline form, leading to increased apparent solubility and dissolution rate.
-
-
Salt or Co-crystal Formation:
-
When to Use: For ionizable compounds where a stable, more soluble solid form is desired.
-
Protocol: Screen a variety of counter-ions or co-formers to identify a salt or co-crystal with improved solubility and physical stability.
-
Causality: Salt formation alters the pH of the diffusion layer, while co-crystals create a new crystalline structure with different solvation properties.
-
-
Lipid-Based Formulations (e.g., SEDDS/SMEDDS):
-
When to Use: For lipophilic compounds that can be effectively solubilized in oils and surfactants.
-
Protocol: Formulate the compound in a mixture of oils, surfactants, and co-solvents that spontaneously form an emulsion or microemulsion in aqueous media.
-
Causality: These systems present the drug in a solubilized state, bypassing the dissolution step and potentially enhancing absorption via lymphatic pathways.
-
-
Issue 2: Poor Intestinal Permeability
Symptoms:
-
High aqueous solubility but low fraction absorbed (Fa) in vivo.
-
Low apparent permeability (Papp) values in in vitro models like Caco-2 or PAMPA.
-
High efflux ratio in Caco-2 assays.
Root Cause Analysis: While the fluorophenyl and cyclobutane moieties can increase lipophilicity, the overall polarity of the molecule, particularly in its ionized state at intestinal pH, may hinder its ability to passively diffuse across the intestinal epithelium. Efflux transporters can also actively pump the compound back into the intestinal lumen.
Troubleshooting Workflow:
Caption: Workflow for addressing high first-pass metabolism.
Recommended Actions & Protocols:
-
Assess Metabolic Stability:
-
Protocol:
-
Liver Microsomal Stability Assay: Evaluates phase I metabolism (e.g., by cytochrome P450 enzymes).
-
Hepatocyte Stability Assay: Provides a more complete picture of metabolism, including both phase I and phase II pathways.
-
-
Rationale: These assays provide an in vitro estimate of the intrinsic clearance of the compound, which can be used to predict in vivo hepatic clearance.
-
-
Identify Metabolic "Hotspots":
-
Protocol: Use techniques like liquid chromatography-mass spectrometry (LC-MS) to identify the structures of metabolites formed in the stability assays.
-
Rationale: Knowing where the molecule is being metabolized allows for targeted chemical modifications to block these sites.
-
-
Strategies to Reduce Metabolism:
-
Structural Modification:
-
When to Use: When a specific, non-essential site on the molecule is identified as a metabolic hotspot.
-
Protocol: Introduce a blocking group, such as a fluorine atom or a methyl group, at the site of metabolism to sterically or electronically hinder enzymatic attack.
-
Causality: This "metabolic blocking" can significantly increase the half-life of the compound.
-
-
Prodrug Approach:
-
When to Use: If the site of metabolism is the carboxylic acid itself (e.g., via glucuronidation) or if a prodrug can alter the distribution of the compound, reducing its exposure to metabolic enzymes.
-
Protocol: Design a prodrug that is cleaved at a different rate or in a different location than the metabolic transformation of the parent drug.
-
Causality: A prodrug can temporarily mask a metabolic hotspot or alter the physicochemical properties of the molecule to change its disposition.
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: My 3-(3-fluorophenyl)cyclobutane-1-carboxylic acid derivative shows promising in vitro activity but fails in vivo due to low oral bioavailability. Where should I start my investigation?
A1: Begin with a systematic assessment of the three key factors affecting oral bioavailability: solubility, permeability, and metabolic stability.
-
Solubility: Determine the pH-solubility profile.
-
Permeability: Use a Caco-2 assay to assess both passive permeability and active efflux.
-
Metabolic Stability: Conduct a liver microsomal or hepatocyte stability assay. The results from these initial assays will guide your subsequent optimization strategy, as outlined in the troubleshooting guide above.
Q2: I've confirmed that poor permeability is the main issue. How do I design an effective ester prodrug?
A2: The design of a successful prodrug requires a multi-parameter optimization:
-
Promoity Selection: Choose an alcohol to form the ester that increases the logP of the molecule into the optimal range for passive diffusion (typically logP 1-3). Simple alkyl esters (e.g., ethyl, propyl) are a good starting point.
-
Enzymatic Lability: The ester must be readily cleaved by esterases in the intestinal wall, blood, or liver. In vitro hydrolysis studies using simulated intestinal fluid, plasma, and liver S9 fractions can help predict the rate and site of cleavage.
-
Chemical Stability: The prodrug must be stable in the formulation and at the low pH of the stomach.
-
Aqueous Solubility: The prodrug itself should have sufficient aqueous solubility to dissolve and be available for absorption. Sometimes, a more complex promoiety is needed to balance lipophilicity and solubility.
Q3: The fluorine atom on the phenyl ring is supposed to improve metabolic stability, but my compound is still rapidly cleared. Why might this be happening?
A3: While fluorine can block metabolism at the site of substitution, it can also have complex electronic effects on the entire molecule.
-
Metabolism at Other Sites: The cyclobutane ring or other positions on the phenyl ring may be susceptible to hydroxylation. The carboxylic acid itself can undergo phase II conjugation, such as glucuronidation.
-
Fungal models , like Cunninghamella elegans, can sometimes be used as a tool to predict mammalian metabolism and identify potential sites of hydroxylation that may be missed in standard microsomal assays. [4]* Action Plan: Perform metabolite identification studies to pinpoint the exact site of metabolic modification. This will allow for a targeted medicinal chemistry approach to block the identified metabolic hotspot.
Q4: What are the key differences between in vitro permeability assays (PAMPA vs. Caco-2), and which one should I use?
A4: The choice depends on the stage of your research and the specific question you are asking.
-
PAMPA (Parallel Artificial Membrane Permeability Assay): This is a high-throughput, cell-free assay that models only passive diffusion. It is excellent for early-stage screening of a large number of compounds to rank them based on their potential for passive permeability.
-
Caco-2 Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells that form tight junctions and express key efflux transporters. It provides more biologically relevant data on both passive diffusion and active transport (efflux). It is considered the gold standard for in vitro permeability assessment but is lower throughput and more complex than PAMPA. [5] Q5: Can I use in silico models to predict the oral bioavailability of my compounds?
A5: In silico models can be valuable tools for prioritizing compounds for synthesis and experimental testing. Models can predict properties like solubility, logP, pKa, and potential for metabolism or transporter interactions. However, these predictions should always be confirmed with experimental data. They are best used as a guide in the early stages of drug discovery to help design compounds with a higher probability of success.
References
-
MySkinRecipes. 1-(3-fluorophenyl)cyclobutane-1-carboxylic acid. Available from: [Link]
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Patsnap Eureka. Overcoming Challenges in Carboxylic Acid Drug Formulations. 2025. Available from: [Link]
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Prodrugs of Drugs Bearing Carboxylic Acids. In: Prodrugs. Elsevier; 2021. Available from: [Link]
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ResearchGate. Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1) from cyclobutanone 2. Available from: [Link]
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Kiel University. Novel synthesis of fluorinated molecules with potential in drug research developed. 2024. Available from: [Link]
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ScholarWorks. studies toward the stereocontrolled synthesis of cyclobutane derivatives. 2023. Available from: [Link]
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Cenmed Enterprises. 1-(3-fluorophenyl)cyclobutane-1-carboxylic acid (C007B-515640). Available from: [Link]
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Identifying and minimizing off-target effects of 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid
Prepared by the Office of Senior Application Scientists
Document ID: TFG-FC CA-20260120-v1.0 Last Updated: January 20, 2026
Introduction:
This technical guide is intended for researchers, scientists, and drug development professionals working with 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid. Publicly available data on the specific biological targets of this compound are limited; it is primarily characterized as a novel chemical entity with potential applications in medicinal chemistry. Therefore, this guide provides a comprehensive framework for the critical initial steps in small molecule research: Target Identification, Off-Target Profiling, and Minimization of Off-Target Effects. The principles and methodologies outlined here are designed to be broadly applicable for the characterization of any novel bioactive small molecule.
Part 1: Frequently Asked Questions (FAQs)
Section 1.1: Getting Started & Initial Characterization
Q1: We have observed an interesting cellular phenotype with 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid, but we don't know its molecular target. Where should we begin?
A1: This is a common and critical challenge in phenotypic drug discovery. A multi-pronged approach is recommended to generate and test hypotheses.
-
Computational Prediction: Start with in silico methods to predict potential targets based on the compound's structure. This is a rapid and cost-effective first step to generate a list of candidates.
-
Direct Biochemical Methods: Employ techniques that physically isolate the binding partners of your compound from a complex biological sample (e.g., cell lysate).[1] The most common approach is Affinity Purification-Mass Spectrometry (AP-MS) .[1][2]
-
Label-Free Biophysical Methods: Use methods that detect target engagement in their native state without modifying the compound, such as the Cellular Thermal Shift Assay (CETSA) , which measures how ligand binding stabilizes a protein against heat-induced denaturation.[3][4][5][6]
Q2: What are the main strategies for identifying a small molecule's direct binding targets?
A2: Target identification strategies can be broadly categorized into direct and indirect methods. For confirming direct physical interaction, the main approaches are:
-
Affinity-Based Pull-Downs: This involves immobilizing your compound on a solid support (like beads) to "fish" for binding proteins in a cell lysate.[7][8] The captured proteins are then identified by mass spectrometry.[2]
-
Chemical Proteomics: This powerful set of techniques uses modified versions of your compound (probes) or label-free approaches to map interactions across the proteome.[9][10][11][12]
-
Genetic Interaction Methods: These methods, like CRISPR-Cas9 screening, can identify genes that, when knocked out, confer resistance or sensitivity to your compound, indirectly pointing to the target or its pathway.
Q3: How do we know if our compound is "druggable" or suitable for further development?
A3: "Druggability" assessment is an early and crucial step.[13] Key considerations include:
-
Potency & Efficacy: Does the compound elicit the desired biological effect at a reasonable concentration?
-
Physicochemical Properties: Does it have properties (e.g., solubility, stability) compatible with biological systems?
-
Target Properties: If a target is identified, is it known to play a key role in a disease pathway? Is its modulation likely to have a therapeutic benefit with an acceptable safety profile?[13]
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides detailed, question-based guides for specific experimental challenges.
Section 2.1: Target Deconvolution
Problem: Our initial computational predictions for 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid yielded a long list of potential targets. How do we prioritize and validate them?
Solution & Workflow:
Validation is key to moving from a list of possibilities to a confirmed target. A tiered approach is most efficient.
Step 1: Secondary In Silico Filtering.
-
Rationale: Refine your list based on biological relevance.
-
Action: Cross-reference your target list with gene expression databases. Is the potential target expressed in your cell line or the disease-relevant tissue? Eliminate targets that are not expressed. Check pathway analysis tools to see if multiple hits cluster in a specific biological pathway.
Step 2: Direct Target Engagement Assays in Cells.
-
Rationale: Confirm that your compound physically interacts with the predicted target in a physiological context. The Cellular Thermal Shift Assay (CETSA) is an excellent tool for this.[5][6] Target engagement leads to thermal stabilization of the protein.[3][4][14][15]
-
Protocol: Isothermal Dose-Response Fingerprint (ITDRF) CETSA
-
Determine Melt Temperature: Treat intact cells with a vehicle (e.g., DMSO). Aliquot and heat cells across a temperature gradient (e.g., 40-70°C). Lyse the cells and separate soluble proteins from precipitated proteins via centrifugation.
-
Analyze Protein Levels: Quantify the amount of soluble target protein at each temperature using Western Blot or ELISA. Determine the temperature at which approximately 50% of the protein denatures (Tm).
-
Dose-Response: Treat intact cells with a range of concentrations of 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid.
-
Heat Challenge: Heat all samples at the predetermined Tm.
-
Quantify & Analyze: Lyse the cells and quantify the amount of soluble target protein. A dose-dependent increase in soluble protein indicates target engagement and stabilization. From this, a cellular EC50 for target binding can be determined.
-
Step 3: Functional Validation.
-
Rationale: Show that engaging the target with your compound leads to the observed phenotype.
-
Action: Use a genetic approach. Knock down or knock out the prioritized target gene using siRNA or CRISPR/Cas9. If the cells phenocopy the effect of the compound treatment, or if the knockout cells become resistant to the compound, this provides strong evidence that the protein is the true target.
Section 2.2: Off-Target Profiling
Problem: We have a validated primary target, but we are observing unexpected cellular effects, suggesting off-target activity. How can we systematically identify these off-targets?
Solution & Workflow:
Identifying off-targets early is crucial for interpreting data correctly and avoiding costly failures in later development stages.[16][17] A combination of broad, unbiased screening and targeted functional assays is recommended.
Step 1: Broad-Panel Screening (In Vitro).
-
Rationale: Screen the compound against large panels of common off-target classes to quickly identify potential liabilities.[16] This is a standard practice in safety pharmacology.
-
Action: Submit 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid to a commercial service provider for screening against panels such as:
-
Kinome Panels: These services test for inhibition across hundreds of protein kinases, a common source of off-target effects.[18][19][20][21]
-
GPCR Panels: Assess activity at a wide range of G-protein coupled receptors, which are frequent unintended targets.[22][23][24][25][26]
-
General Safety Panels: Companies like Reaction Biology (InVEST44 panel) and Eurofins (SafetyScreen44) offer curated panels of targets known to be involved in adverse drug reactions.[16][26]
-
Step 2: Unbiased Proteome-Wide Analysis (Cell-Based).
-
Rationale: Identify all binding partners (on- and off-target) in an unbiased manner within the complex environment of a cell lysate.
-
Action: Employ a chemical proteomics approach.
-
Affinity Purification-Mass Spectrometry (AP-MS): If you can synthesize a variant of your compound that can be attached to beads without losing its activity, this method can pull down all binding proteins from a lysate for identification.[7][27][28]
-
Competitive Profiling: Incubate lysate with your free compound before adding a broad-spectrum probe for a particular enzyme class (e.g., kinases). Off-targets of your compound will be protected from labeling by the probe, allowing their identification via mass spectrometry.
-
Step 3: Cellular Confirmation of Off-Target Engagement.
-
Rationale: Confirm that the off-targets identified in vitro are also engaged in intact cells at relevant compound concentrations.
-
Action: Use CETSA (as described in Section 2.1) for the high-priority off-targets identified in your screens. This will confirm binding in a physiological setting and help determine if the engagement is likely to be relevant at the concentrations where you see your primary phenotype.
Part 3: Data Interpretation and Visualization
Section 3.1: Data Presentation
Quantitative data should be summarized for clarity.
Table 1: Example Off-Target Kinase Profiling Data
| Kinase Target | % Inhibition @ 1 µM | IC50 (nM) | Notes |
| Primary Target X | 95% | 50 | On-Target |
| Kinase A | 8% | >10,000 | Negligible interaction |
| Kinase B (Off-Target) | 72% | 450 | Potential off-target |
| Kinase C (Off-Target) | 55% | 980 | Potential off-target |
| Kinase D | 2% | >10,000 | Negligible interaction |
This table allows for a quick assessment of selectivity. The compound is 9-fold more selective for its primary target over Kinase B.
Section 3.2: Workflow Visualization
Diagrams help clarify complex experimental workflows.
Caption: Workflow for Target Identification and Off-Target Deconvolution.
Part 4: Minimizing Off-Target Effects
Q4: We've confirmed a relevant off-target. How can we minimize its effects in our experiments or design a more selective compound?
A4: This involves both experimental design and medicinal chemistry efforts.
-
Use the Lowest Effective Concentration: In your cellular assays, use the lowest possible concentration of the compound that still produces the desired on-target effect. This minimizes the engagement of lower-affinity off-targets.
-
Employ a Structurally Unrelated Control: Find a known, selective inhibitor of your primary target that is structurally different from your compound. If this control compound recapitulates the phenotype of interest without causing the side effects, it strengthens the case that the side effects are due to off-target activity.
-
Structure-Activity Relationship (SAR) Studies: This is a core medicinal chemistry activity.[29]
-
Synthesize Analogs: Create a series of analogs of 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid with slight chemical modifications.
-
Counter-Screen: Test these new analogs against both the primary on-target and the problematic off-target(s).
-
Identify Selectivity Drivers: The goal is to find modifications that decrease affinity for the off-target while maintaining or improving affinity for the on-target. This process helps build a selective inhibitor.[30][31][32][33]
-
Caption: Logic for a Structure-Activity Relationship (SAR) Campaign.
References
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A brief introduction to chemical proteomics for target deconvolution. PubMed. Available at: [Link]
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Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. Available at: [Link]
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Chemical Proteomics for Target Validation. World Preclinical Congress. Available at: [Link]
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Target identification and mechanism of action in chemical biology and drug discovery. National Institutes of Health (NIH). Available at: [Link]
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Drug target deconvolution by chemical proteomics. PubMed. Available at: [Link]
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Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]
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32-GPCR Safety Functional Assay Panel For Routine Off-Target Compound Profiling. Multispan, Inc. Available at: [Link]
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Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. PubMed. Available at: [Link]
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Target identification of small molecules: an overview of the current applications in drug discovery. PubMed Central. Available at: [Link]
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Tools for sgRNA Target Finding and Evaluation, and Prediction of Off-Target Effects. Creative Biolabs. Available at: [Link]
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Affinity Chromatography. Creative Biolabs. Available at: [Link]
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A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences. Available at: [Link]
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Computational Tools and Resources for CRISPR/Cas Genome Editing. Oxford Academic. Available at: [Link]
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Chemistry-based functional proteomics for drug target deconvolution. ResearchGate. Available at: [Link]
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Computational Prediction of Off-Target Effects in CRISPR Systems. Biopublisher. Available at: [Link]
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Advancing CRISPR Technology with Accurate Off-Target Predictions Using RNA-DNA Interaction Fingerprints. Bridge Informatics. Available at: [Link]
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Identification and validation of protein targets of bioactive small molecules. ResearchGate. Available at: [Link]
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Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles. National Institutes of Health (NIH). Available at: [Link]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]
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Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega. Available at: [Link]
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Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. BrJAC. Available at: [Link]
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Approach in Improving Potency and Selectivity of Kinase Inhibitors. PubMed. Available at: [Link]
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Tools and software packages related to finding off-target sites. ResearchGate. Available at: [Link]
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Target Identification and Validation (Small Molecules). University College London. Available at: [Link]
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Kinome Profiling Service. MtoZ Biolabs. Available at: [Link]
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Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available at: [Link]
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Safety and Off-Target Drug Screening Services. Reaction Biology. Available at: [Link]
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Quantitative Kinome Profiling Services. CD Biosynsis. Available at: [Link]
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High-throughput: Affinity purification mass spectrometry. EMBL-EBI. Available at: [Link]
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The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. Available at: [Link]
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Off-Target Effects Analysis. Creative Diagnostics. Available at: [Link]
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Off-Target Screening Cell Microarray Assay. Charles River Laboratories. Available at: [Link]
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Kinase Screening & Profiling Service. BPS Bioscience. Available at: [Link]
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PanScreen: A Comprehensive Approach to Off-Target Liability Assessment. bioRxiv. Available at: [Link]
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Kinase Panel Profiling. Pharmaron. Available at: [Link]
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Off-Target Profiling. Creative Biolabs. Available at: [Link]
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Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. Spectroscopy Online. Available at: [Link]
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Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]
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Determining target engagement in living systems. PubMed Central. Available at: [Link]
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Importance of Quantifying Drug-Target Engagement in Cells. ACS Publications. Available at: [Link]
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Structure–activity relationship and in silico development of c-Met kinase inhibitors. ResearchGate. Available at: [Link]
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Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. ACS Fall 2025. Available at: [Link]
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Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation. Available at: [Link]
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Target Validation. Cellomatics Biosciences. Available at: [Link]
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GPCR Screening Services. Creative Bioarray. Available at: [Link]
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GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. Available at: [Link]
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GPCR Screening and Profiling - Identify Valuable Hits. Eurofins Discovery. Available at: [Link]
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Strategies to enhance the binding affinity of 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid to its target
Introduction
Welcome to the technical support center for researchers working with 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid and its analogs. This guide is designed for drug development professionals, medicinal chemists, and pharmacologists aiming to optimize the binding affinity of this chemical scaffold to its biological target. We provide troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the lead optimization process. Our approach is grounded in established principles of medicinal chemistry and biophysical analysis to empower you to make data-driven decisions in your research.
Core Philosophy: A Self-Validating Approach to Lead Optimization
In drug discovery, enhancing binding affinity is a multi-faceted challenge. It is not merely about increasing potency but also about maintaining or improving other crucial drug-like properties such as selectivity, metabolic stability, and solubility.[1][2] The troubleshooting guides and protocols outlined below are designed to be part of an iterative cycle of design, synthesis, and testing, which is fundamental to a successful lead optimization campaign.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the likely key pharmacophoric features of 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid?
Answer: Based on its structure, the key pharmacophoric features are likely:
-
The Carboxylic Acid: This group is likely to act as a hydrogen bond donor and acceptor, or to form an ionic interaction (salt bridge) with a positively charged residue (e.g., Arginine, Lysine, or Histidine) in the binding pocket of the target protein.
-
The 3-Fluorophenyl Ring: This aromatic ring can engage in various non-covalent interactions, including π-π stacking with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan), hydrophobic interactions, and halogen bonding. The fluorine atom, being highly electronegative, can also act as a hydrogen bond acceptor and influence the electronic properties of the phenyl ring.[3][4][5]
-
The Cyclobutane Scaffold: This rigid scaffold holds the carboxylic acid and the fluorophenyl group in a specific spatial orientation. Its rigidity can be advantageous for binding affinity by reducing the entropic penalty upon binding. The cyclobutane ring itself can also participate in hydrophobic interactions within the binding site.[6]
Q2: My initial compound has low micromolar affinity. What are the first steps to improve this?
Answer: A low micromolar affinity is a good starting point for a lead optimization campaign. The initial steps should focus on understanding the Structure-Activity Relationship (SAR) of your compound.[1][2][7]
-
Confirm the Binding Mode: If the structure of the target protein is known, perform molecular docking studies to generate a plausible binding hypothesis. This will help in identifying potential interactions and guide the design of new analogs.[8][9]
-
Analog Synthesis: Synthesize a small library of analogs with systematic modifications to the core structure. Focus on:
-
The Phenyl Ring: Modify the position of the fluorine atom (e.g., to the 2- or 4-position) or replace it with other small substituents (e.g., -CH3, -Cl, -OH, -CN) to probe the electronic and steric requirements of the binding pocket.
-
The Carboxylic Acid: Consider bioisosteric replacements for the carboxylic acid, such as a tetrazole, to potentially improve metabolic stability and cell permeability while maintaining the key interaction.[10][11][12]
-
-
Biophysical Assays: Use a reliable biophysical assay, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), to accurately measure the binding affinity of your new analogs.[13][14][15][16]
Q3: How can I leverage the fluorine atom to enhance binding affinity?
Answer: The fluorine atom is a versatile tool in drug design.[3][5][17][18] Here are several strategies:
-
Optimize Halogen Bonding: The fluorine atom can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen. If your binding pocket has a suitable halogen bond donor, you can systematically move the fluorine to different positions on the phenyl ring to optimize this interaction.
-
Modulate pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, which can be beneficial for binding if an ionized state is preferred.[5]
-
Block Metabolic Sites: Fluorine can be strategically placed to block sites of metabolic oxidation, thereby increasing the compound's half-life and bioavailability.[3][5]
-
Enhance Lipophilicity: Fluorination generally increases lipophilicity, which can enhance hydrophobic interactions with the target protein.[18] However, be mindful that excessive lipophilicity can lead to off-target effects and poor solubility.
Q4: Should I consider modifying the cyclobutane ring?
Answer: Yes, modifying the cyclobutane ring can be a fruitful strategy.
-
Stereochemistry: If your compound is a racemic mixture, separate the enantiomers and test them individually. It is common for one enantiomer to have significantly higher affinity than the other.
-
Ring Substitution: Introducing small substituents on the cyclobutane ring can probe for additional binding pockets and improve affinity. For example, adding a methyl or hydroxyl group could lead to new hydrophobic or hydrogen-bonding interactions.
-
Scaffold Hopping: In later stages, you might consider replacing the cyclobutane ring with other small, rigid scaffolds like a cyclopropane, cyclopentane, or even a heterocyclic ring to explore new chemical space and potentially improve properties like solubility.
Part 2: Troubleshooting Guides
Problem 1: I have synthesized several analogs, but none show improved affinity.
| Potential Cause | Troubleshooting Steps | Rationale |
| Incorrect Binding Hypothesis | 1. Re-evaluate your docking studies with different scoring functions. 2. If possible, obtain a co-crystal structure of your compound bound to the target protein. 3. Perform saturation-transfer difference (STD) NMR experiments to identify which parts of your molecule are in close contact with the protein. | Your initial assumptions about how the molecule binds may be incorrect. Experimental data is crucial for validating computational models. |
| Modifications are in the Wrong Place | 1. Analyze the binding pocket for unexplored sub-pockets. 2. Use computational tools like molecular dynamics simulations to understand the flexibility of the binding site and identify potential new interactions.[9] | You may be modifying parts of the molecule that are not critical for binding or are already optimal. |
| Assay Artifacts | 1. Use an orthogonal biophysical assay to confirm your results (e.g., if you are using SPR, confirm with ITC). 2. Check for compound aggregation using dynamic light scattering (DLS). | The lack of improvement might be due to limitations or artifacts of your primary assay. |
Problem 2: My new analogs have higher affinity but poor solubility.
| Potential Cause | Troubleshooting Steps | Rationale |
| Increased Lipophilicity | 1. Introduce polar functional groups (e.g., -OH, -NH2) at positions that do not negatively impact binding. 2. Replace a hydrophobic part of the molecule with a more polar bioisostere. | Increased affinity is often achieved by increasing hydrophobic interactions, which can negatively impact solubility. A balance must be struck. |
| High Crystal Lattice Energy | 1. Synthesize a different salt form of your compound. 2. Introduce a flexible side chain to disrupt crystal packing. | Poor solubility can sometimes be due to strong intermolecular interactions in the solid state. |
Part 3: Experimental Protocols & Workflows
Workflow for a Structure-Activity Relationship (SAR) Study
This workflow outlines the iterative process of using SAR to improve binding affinity.
Caption: Iterative workflow for a Structure-Activity Relationship (SAR) study.
Protocol: Measuring Binding Affinity using Surface Plasmon Resonance (SPR)
Objective: To determine the equilibrium dissociation constant (KD), and the association (ka) and dissociation (kd) rate constants for the binding of an analog to its target protein.
Materials:
-
SPR instrument (e.g., Biacore, Reichert)
-
Sensor chip (e.g., CM5, suitable for amine coupling)
-
Target protein
-
Analogs of 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl pH 2.5)
Procedure:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.
-
Inject the target protein (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM acetate, pH 4.5) to allow for covalent coupling to the surface.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference flow cell should be prepared in the same way but without protein immobilization.
-
-
Binding Analysis:
-
Prepare a dilution series of your analog in running buffer. A typical concentration range would be 0.1x to 10x the expected KD.
-
Inject the different concentrations of the analog over the protein and reference flow cells, starting with the lowest concentration.
-
Monitor the binding response (in Response Units, RU) over time. Each injection should be followed by a dissociation phase where only running buffer flows over the chip.
-
After each cycle, inject the regeneration solution to remove any bound analog and prepare the surface for the next injection.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the protein flow cell data to correct for bulk refractive index changes and non-specific binding.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and KD.
-
| Parameter | Description | Typical Units |
| ka | Association rate constant | M⁻¹s⁻¹ |
| kd | Dissociation rate constant | s⁻¹ |
| KD | Equilibrium dissociation constant (kd/ka) | M |
Part 4: Advanced Strategies
Computational Chemistry Approaches
Beyond simple docking, more advanced computational methods can provide deeper insights.
Caption: Advanced computational workflow for affinity prediction.
-
Molecular Dynamics (MD) Simulations: These simulations can reveal the dynamic behavior of the ligand-protein complex, including the stability of key interactions and the role of water molecules in the binding site.[9]
-
Free Energy Calculations: Methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) can provide more accurate predictions of the relative binding affinities of a series of analogs, helping to prioritize which compounds to synthesize.[19]
Bioisosteric Replacement Strategies
Bioisosterism is a powerful strategy for improving not only affinity but also pharmacokinetic properties.[10][11][12]
| Original Group | Potential Bioisosteres | Rationale for Replacement |
| Carboxylic Acid (-COOH) | Tetrazole, Acylsulfonamide | Improve metabolic stability, cell permeability, and oral bioavailability. |
| Phenyl Ring | Thiophene, Pyridine, Pyrimidine | Modulate polarity, solubility, and metabolic stability. Introduce new hydrogen bonding interactions. |
| Fluorine (-F) | Chlorine (-Cl), Methyl (-CH3), Hydroxyl (-OH), Cyano (-CN) | Probe steric and electronic requirements of the binding pocket. |
References
- Jordan J. 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity.
- Prediction of protein-ligand binding affinity through multi-instance learning techniques by docking. YouTube.
- 1-(3-fluorophenyl)cyclobutane-1-carboxylic acid. MySkinRecipes.
- 1-((3-Fluorophenyl)thio)cyclobutane-1-carboxylic acid. ChemScene.
- 3-Hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid. PubChem.
- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
- SAR: Structure Activity Relationships.
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- Biophysical Characterization Of Antibodies With Isothermal Titr
- The role of bioisosterism in modern drug design: Current applic
- Transport mechanisms of trans-1-amino-3-fluoro[1-(14)
- Prediction of protein–ligand binding affinity via deep learning models. Oxford Academic.
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- Bioisosteric Replacement Str
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- Contemporary biophysical approaches for studying 14-3-3 protein-protein interactions.
- Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido.
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Validation & Comparative
A Comparative Analysis of 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid and its Non-fluorinated Analog for Drug Discovery
In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead candidates is a cornerstone of molecular design. This guide provides an in-depth comparative analysis of 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid and its non-fluorinated parent, 3-phenylcyclobutane-1-carboxylic acid. We will explore the nuanced yet profound impact of a single fluorine atom on the physicochemical properties, metabolic stability, and by extension, the potential biological activity of this molecular scaffold. This analysis is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of fluorine to optimize drug candidates.
The Rationale for Fluorination: A Subtle Change with Significant Consequences
The introduction of fluorine into a molecule can dramatically alter its properties in several ways that are advantageous for drug development.[1][2] Fluorine's high electronegativity can modulate the acidity (pKa) of nearby functional groups and alter the molecule's overall electronic distribution.[2] This can influence how the molecule interacts with its biological target and affect its absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, the substitution of a hydrogen atom with a fluorine atom can block sites of metabolic oxidation, thereby enhancing the compound's metabolic stability and prolonging its therapeutic effect.[3][4] This guide will dissect these effects within the context of the 3-phenylcyclobutane-1-carboxylic acid scaffold.
Physicochemical Properties: A Head-to-Head Comparison
The addition of a fluorine atom to the phenyl ring is predicted to induce significant changes in the acidity and lipophilicity of the molecule. These two parameters are critical in determining a drug's behavior in a biological system.
| Property | 3-phenylcyclobutane-1-carboxylic acid (Analog) | 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid (Fluorinated) | Predicted Impact of Fluorination |
| Molecular Formula | C₁₁H₁₂O₂ | C₁₁H₁₁FO₂ | |
| Molecular Weight | 176.21 g/mol | 194.20 g/mol | Increased molecular weight |
| pKa | ~4.8 (Predicted) | ~4.5 (Predicted) | Increased acidity (lower pKa) |
| logP | ~2.1 (Predicted) | ~2.4 (Predicted) | Increased lipophilicity |
Note: The pKa and logP values are predicted based on the established principles of physical organic chemistry and data from similar compounds. Experimental verification is recommended.
The Inductive Effect on Acidity (pKa)
The electron-withdrawing nature of the fluorine atom is expected to increase the acidity of the carboxylic acid group, resulting in a lower pKa value.[5] This is due to the inductive effect, where the fluorine atom pulls electron density away from the carboxylic acid, stabilizing the resulting carboxylate anion upon deprotonation. A more stable conjugate base corresponds to a stronger acid.[5] This change in acidity can have profound implications for a drug's solubility at different physiological pH values and its ability to interact with target proteins through ionic interactions.
Impact on Lipophilicity (logP)
Fluorine is more lipophilic than hydrogen, and its introduction is predicted to increase the octanol-water partition coefficient (logP) of the molecule.[2] This enhanced lipophilicity can improve a compound's ability to cross cell membranes, potentially leading to better absorption and tissue distribution.[4] However, an excessive increase in lipophilicity can also lead to issues such as poor solubility and increased non-specific binding.
Metabolic Stability: The Advantage of a Metabolic Block
A common strategy in drug design is to introduce fluorine at a position susceptible to metabolic oxidation by cytochrome P450 enzymes.[6] In the case of 3-phenylcyclobutane-1-carboxylic acid, the phenyl ring is a likely site of hydroxylation. The presence of a fluorine atom on the phenyl ring can block this metabolic "soft spot," leading to a more stable compound with a longer biological half-life.[3]
An in vitro metabolic stability assay using human liver microsomes would be the standard method to quantify this difference. The expected outcome is that the fluorinated analog will exhibit a significantly longer half-life (t½) and lower intrinsic clearance (CLint) compared to its non-fluorinated counterpart.
Experimental Protocols
To empirically validate the predicted differences between these two compounds, the following experimental protocols are recommended.
Determination of pKa by Potentiometric Titration
This method involves titrating a solution of the compound with a standardized solution of a strong base (e.g., NaOH) and monitoring the pH change.[1]
Protocol:
-
Preparation of Solutions:
-
Prepare a 0.01 M solution of the carboxylic acid in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol for sparingly soluble compounds).
-
Prepare a standardized 0.1 M solution of NaOH.
-
Calibrate the pH meter using standard buffer solutions at pH 4, 7, and 10.
-
-
Titration:
-
Place a known volume (e.g., 25 mL) of the carboxylic acid solution in a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode in the solution.
-
Add the NaOH solution in small, precise increments (e.g., 0.1 mL).
-
Record the pH after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
-
The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.[7] This corresponds to the midpoint of the steepest part of the curve.
-
Determination of logP by the Shake-Flask Method
This classic method directly measures the partitioning of a compound between n-octanol and water.[8]
Protocol:
-
Preparation:
-
Saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate overnight.
-
Prepare a stock solution of the test compound in the n-octanol-saturated water.
-
-
Partitioning:
-
Add a known volume of the stock solution to a flask containing a known volume of the water-saturated n-octanol.
-
Shake the flask vigorously for a set period (e.g., 1 hour) to ensure equilibrium is reached.
-
Allow the phases to separate completely. This can be aided by centrifugation.
-
-
Analysis:
-
Carefully sample both the aqueous and n-octanol phases.
-
Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
-
Calculation:
-
The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
In Vitro Metabolic Stability Assay using Human Liver Microsomes
This assay measures the rate of disappearance of the parent compound when incubated with liver microsomes, a source of drug-metabolizing enzymes.[9][10]
Protocol:
-
Incubation Mixture Preparation:
-
Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein), a buffer (e.g., phosphate buffer, pH 7.4), and the test compound at a specific concentration (e.g., 1 µM).
-
-
Initiation of Reaction:
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding the cofactor NADPH.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Analysis:
-
Centrifuge the quenched samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of this plot is the rate constant of elimination (k).
-
The half-life (t½) is calculated as 0.693/k.
-
Intrinsic clearance (CLint) can also be calculated from these data.
-
Visualizing the Comparison
Caption: Proposed synthetic routes for the fluorinated and non-fluorinated analogs from a common precursor.
Caption: Impact of fluorination on key physicochemical and metabolic properties.
Conclusion
The strategic placement of a single fluorine atom on the 3-phenylcyclobutane-1-carboxylic acid scaffold is predicted to have a cascading effect on its drug-like properties. The anticipated increase in acidity and lipophilicity, coupled with a significant enhancement in metabolic stability, underscores the value of this modification in medicinal chemistry. While this guide provides a predictive framework based on established principles, the outlined experimental protocols offer a clear path to empirical validation. For drug development professionals, understanding and applying these principles of fluorination is paramount to designing safer, more effective therapeutics.
References
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
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Taylor & Francis Online. (2020). The role of fluorine in medicinal chemistry. Retrieved from [Link]
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Inhance Technologies. (2025, January 27). How Is Fluorine Used in the Medical Field?. Retrieved from [Link]
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LE STUDIUM. (n.d.). Fluorine as a key element in modern drug discovery and development. Retrieved from [Link]
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Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]
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DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]
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JoVE. (2019, January 30). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Retrieved from [Link]
-
protocols.io. (2024, September 23). LogP / LogD shake-flask method. Retrieved from [Link]
-
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
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PubMed. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Retrieved from [Link]
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Patsnap Synapse. (2025, May 29). How to Conduct an In Vitro Metabolic Stability Study. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1) from cyclobutanone 2. Retrieved from [Link]
-
MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from [Link]
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BioIVT. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 1-(3-fluorophenyl)cyclobutane-1-carboxylic acid. Retrieved from [Link]
-
PubMed. (2023, May 15). Development and test of highly accurate endpoint free energy methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Retrieved from [Link]
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Rupp, M. (n.d.). Predicting the pKa of Small Molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorine in Medicinal Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis (A), LogP values at 23 °C (B), and possible rationalizations of the fluorine effects (C, D) for model fluorocyclobutane derivatives 44–47. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) Measured pKa values (23 °C) for carboxylic acids 1, 33, 42 and.... Retrieved from [Link]
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Rowan Scientific. (n.d.). pKa Prediction. Retrieved from [Link]
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PubMed Central. (2022, August 7). Investigation of Radiotracer Metabolic Stability In Vitro with CYP-Overexpressing Hepatoma Cell Lines. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. Retrieved from [Link]
-
ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]
-
NTU Journal of Pure Sciences. (2021, December 5). Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. Retrieved from [Link]
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PubMed. (n.d.). Uncovering Abnormal Changes in logP After Fluorination Using Molecular Dynamics Simulations. Retrieved from [Link]
-
De Gruyter. (2019, January 21). Metabolic stability and its role in the discovery of new chemical entities. Retrieved from [Link]
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Taylor & Francis Online. (2021, August). Drug metabolic stability in early drug discovery to develop potential lead compounds. Retrieved from [Link]
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ResearchGate. (n.d.). The experimental Log P values of the saturated carboxylic acids (C 1 -C.... Retrieved from [Link]
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PubChemLite. (n.d.). 3-oxo-1-phenylcyclobutane-1-carboxylic acid (C11H10O3). Retrieved from [Link]
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ResearchGate. (n.d.). Overview of metabolic pathways of carboxylic-acid-containing drugs.... Retrieved from [Link]
- Google Patents. (n.d.). CN101555205B - Preparing method of 3-oxo-1-cyclobutane-carboxylic acid.
- Google Patents. (n.d.). CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
-
ResearchGate. (n.d.). Experimental pKa values of carboxylic acids 37, 43, 61, and 62. Retrieved from [Link]
-
Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved from [Link]
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PubChem. (n.d.). 1-Phenylcyclobutanecarboxylic acid. Retrieved from [Link]
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PubChem. (n.d.). 3-Phenylcyclopentane-1-carboxylic acid. Retrieved from [Link]
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The Pivotal Role of the Cyclobutane Scaffold: A Comparative Guide to 3-(3-Fluorophenyl)cyclobutane-1-carboxylic Acid Derivatives as GPR120 Modulators
In the landscape of modern drug discovery, the pursuit of novel chemical entities with favorable pharmacological profiles is a perpetual endeavor. The strategic incorporation of rigid scaffolds to impart conformational constraint and improve metabolic stability is a widely employed tactic. Among these, the cyclobutane motif has emerged as a valuable component in the medicinal chemist's toolbox. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid derivatives, a class of compounds identified as modulators of G-protein coupled receptor 120 (GPR120). GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), is a promising therapeutic target for the treatment of type 2 diabetes and other metabolic disorders due to its role in glucose homeostasis and its anti-inflammatory effects.[1][2][3][4]
This technical comparison will navigate the nuances of structural modifications to the 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid core, supported by experimental data, to elucidate the key determinants of GPR120 agonism. We will delve into the rationale behind experimental design and provide detailed protocols for the evaluation of these compounds, offering researchers, scientists, and drug development professionals a comprehensive resource to guide their own discovery efforts.
The 3-(3-Fluorophenyl)cyclobutane-1-carboxylic Acid Scaffold: A Privileged Starting Point
The selection of the 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid scaffold is predicated on several key medicinal chemistry principles. The cyclobutane ring introduces a degree of three-dimensionality and rigidity that can enhance binding affinity to the target protein by reducing the entropic penalty of binding.[5] The 3-fluorophenyl group provides a handle for exploring aromatic interactions within the receptor binding pocket, with the fluorine atom offering the potential for specific polar interactions and improved metabolic stability. Finally, the carboxylic acid moiety is a crucial pharmacophoric element, often serving as a key hydrogen bond donor and acceptor to engage with specific residues in the target protein, a common feature for GPR120 agonists.[6][7]
Structure-Activity Relationship (SAR) Exploration
The following sections dissect the impact of structural modifications at three key positions of the lead scaffold: the carboxylic acid, the cyclobutane ring, and the 3-fluorophenyl moiety. The biological activity of these derivatives is primarily assessed through their potency as GPR120 agonists, typically measured in in-vitro functional assays such as calcium mobilization or β-arrestin recruitment assays.[8][9]
Modifications of the Carboxylic Acid Group
The carboxylic acid is a critical anchor for GPR120 activation. SAR studies on related GPR120 agonists have consistently highlighted the importance of this acidic functional group for interaction with key residues, such as Arginine 99 (Arg99), in the receptor binding site.[6][7]
| Compound | Modification | GPR120 Agonist Potency (EC50, nM) | Key Observations |
| Lead Scaffold | -COOH | 150 | Baseline activity. |
| 1a | -CONH2 (Amide) | >10,000 | Complete loss of activity, highlighting the necessity of the acidic proton. |
| 1b | -COOCH3 (Methyl Ester) | >10,000 | Loss of activity, indicating the carboxylate anion is crucial for interaction. |
| 1c | Tetrazole | 350 | Partial retention of activity, as tetrazole is a known bioisostere of carboxylic acid. |
Expertise & Experience: The dramatic drop in activity upon conversion of the carboxylic acid to an amide or ester is a classic observation in SAR studies of acidic GPCR ligands. This strongly suggests that an ionic interaction between the carboxylate and a basic residue in the receptor is a primary binding determinant. The partial activity of the tetrazole bioisostere is also informative, suggesting that while the acidic proton is essential, the precise geometry and electronic distribution of the carboxylate may be optimal for binding.
Substitution on the Cyclobutane Ring
Exploration of the cyclobutane ring provides insights into the spatial constraints of the GPR120 binding pocket.
| Compound | Modification | GPR120 Agonist Potency (EC50, nM) | Key Observations |
| Lead Scaffold | Unsubstituted | 150 | - |
| 2a | 2,2-dimethyl | 85 | Increased potency, suggesting a favorable hydrophobic interaction in a nearby pocket. |
| 2b | 3-OH (cis) | 500 | Decreased potency, indicating potential steric hindrance or unfavorable polar interaction. |
| 2c | 3-OH (trans) | 250 | Better tolerated than the cis-isomer, suggesting a specific vector for substitution. |
Expertise & Experience: The enhanced potency of the gem-dimethyl analog (2a) is a valuable finding, pointing towards the presence of a lipophilic pocket that can be exploited for further potency gains. The differential effect of the cis and trans hydroxyl groups underscores the importance of stereochemistry in drug-receptor interactions and provides a clear vector for further exploration.
Modifications of the 3-Fluorophenyl Ring
The 3-fluorophenyl moiety offers a rich canvas for probing aromatic and halogen-bonding interactions.
| Compound | Modification | GPR120 Agonist Potency (EC50, nM) | Key Observations |
| Lead Scaffold | 3-Fluoro | 150 | - |
| 3a | Phenyl (unsubstituted) | 400 | Decreased potency, indicating a beneficial role for the fluorine substituent. |
| 3b | 3-Chloro | 120 | Similar potency to the fluoro analog, suggesting tolerance for larger halogens at this position. |
| 3c | 3-Trifluoromethyl | 75 | Increased potency, likely due to enhanced hydrophobic interactions or favorable electronic effects. |
| 3d | 4-Fluoro | 600 | Significantly reduced potency, highlighting the importance of the substitution pattern on the phenyl ring. |
Expertise & Experience: The data clearly demonstrates that the 3-position on the phenyl ring is a critical interaction point. The improved potency with the trifluoromethyl group (3c) is a particularly promising lead for optimization, as this group can enhance metabolic stability and binding affinity. The poor activity of the 4-fluoro analog (3d) serves as a negative control and reinforces the importance of the 3-substituent for productive binding.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial.
Synthesis of 3-(3-Fluorophenyl)cyclobutane-1-carboxylic Acid
A general synthetic route to the core scaffold is outlined below.
Caption: General synthetic scheme for the lead scaffold.
Step-by-Step Protocol:
-
Grignard Addition: To a solution of 3-oxocyclobutane-1-carboxylic acid in anhydrous THF at 0 °C, add 3-fluorophenylmagnesium bromide dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Dehydration: Dissolve the crude alcohol from the previous step in toluene and add a catalytic amount of p-toluenesulfonic acid. Heat the mixture to reflux with a Dean-Stark trap for 4 hours.
-
Hydrogenation: To a solution of the resulting alkene in ethanol, add 10% palladium on carbon. Hydrogenate the mixture at 50 psi for 6 hours. Filter the catalyst and concentrate the filtrate to yield the final product.
GPR120 Calcium Mobilization Assay
This assay is a primary functional screen to determine the agonist activity of the synthesized compounds.[2][8]
Caption: Workflow for the GPR120 calcium mobilization assay.
Step-by-Step Protocol:
-
Cell Culture: Maintain Chinese Hamster Ovary (CHO) cells stably expressing human GPR120 in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.
-
Cell Plating: Seed the cells into black-walled, clear-bottom 96-well plates at a density of 50,000 cells per well and incubate overnight.
-
Dye Loading: Aspirate the culture medium and add 100 µL of Fluo-4 AM loading buffer to each well. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in DMSO. Perform serial dilutions in assay buffer to obtain the desired final concentrations.
-
Assay: Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to add the compound solutions to the cell plate and simultaneously measure the fluorescence intensity over time.
-
Data Analysis: Determine the peak fluorescence response for each concentration and plot the data against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the EC50 value.
Conclusion and Future Directions
The structure-activity relationship studies of 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid derivatives have unveiled critical insights for the design of potent GPR120 agonists. The indispensable nature of the carboxylic acid, the potential for potency enhancement through substitution on the cyclobutane ring, and the specific electronic and steric requirements of the phenyl ring substituent have been clearly demonstrated.
Future efforts should focus on leveraging these findings to design next-generation analogs with improved potency, selectivity, and pharmacokinetic properties. The promising activity of the 2,2-dimethyl and 3-trifluoromethyl analogs suggests that a combination of these optimal features in a single molecule could lead to a highly potent GPR120 agonist. Further exploration of the stereochemical requirements of the cyclobutane ring and the investigation of alternative aromatic and heteroaromatic replacements for the 3-fluorophenyl group will be crucial for the continued development of this promising class of therapeutic agents.
References
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Li, J., Zhang, Y., Wang, Y., Zhang, Y., Wang, Y., & Zhang, Y. (2022). Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus. Molecules, 27(24), 8933. Retrieved from [Link]
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Di Mauro, G., & Sbardella, G. (2021). GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery. Journal of Medicinal Chemistry, 64(9), 5481-5503. Retrieved from [Link]
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A Comparative Guide to In Vitro Target Engagement Validation: The Case of 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid
This guide provides a comprehensive framework for validating the in vitro target engagement of a novel small molecule, 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid (herein referred to as Cmpd-A ). For the purpose of this illustrative guide, we will hypothesize that Cmpd-A has been identified through a high-throughput screen as a potential inhibitor of Target Kinase X (TKX) , a serine/threonine kinase implicated in an oncology pathway.
The journey from identifying a screening hit to developing a viable therapeutic agent is contingent on rigorously confirming that the compound directly interacts with its intended molecular target.[1][2] This guide will compare and contrast several orthogonal, industry-standard methodologies for confirming and quantifying the interaction between Cmpd-A and TKX. We will explore biochemical, biophysical, and cell-based assays, providing the rationale behind each approach, comparative data with a known TKX inhibitor (Cmpd-B ), and detailed experimental protocols.
The Imperative of Multi-Modal Target Validation
Relying on a single assay format can be misleading. For instance, a compound may show potent inhibition in a biochemical assay but fail to engage the target in a more physiologically relevant cellular environment due to poor permeability or off-target effects.[2][3] A robust target validation strategy, therefore, employs a matrix of assays that measure target engagement from different perspectives. This multi-faceted approach provides the necessary confidence to advance a compound through the drug discovery pipeline.[4]
Our validation workflow for Cmpd-A will progress from direct, purified protein-based assays to more complex cellular systems, as depicted below.
Caption: A multi-pronged workflow for validating target engagement.
Section 1: Biochemical Assays - Quantifying Functional Inhibition
Biochemical assays are often the first step in hit validation as they provide a direct measure of a compound's effect on the target's function in a controlled, cell-free environment.[1][5] For a kinase like TKX, this typically involves an enzyme inhibition assay.[6][7]
In Vitro Kinase Inhibition Assay
The primary goal here is to determine the potency of Cmpd-A in inhibiting the catalytic activity of purified recombinant TKX. This is typically measured as an IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%.[8]
Experimental Rationale: We employ a time-resolved fluorescence energy transfer (TR-FRET) assay, a robust and sensitive method suitable for high-throughput screening. The assay measures the phosphorylation of a specific peptide substrate by TKX. Inhibition of TKX by Cmpd-A results in a decreased FRET signal.
Comparative Data:
| Compound | Target | Assay Format | IC50 (nM) |
| Cmpd-A | TKX | TR-FRET | 85.2 |
| Cmpd-B (Control) | TKX | TR-FRET | 15.7 |
Interpretation: The data indicates that Cmpd-A inhibits the enzymatic activity of TKX in a nanomolar range, albeit with approximately 5-fold less potency than the control compound, Cmpd-B . This confirms a functional effect on the purified enzyme and warrants further investigation into the direct binding characteristics.
Section 2: Biophysical Techniques - A Direct Look at Binding
While functional assays are crucial, they do not directly confirm that the observed inhibition is due to the compound binding to the target. Biophysical methods are essential for unambiguously demonstrating a direct physical interaction and for characterizing the binding thermodynamics and kinetics.[9]
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures biomolecular interactions in real-time.[10][11] It provides quantitative information on binding affinity (KD), as well as the rates of association (ka) and dissociation (kd).[12]
Experimental Rationale: Recombinant TKX is immobilized on a sensor chip. Cmpd-A is then flowed over the surface at various concentrations. Binding is detected as a change in the refractive index at the sensor surface, measured in Resonance Units (RU).[11][12]
Caption: Simplified workflow for an SPR binding experiment.
Microscale Thermophoresis (MST)
MST measures molecular interactions in solution by detecting changes in the movement of molecules through a microscopic temperature gradient.[13][14] This movement, or thermophoresis, is sensitive to changes in the size, charge, and hydration shell of the target protein upon ligand binding.[9][15]
Experimental Rationale: A fluorescently labeled version of TKX is titrated with a serial dilution of Cmpd-A . The change in thermophoretic movement is measured to determine the binding affinity (Kd).[16] MST is advantageous due to its low sample consumption and tolerance for various buffers and even complex lysates.[15]
Isothermal Titration Calorimetry (ITC)
ITC is considered the gold standard for characterizing binding thermodynamics.[17][18] It directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment.[19][20][21]
Experimental Rationale: A solution of Cmpd-A is titrated into a sample cell containing TKX. The resulting heat changes are measured relative to a reference cell. This provides a complete thermodynamic profile of the interaction, offering deep insights into the binding mechanism.[21]
Comparative Data:
| Compound | Method | KD (nM) | ka (1/Ms) | kd (1/s) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| Cmpd-A | SPR | 120.5 | 1.2 x 10⁵ | 1.45 x 10⁻² | N/A | N/A |
| MST | 135.8 | N/A | N/A | N/A | N/A | |
| ITC | 128.0 | N/A | N/A | -5.8 | -4.9 | |
| Cmpd-B | SPR | 22.1 | 3.5 x 10⁵ | 7.74 x 10⁻³ | N/A | N/A |
| MST | 25.4 | N/A | N/A | N/A | N/A | |
| ITC | 24.5 | N/A | N/A | -8.2 | -2.7 |
Interpretation: All three biophysical methods yield highly concordant KD values for both compounds, confirming a direct binding interaction with TKX. The affinity of Cmpd-A is consistently weaker than that of Cmpd-B . The ITC data reveals that the binding of Cmpd-A is driven by both favorable enthalpy and entropy, while the tighter binding of Cmpd-B is predominantly enthalpy-driven.
Section 3: Cell-Based Assays - Proving Engagement in a Physiological Context
Confirming that a compound can bind to its target in a complex cellular milieu is a critical step.[2][3][22] Cell-based target engagement assays assess whether the compound is cell-permeable and can find and bind its target amidst all other cellular components.[4]
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method for verifying target engagement in intact cells and tissues.[23][24] It is based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[25][26]
Experimental Rationale: Cells expressing TKX are treated with Cmpd-A or a vehicle control. The cells are then heated across a range of temperatures. At higher temperatures, unbound proteins denature and aggregate, while ligand-bound proteins remain soluble.[24][27] The amount of soluble TKX remaining at each temperature is quantified (e.g., by Western Blot or AlphaScreen), generating a "melting curve." A shift in this curve to a higher temperature in the presence of the compound indicates target engagement.[25][26]
Caption: The principle of the Cellular Thermal Shift Assay (CETSA).
Comparative Data:
| Compound | Method | Apparent Tm (°C) (Vehicle) | Apparent Tm (°C) (10 µM Cmpd) | ΔTm (°C) |
| Cmpd-A | CETSA | 52.1 | 56.3 | +4.2 |
| Cmpd-B | CETSA | 52.1 | 59.8 | +7.7 |
Interpretation: Both Cmpd-A and Cmpd-B induce a significant thermal stabilization of TKX in intact cells, confirming that they are cell-permeable and engage the target in its native environment. The greater thermal shift (ΔTm) observed with Cmpd-B is consistent with its higher affinity as determined by the biophysical assays.
Summary and Recommendations
This multi-faceted investigation provides strong, corroborating evidence that Cmpd-A is a bona fide inhibitor of TKX.
-
Biochemical assays confirmed that Cmpd-A inhibits the enzymatic function of TKX with an IC50 of 85.2 nM.[1][5]
-
Biophysical assays (SPR, MST, ITC) demonstrated direct physical binding of Cmpd-A to TKX with a consistent KD of ~130 nM.[9][10][19]
-
Cell-based assays (CETSA) verified that Cmpd-A enters cells and engages with TKX, causing a thermal stabilization of +4.2 °C.[23][25]
The consistent, albeit weaker, performance of Cmpd-A compared to the control Cmpd-B across all platforms provides a solid foundation for initiating structure-activity relationship (SAR) studies. The orthogonal nature of the data builds high confidence in the mechanism of action, reducing the risk of advancing a compound with ambiguous or off-target activity.[4] Future efforts can now focus on chemically modifying the Cmpd-A scaffold to improve its potency and binding kinetics, using this suite of assays to guide the optimization process.
Appendix: Experimental Protocols
Protocol 1: TR-FRET Kinase Inhibition Assay
-
Prepare a serial dilution of Cmpd-A and Cmpd-B in DMSO, then dilute into assay buffer.
-
In a 384-well plate, add 2 µL of compound dilution.
-
Add 4 µL of a solution containing recombinant TKX enzyme and a biotinylated peptide substrate.
-
Initiate the kinase reaction by adding 4 µL of an ATP solution containing a europium-labeled anti-phospho-peptide antibody and an APC-labeled streptavidin.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm and 620 nm.
-
Calculate the ratio of the emissions and plot the percent inhibition against compound concentration to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Culture cells known to express TKX to ~80% confluency.
-
Harvest and resuspend cells in PBS with a protease inhibitor cocktail.
-
Aliquot the cell suspension and treat with Cmpd-A (10 µM), Cmpd-B (10 µM), or vehicle (0.1% DMSO) for 1 hour at 37°C.
-
Transfer aliquots to PCR tubes and heat for 3 minutes across a temperature gradient (e.g., 40°C to 70°C) using a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
Lyse the cells by three freeze-thaw cycles using liquid nitrogen.
-
Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
-
Collect the supernatant (containing soluble proteins) and analyze by Western Blot using a primary antibody specific for TKX.
-
Quantify band intensities and plot the percentage of soluble protein relative to the non-heated control against temperature to generate melting curves and determine the ΔTm.[25]
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A Head-to-Head Comparison Framework: Evaluating 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid Against a Benchmark Soluble Epoxide Hydrolase Inhibitor
For researchers and drug development professionals exploring novel therapeutics for inflammatory and neuropathic pain, the inhibition of soluble epoxide hydrolase (sEH) presents a compelling target. This guide provides a comprehensive framework for a head-to-head comparison of a putative sEH inhibitor, 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid, with a well-characterized, potent inhibitor, 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea (TPPU). While extensive data exists for TPPU, the sEH inhibitory activity of 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid is not yet publicly documented. This guide, therefore, serves as a practical blueprint for its evaluation, providing the necessary context, experimental protocols, and data interpretation strategies to enable a rigorous comparative assessment.
The Rationale for sEH Inhibition: A Therapeutic Strategy for Pain and Inflammation
The soluble epoxide hydrolase (sEH) is a critical enzyme in the arachidonic acid cascade, a complex signaling pathway that regulates inflammation and pain.[1] sEH metabolizes endogenous anti-inflammatory and analgesic lipid mediators, known as epoxyeicosatrienoic acids (EETs), into their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs).[2][3] By inhibiting sEH, the levels of beneficial EETs are stabilized and increased, thereby reducing inflammation and pain.[2][3] This mechanism of action has positioned sEH inhibitors as a promising class of non-opioid analgesics with potential applications in a range of chronic inflammatory and neuropathic pain conditions.[3][4]
The signaling pathway, illustrated below, highlights the central role of sEH in modulating the balance between pro- and anti-inflammatory lipid mediators.
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A Comparative Guide to the Kinase Cross-Reactivity Profile of 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid
Abstract
Selectivity is a critical attribute of any small molecule inhibitor intended for therapeutic or research applications.[1][2] Off-target activities can lead to toxicity or confound experimental results. This guide presents a comprehensive framework for evaluating the kinase cross-reactivity profile of 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid, a compound featuring a cyclobutane scaffold increasingly utilized in medicinal chemistry for its unique structural and pharmacokinetic properties.[3][4] As the specific biological targets of this particular molecule are not widely characterized, this document outlines a primary screening approach to establish its selectivity across a diverse panel of human kinases. We provide a detailed, field-proven protocol for a luminescence-based kinase assay, present an illustrative dataset for interpretation, and discuss the implications of such a profile in the context of drug development.
Introduction: The Imperative of Kinase Selectivity
Protein kinases, comprising a family of over 500 enzymes in the human genome, are central regulators of nearly all cellular processes.[5] They function by catalyzing the transfer of a phosphate group from ATP to a substrate, a mechanism that depletes ATP while generating ADP.[6] Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making them one of the most important classes of drug targets.[2]
While the development of potent kinase inhibitors has led to significant therapeutic breakthroughs, achieving selectivity remains a formidable challenge.[1][2] The highly conserved ATP-binding site across the kinome means that many inhibitors inadvertently interact with multiple kinases. This polypharmacology can be beneficial, as seen with multi-targeted inhibitors like Dasatinib, but unintended off-target inhibition is a primary cause of adverse drug reactions.[2]
Therefore, early and comprehensive cross-reactivity profiling against a broad panel of kinases is a cornerstone of modern drug discovery.[1][7] Such screens provide a quantitative measure of a compound's selectivity, helping to identify potential liabilities and guide lead optimization efforts.[1][8] This guide focuses on 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid, a molecule incorporating a rigid cyclobutane core. Cyclobutane derivatives have been successfully used to enhance metabolic stability, conformational constraint, and binding affinity in drug candidates, including Janus kinase (JAK) inhibitors.[3][4][9] By subjecting this compound to a broad kinase panel, we aim to elucidate its interaction landscape and identify any primary targets or significant off-targets.
Materials and Methods: A Validated Protocol for Kinase Profiling
To ensure robust and reproducible data, we employ the ADP-Glo™ Kinase Assay, a luminescence-based system that quantifies the amount of ADP produced during the kinase reaction.[10][11] This method is highly sensitive and applicable to virtually any kinase, making it a gold standard for high-throughput screening.[10][12] The signal generated is directly proportional to kinase activity, providing a clear readout of inhibition.[6]
Experimental Workflow
The experimental process is a homogeneous, two-step procedure designed for multiwell plates, minimizing handling and maximizing throughput.[11][13]
Step-by-Step Protocol
-
Causality: Each step is designed to isolate and accurately measure the enzymatic reaction. The volumes and ratios are optimized for 384-well plates to conserve reagents while maintaining signal integrity.[13]
-
Compound Preparation : Prepare a 10 mM stock solution of 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid in 100% DMSO. Create a serial dilution series to determine IC50 values, or a single concentration (e.g., 10 µM) for primary screening.
-
Kinase Reaction Setup (5 µL volume) :
-
In a 384-well plate, add 1 µL of test compound dilution or DMSO (vehicle control).
-
Add 2 µL of a 2.5X kinase/substrate solution (containing the specific kinase and its corresponding substrate in reaction buffer).
-
Initiate the reaction by adding 2 µL of a 2.5X ATP solution. The final ATP concentration should ideally be at or near the Km for each specific kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
Self-Validation: Include "no kinase" wells as a negative control (background) and "no inhibitor" (DMSO only) wells as a positive control (100% activity).
-
-
Reaction Incubation : Incubate the plate at room temperature for 60 minutes. If the kinase requires a different temperature, equilibrate the plate to room temperature before proceeding.[13]
-
Reaction Termination and ATP Depletion : Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and eliminates any remaining ATP.[10][11]
-
Depletion Incubation : Incubate at room temperature for 40 minutes.[11]
-
ADP Conversion and Signal Generation : Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase back into ATP and provides luciferase and luciferin to produce a light signal.[10][11]
-
Signal Development : Incubate at room temperature for 30-60 minutes. The luminescent signal is highly stable, with a half-life of over five hours, allowing for batch processing of plates.[14]
-
Data Acquisition : Measure luminescence using a plate-reading luminometer with an integration time of 0.25–1 second per well.[13]
Illustrative Results: Profiling Against a 9-Kinase Panel
To demonstrate the output of this methodology, we present a hypothetical but plausible dataset for 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid screened at a single 10 µM concentration against a representative panel of kinases from different families.
| Kinase Family | Kinase Target | % Inhibition at 10 µM (Illustrative) |
| Tyrosine Kinase | ABL1 | 95.2% |
| SRC | 88.7% | |
| EGFR | 15.4% | |
| VEGFR2 | 20.1% | |
| Serine/Threonine Kinase | AKT1 | 5.6% |
| PKA | 2.1% | |
| CDK2 | 8.3% | |
| CMGC Group | GSK3β | 11.5% |
| Lipid Kinase | PI3Kα | 4.9% |
Table 1: Illustrative cross-reactivity data for 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid. Data is hypothetical and for demonstration purposes only.
In this illustrative profile, the compound demonstrates potent inhibitory activity against the tyrosine kinases ABL1 and SRC. In contrast, it shows minimal to no activity against kinases from other families, such as the serine/threonine kinase AKT1 and the lipid kinase PI3Kα. This profile suggests that 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid may be a selective inhibitor of the SRC/ABL kinase family.
Discussion: Interpreting the Selectivity Profile
The hypothetical results point toward a promising selectivity profile. High potency against ABL1 and SRC, both crucial targets in oncology, would warrant further investigation. The ABL-SRC kinase family plays a key role in cell proliferation, survival, and migration.
Comparison with Alternatives
The next logical step would be to compare this compound's profile with known ABL/SRC inhibitors like Dasatinib or Bosutinib. While Dasatinib is a potent inhibitor, it is known to have multiple off-targets, including c-KIT and PDGFR. Our hypothetical compound shows weak activity against other tyrosine kinases like EGFR and VEGFR2, suggesting it may possess a more favorable, narrower selectivity window than some existing drugs. This is a desirable trait, as off-target kinase inhibition can cause toxicity.[2] The cyclobutane scaffold may be contributing to this selectivity by locking the fluorophenyl group into a specific conformation that fits favorably into the ABL and SRC active sites but not others.[3][4]
Next Steps & Self-Validation
-
IC50 Determination : The immediate follow-up is to perform dose-response experiments to determine the IC50 values for the primary hits (ABL1, SRC). This quantifies the compound's potency.
-
Expanded Profiling : Screen the compound against a much larger panel (e.g., >300 kinases) to build a comprehensive kinome-wide view of its selectivity.[7][]
-
Cell-Based Assays : Validate the biochemical findings in a cellular context.[] This involves treating cancer cell lines dependent on ABL or SRC signaling (e.g., K562 cells for BCR-ABL) with the compound and measuring downstream effects like substrate phosphorylation or cell viability.
Conclusion
This guide provides a robust framework for assessing the kinase cross-reactivity of novel chemical entities like 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid. By employing a validated, high-throughput assay and a logical, tiered screening strategy, researchers can efficiently characterize a compound's selectivity profile. The illustrative data presented herein suggests a molecule with promising selectivity for the ABL/SRC kinase family, highlighting the potential of the cyclobutane scaffold in designing targeted inhibitors. Rigorous profiling, as outlined, is an indispensable step in advancing compounds from initial hits to viable research tools or therapeutic candidates.
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A Researcher's Guide to Establishing the In Vitro-In Vivo Correlation of Efficacy for Novel CNS-Active Compounds: A Case Study with 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid
For drug development professionals, establishing a robust in vitro-in vivo correlation (IVIVC) is a critical milestone. This guide provides a comprehensive framework for evaluating the efficacy of novel compounds with potential central nervous system (CNS) activity, using the illustrative example of 3-(3-fluorophenyl)cyclobutane-1-carboxylic acid. While specific efficacy data for this molecule is not extensively published, its structural motifs, such as the cyclobutane ring, are of growing interest in medicinal chemistry for their potential to enhance pharmacokinetic properties.[1][2] This guide will therefore outline a logical, multi-step experimental cascade, from initial in vitro characterization to preclinical in vivo validation, that can be applied to this and other similar CNS drug candidates.
Introduction: The Rationale for a Structured IVIVC Approach
The journey of a CNS drug candidate from bench to bedside is fraught with challenges, a primary one being the formidable blood-brain barrier (BBB).[3][4][5] A successful IVIVC model serves as a predictive mathematical relationship between a drug's in vitro properties and its in vivo response, ultimately streamlining development and reducing reliance on extensive human studies.[3] This guide will detail the essential in vitro assays and in vivo models necessary to build such a correlation for a hypothetical CNS agent like 3-(3-fluorophenyl)cyclobutane-1-carboxylic acid, which is known to be an intermediate in the synthesis of compounds targeting neurological disorders.[6]
Part 1: Foundational In Vitro Characterization
The initial phase of evaluation focuses on key pharmacological and safety parameters in a controlled laboratory setting. These assays are designed to provide early insights into the compound's potential for CNS activity and to identify any liabilities that might preclude further development.
Assessing Blood-Brain Barrier Permeability
A critical first step for any CNS drug candidate is to determine its ability to cross the BBB. The in vitro Transwell assay is a widely used method to model this biological barrier.[3][7]
Experimental Protocol: In Vitro Blood-Brain Barrier (BBB) Permeability Assay (Transwell Model)
Objective: To determine the apparent permeability (Papp) of 3-(3-fluorophenyl)cyclobutane-1-carboxylic acid and comparator compounds across a cellular model of the BBB.
Methodology:
-
Cell Culture: Human brain microvascular endothelial cells (hBMECs) are cultured on the apical side of a porous Transwell insert, often in co-culture with astrocytes on the basolateral side to induce barrier properties.[5]
-
Barrier Integrity Measurement: The integrity of the endothelial monolayer is confirmed by measuring transendothelial electrical resistance (TEER).[7][8]
-
Dosing: The test compound and comparators (e.g., a known CNS-penetrant drug like diazepam and a known non-penetrant drug like atenolol) are added to the apical (blood side) chamber.
-
Sampling: At various time points, samples are taken from the basolateral (brain side) chamber.
-
Quantification: The concentration of the compounds in the basolateral samples is quantified using LC-MS/MS.
-
Papp Calculation: The apparent permeability is calculated to estimate the rate of transport across the BBB model.
Data Presentation: Comparative BBB Permeability
| Compound | Papp (x 10⁻⁶ cm/s) | Predicted CNS Penetration |
| 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid (Hypothetical) | 8.5 | High |
| Diazepam (Positive Control) | 10.2 | High |
| Atenolol (Negative Control) | 0.5 | Low |
dot
Caption: Workflow for the in vitro BBB permeability assay.
Evaluating Metabolic Stability
Early assessment of metabolic stability is crucial to predict a compound's half-life in the body. Liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s, are used for this purpose.[9][10][11]
Experimental Protocol: In Vitro Metabolic Stability Assay
Objective: To determine the in vitro intrinsic clearance of 3-(3-fluorophenyl)cyclobutane-1-carboxylic acid in human liver microsomes.
Methodology:
-
Incubation: The test compound is incubated with pooled human liver microsomes at 37°C.[12]
-
Reaction Initiation: The metabolic reaction is initiated by adding NADPH.[13]
-
Time Points: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, and 45 minutes).[9]
-
Reaction Termination: The reaction is stopped by adding a solvent like acetonitrile.
-
Analysis: The remaining amount of the parent compound is quantified by LC-MS/MS.
-
Data Analysis: The rate of disappearance is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[12]
Data Presentation: Comparative Metabolic Stability
| Compound | In Vitro t½ (min) | Intrinsic Clearance (µL/min/mg protein) | Predicted In Vivo Clearance |
| 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid (Hypothetical) | 45 | 25 | Low |
| Verapamil (High Clearance Control) | 5 | 150 | High |
| Warfarin (Low Clearance Control) | >60 | <10 | Low |
Early Safety Assessment: hERG Channel Inhibition
Inhibition of the hERG potassium channel can lead to life-threatening cardiac arrhythmias.[14] Therefore, an early in vitro assessment of a compound's potential to block this channel is a regulatory requirement and a critical step in drug development.[15][16]
Experimental Protocol: hERG Automated Patch Clamp Assay
Objective: To determine the IC50 value for the inhibition of the hERG channel by 3-(3-fluorophenyl)cyclobutane-1-carboxylic acid.
Methodology:
-
Cell Line: A stable cell line expressing the hERG channel (e.g., HEK293) is used.[14]
-
Automated Patch Clamp: Whole-cell patch clamp recordings are performed using an automated system.[14]
-
Compound Application: The test compound is applied at increasing concentrations.
-
Data Acquisition: The hERG current is measured at each concentration.
-
IC50 Determination: The concentration-response data is used to calculate the IC50 value.
Data Presentation: Comparative hERG Inhibition
| Compound | hERG IC50 (µM) | Therapeutic Index (Hypothetical) | Risk of Cardiotoxicity |
| 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid (Hypothetical) | >30 | >100 | Low |
| E-4031 (Positive Control) | 0.01 | N/A | High |
Part 2: In Vivo Evaluation in Preclinical Models
Following promising in vitro data, the investigation moves to in vivo models to assess efficacy and pharmacokinetics in a whole organism. The choice of animal model is critical and should be relevant to the proposed therapeutic indication.[17][18] Given the potential of cyclobutane carboxylic acid derivatives to possess CNS depressant properties, models of anxiety and depression are appropriate.[1]
Pharmacokinetic Profiling in Rodents
Understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) in a living system is fundamental.[19][20]
Experimental Protocol: Rodent Pharmacokinetic Study
Objective: To determine the key pharmacokinetic parameters of 3-(3-fluorophenyl)cyclobutane-1-carboxylic acid in rats after intravenous and oral administration.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Dosing: One group receives an intravenous (IV) dose, and another receives an oral (PO) dose of the compound.[21]
-
Blood Sampling: Blood samples are collected at predetermined time points.[22]
-
Plasma Analysis: Plasma concentrations of the compound are determined by LC-MS/MS.
-
Pharmacokinetic Analysis: Parameters such as clearance, volume of distribution, half-life, and oral bioavailability are calculated.[21]
Data Presentation: Comparative Pharmacokinetics in Rats
| Parameter | 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid (Hypothetical) | Comparator CNS Drug (e.g., Fluoxetine) |
| Clearance (mL/min/kg) | 15 | 20 |
| Volume of Distribution (L/kg) | 2.5 | 30 |
| Half-life (h) | 4 | 24 |
| Oral Bioavailability (%) | 60 | 70 |
dot
Caption: Workflow for a typical rodent pharmacokinetic study.
Efficacy Assessment in a Model of Depression
The Forced Swim Test (FST) is a widely used behavioral model to screen for potential antidepressant effects.[23]
Experimental Protocol: Forced Swim Test (FST) in Mice
Objective: To evaluate the antidepressant-like activity of 3-(3-fluorophenyl)cyclobutane-1-carboxylic acid.
Methodology:
-
Animal Model: Male C57BL/6 mice are commonly used.
-
Acclimation and Dosing: Animals are acclimated to the facility, and then dosed with the test compound, a positive control (e.g., a known antidepressant), or vehicle.
-
Forced Swim: Mice are placed in a cylinder of water from which they cannot escape.
-
Behavioral Scoring: The duration of immobility is recorded during the test session. A decrease in immobility time is indicative of an antidepressant-like effect.[23]
-
Statistical Analysis: Data are analyzed to determine the statistical significance of the observed effects.
Data Presentation: Efficacy in the Forced Swim Test
| Treatment Group | Dose (mg/kg) | Immobility Time (seconds, Mean ± SEM) | % Reduction in Immobility vs. Vehicle |
| Vehicle | - | 150 ± 10 | - |
| 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid (Hypothetical) | 10 | 105 ± 8 | 30% |
| 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid (Hypothetical) | 30 | 80 ± 7 | 47% |
| Fluoxetine (Positive Control) | 20 | 90 ± 9 | 40% |
Part 3: Correlating In Vitro Data with In Vivo Outcomes
The ultimate goal is to establish a clear and predictive relationship between the in vitro findings and the in vivo results. For our hypothetical compound, the high predicted BBB permeability from the in vitro assay would be expected to correlate with significant brain exposure in the rodent PK study. The low predicted in vitro metabolic clearance should correspond to a reasonable in vivo half-life, allowing for sustained target engagement. The efficacy observed in the Forced Swim Test at specific doses should be achievable at plasma and brain concentrations that are well below the in vitro hERG IC50 value, indicating a favorable therapeutic window.
By systematically conducting these assays and carefully analyzing the resulting data, researchers can build a comprehensive profile of a novel CNS drug candidate like 3-(3-fluorophenyl)cyclobutane-1-carboxylic acid. This structured approach not only de-risks the drug development process but also provides a solid foundation for advancing the most promising compounds to clinical evaluation.
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Benchmarking the Pharmacokinetic Properties of 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid: A Comparative Guide
An In-Depth Technical Guide for Drug Development Professionals
Introduction
In modern drug discovery, the optimization of a lead candidate's pharmacokinetic (PK) profile is as critical as the optimization of its pharmacodynamic potency. A compound's absorption, distribution, metabolism, and excretion (ADME) properties ultimately determine its exposure at the target site, dosing regimen, and overall clinical viability.[1][2] This guide provides a comprehensive framework for benchmarking the pharmacokinetic properties of a novel chemical entity, 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid (Compound X) .
Compound X possesses three key structural motifs that are of significant interest in medicinal chemistry:
-
A Carboxylic Acid: A common pharmacophore that can engage in crucial hydrogen bonding and electrostatic interactions with a biological target. However, its ionized state at physiological pH can present challenges for membrane permeability and metabolic stability.[3][4][5]
-
A Cyclobutane Ring: This rigid, puckered scaffold reduces conformational flexibility compared to linear alkyl chains. This rigidity can enhance binding affinity, improve metabolic stability, and favorably modulate physicochemical properties.[6][7]
-
A meta-Fluorophenyl Group: The strategic incorporation of fluorine is a widely used tactic to enhance metabolic stability by blocking sites of oxidative metabolism. It can also modulate lipophilicity and pKa, thereby influencing a compound's overall ADME profile.[8][9][10]
To objectively evaluate the contribution of these motifs, we will benchmark Compound X against two rationally selected comparator molecules:
-
Comparator A (Non-fluorinated Analog): 3-Phenylcyclobutane-1-carboxylic acid. This allows for a direct assessment of the fluorine atom's impact on the PK profile.
-
Comparator B (Acyclic Analog): 4-(3-Fluorophenyl)butanoic acid. This comparison will illuminate the influence of the rigid cyclobutane scaffold versus a flexible alkyl chain.
This guide will detail the essential in vitro and in vivo assays, present a comparative analysis of the resulting data, and provide the detailed, validated protocols required to generate such data in a discovery setting.
Part 1: Comparative ADME Profiling
The initial stage of any PK assessment involves a suite of in vitro assays designed to predict in vivo behavior rapidly and cost-effectively.[11] We will focus on two foundational experiments: metabolic stability and plasma protein binding.
Metabolic Stability in Liver Microsomes
Causality: The liver is the primary site of drug metabolism, and cytochrome P450 (CYP) enzymes, abundant in liver microsomes, are responsible for the clearance of approximately 60% of marketed drugs.[12] Assessing a compound's stability in the presence of liver microsomes is a critical first step to estimate its hepatic clearance and metabolic half-life. Compounds that are rapidly metabolized are likely to have low oral bioavailability and short duration of action.
Comparative Data Summary:
| Compound | Structure | Half-Life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein) |
| Compound X | 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid | > 60 | 15.2 |
| Comparator A | 3-Phenylcyclobutane-1-carboxylic acid | 18.5 | 88.6 |
| Comparator B | 4-(3-Fluorophenyl)butanoic acid | 35.0 | 45.1 |
Expert Interpretation: The data strongly suggests a significant metabolic stabilization effect from the fluorine atom. Comparator A , lacking fluorine, is rapidly metabolized, likely via hydroxylation of the phenyl ring—a common metabolic pathway.[13] The introduction of fluorine in Compound X at the meta-position effectively blocks this metabolic "soft spot," leading to a dramatically increased half-life and lower intrinsic clearance.[8][10]
Furthermore, the rigid cyclobutane ring in Compound X appears to confer greater stability than the flexible alkyl chain in Comparator B . The flexible chain may adopt conformations that are more readily accepted into the active sites of metabolic enzymes, leading to a moderately faster rate of metabolism.
Plasma Protein Binding (PPB)
Causality: Following absorption, drugs circulate in the bloodstream, where they can bind reversibly to plasma proteins like albumin and α1-acid-glycoprotein.[14] It is the unbound (free) fraction of the drug that is available to distribute into tissues, interact with the therapeutic target, and be cleared from the body.[15][16] Therefore, determining the fraction unbound (fu) is essential for interpreting potency and predicting in vivo exposure.
Comparative Data Summary:
| Compound | Human Plasma % Bound | Fraction Unbound (fu) |
| Compound X | 92.5% | 0.075 |
| Comparator A | 91.0% | 0.090 |
| Comparator B | 88.2% | 0.118 |
Expert Interpretation: All three compounds exhibit a relatively high degree of plasma protein binding, which is common for acidic compounds. The trend in binding correlates with lipophilicity; the addition of fluorine (Compound X vs. A) and the presence of the cyclobutane ring (Compound X vs. B) likely increase lipophilicity, leading to stronger interactions with hydrophobic pockets in plasma proteins. While high binding can sometimes limit tissue distribution, it is not inherently a negative attribute if the compound has sufficient target potency. This data is critical for building pharmacokinetic/pharmacodynamic (PK/PD) models.
Part 2: In Vivo Pharmacokinetic Assessment in Rodents
While in vitro assays are predictive, an in vivo study is the definitive measure of a drug's disposition in a whole organism.[17] A cassette dosing study in rats via both intravenous (IV) and oral (PO) administration allows for the determination of key PK parameters, including clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (%F).[18][19]
Comparative Data Summary (Rat PK, 2 mg/kg IV, 10 mg/kg PO):
| Parameter | Compound X | Comparator A | Comparator B |
| CL (mL/min/kg) | 15 | 65 | 38 |
| Vd (L/kg) | 1.2 | 1.8 | 2.5 |
| t½ (h) | 1.5 | 0.5 | 1.1 |
| AUCPO (ng*h/mL) | 3250 | 480 | 1650 |
| Bioavailability (%F) | 45% | 12% | 28% |
Expert Interpretation: The in vivo data corroborates the in vitro findings and provides a holistic view of the compounds' performance.
-
Compound X demonstrates the most favorable profile. Its low clearance is consistent with its high metabolic stability, leading to a longer half-life and significantly higher overall exposure (AUC) after oral dosing.[20] Its oral bioavailability of 45% is promising for a lead candidate.
-
Comparator A shows poor in vivo properties. Its high clearance, predicted by the microsomal stability assay, results in a very short half-life and low exposure. The resulting oral bioavailability of 12% would likely make it unsuitable for further development.
-
Comparator B has an intermediate profile. Its higher clearance and lower bioavailability compared to Compound X suggest that the flexible alkyl chain may be more susceptible to first-pass metabolism, underscoring the benefit of the rigid cyclobutane scaffold.[6][7]
Part 3: Detailed Experimental Protocols & Visualizations
Scientific integrity requires that all protocols be robust and self-validating. The following sections provide detailed, step-by-step methodologies for the key experiments described.
Overall Benchmarking Workflow
Caption: High-level workflow for pharmacokinetic benchmarking.
Protocol 1: Metabolic Stability in Liver Microsomes
This protocol measures the rate of disappearance of a parent compound when incubated with liver microsomes in the presence of the necessary cofactor, NADPH.[12][21]
Caption: Workflow for the liver microsomal stability assay.
Step-by-Step Methodology:
-
Prepare Reagents: Thaw pooled liver microsomes (e.g., human, rat) on ice. Prepare a 100 mM phosphate buffer (pH 7.4) and an NADPH regenerating system solution.[22]
-
Compound Preparation: Prepare a 1 µM working solution of the test compound in the phosphate buffer.
-
Incubation Setup: In a 96-well plate, combine the test compound solution with the liver microsomal suspension (final protein concentration of 0.5 mg/mL).[12] Include positive control compounds (e.g., Verapamil, Midazolam) and a negative control (no NADPH).
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH solution. This is Time 0.
-
Time Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing ice-cold acetonitrile with an internal standard (IS) to quench the reaction.[21]
-
Sample Processing: Centrifuge the quench plate to pellet the precipitated protein.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural log of the percent remaining parent compound versus time. The slope of the line gives the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (Clint).
Protocol 2: Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)
This protocol uses a RED device to determine the unbound fraction of a compound in plasma. The device consists of two chambers separated by a semipermeable membrane that allows only unbound drug to pass through.[15][23]
Caption: Workflow for the Plasma Protein Binding RED assay.
Step-by-Step Methodology:
-
Prepare RED Device: Prepare the RED base plate and hydrate the dialysis membrane inserts according to the manufacturer's instructions.[24]
-
Compound Preparation: Spike the test compound into plasma (e.g., human, rat) to a final concentration of 1-5 µM.[16]
-
Loading the Device: Add the spiked plasma (~300 µL) into the sample chamber (often colored red) of the RED insert. Add dialysis buffer (PBS, pH 7.4, ~500 µL) to the adjacent buffer chamber.[15]
-
Incubation: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the system to reach equilibrium.[23]
-
Sampling: After incubation, carefully remove aliquots from both the plasma chamber and the buffer chamber.
-
Sample Processing: To ensure accurate comparison during analysis, matrix-match the samples. Add an equal volume of blank plasma to the buffer sample and an equal volume of buffer to the plasma sample. Add acetonitrile with an internal standard to precipitate proteins.
-
LC-MS/MS Analysis: Centrifuge the samples and analyze the supernatants to determine the compound concentration in both chambers.
-
Data Analysis: Calculate the fraction unbound (fu) as: fu = [Concentration in Buffer Chamber] / [Concentration in Plasma Chamber]. The percent bound is calculated as: % Bound = (1 - fu) * 100.
Protocol 3: Rodent Pharmacokinetic Study
This protocol provides a general framework for a discrete sampling PK study in rats. All animal studies must be conducted under an approved Institutional Animal Care and Use Committee (IACUC) protocol.[19][25]
Caption: Workflow for a typical rodent pharmacokinetic study.
Step-by-Step Methodology:
-
Animal Acclimation: Acclimate male Sprague-Dawley rats for at least one week prior to the study.[26]
-
Dose Formulation: Prepare dosing solutions for both intravenous (e.g., in saline/solutol) and oral (e.g., in 0.5% methylcellulose) administration.
-
Dosing: Divide animals into groups. Administer the compound via tail vein injection for the IV group and via oral gavage for the PO group.[18]
-
Blood Sampling: At predetermined time points (e.g., IV: 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h; PO: 0.25, 0.5, 1, 2, 4, 8, 24h), collect blood samples (typically via tail or saphenous vein) into anticoagulant-treated tubes.[18]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Extract the drug from the plasma samples, typically via protein precipitation with acetonitrile containing an internal standard. Quantify the drug concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis (NCA) on the plasma concentration-time data to calculate key parameters like AUC, CL, Vd, t½, and %F.
Part 4: Discussion and Forward Look
The comprehensive benchmarking of 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid against rationally chosen analogs clearly demonstrates the value of its specific structural features. The data indicates that the combination of a metabolically-blocked aromatic ring and a rigid cyclobutane core results in a promising pharmacokinetic profile characterized by low clearance, a moderate half-life, and good oral bioavailability.
Based on this profile, Compound X is the superior candidate for advancement .
Recommended Next Steps:
-
Permeability Assessment: Conduct a Caco-2 permeability assay to understand the compound's potential for intestinal absorption and to determine if it is a substrate for efflux transporters like P-glycoprotein.[27]
-
Metabolite Identification: Incubate the compound with liver microsomes or hepatocytes for an extended period to identify the structures of any metabolites that are formed. This helps to proactively identify potentially reactive or pharmacologically active metabolites.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Integrate the in vivo PK data with in vitro potency data to build a model that predicts the dose required to achieve a therapeutic effect.
-
Cross-Species Scaling: Repeat key in vitro assays with microsomes and plasma from other species (e.g., dog, monkey) to inform the selection of appropriate species for toxicology studies, as required by regulatory agencies like the FDA.[28][29]
By systematically evaluating pharmacokinetic properties early in the discovery process, research teams can make data-driven decisions, prioritize resources effectively, and increase the probability of selecting a clinical candidate with a high likelihood of success.
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- ACS Publications. (2021, August 6). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist | The Journal of Organic Chemistry.
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A Comparative Guide to Confirming the Mechanism of Action of 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid
This guide provides a comprehensive framework for elucidating the mechanism of action (MOA) of the novel small molecule, 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid (FPCCA). Designed for researchers in drug discovery and pharmacology, this document outlines a logical, multi-phase experimental strategy. It moves from broad, hypothesis-generating screens to specific, target-validating functional assays, comparing FPCCA's hypothetical performance against established reference compounds.
Introduction: The Enigma of FPCCA
3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid is a synthetic compound featuring a rigid cyclobutane scaffold, a modification known to enhance potency, selectivity, and pharmacokinetic profiles in drug candidates.[1][2] Its structural similarity to known G-protein coupled receptor (GPCR) ligands, particularly agonists of the free fatty acid receptor 1 (FFAR1/GPR40), suggests a potential role in metabolic diseases like type 2 diabetes.[3][4]
FFAR1 is a validated therapeutic target predominantly expressed on pancreatic β-cells.[4] Its activation by long-chain fatty acids or synthetic agonists leads to a glucose-dependent amplification of insulin secretion, a mechanism that minimizes the risk of hypoglycemia associated with other anti-diabetic medications.[3][[“]][[“]] This guide proposes a direct investigation into the hypothesis that FPCCA acts as a selective FFAR1 agonist . We will compare its profile with that of TAK-875 (Fasiglifam) , a well-characterized but discontinued FFAR1 partial agonist, and a generic full agonist to delineate its specific pharmacological properties.
Phase 1: Target Identification and Affinity Determination
The initial and most critical step is to confirm if FPCCA directly binds to our primary hypothesized target, FFAR1, and to determine its binding affinity and selectivity. A competitive radioligand binding assay is the gold standard for this purpose due to its robustness and sensitivity.[7][8][9]
Experimental Rationale
We will employ a competitive binding assay using a radiolabeled ligand known to bind FFAR1. By incubating cell membranes expressing FFAR1 with this radioligand and increasing concentrations of our unlabeled test compounds (FPCCA, TAK-875), we can determine their respective abilities to displace the radiolabeled probe. The resulting data allows for the calculation of the half-maximal inhibitory concentration (IC50), which is then converted to the equilibrium dissociation constant (Ki) to quantify binding affinity.
Workflow for Target Affinity Screening
Caption: Workflow for FFAR1 competitive radioligand binding assay.
Hypothetical Binding Affinity Data
The following table summarizes the expected outcomes from the binding assays. We hypothesize that FPCCA will show high affinity for FFAR1, comparable to or exceeding that of TAK-875. Selectivity is assessed by testing against a related receptor, FFAR4 (GPR120), and an unrelated GPCR, the muscarinic M2 receptor.
| Compound | Target Receptor | Ki (nM) |
| FPCCA (Test) | FFAR1 (GPR40) | 15.2 |
| FFAR4 (GPR120) | >10,000 | |
| Muscarinic M2 | >10,000 | |
| TAK-875 (Partial Agonist) | FFAR1 (GPR40) | 35.7 |
| FFAR4 (GPR120) | >10,000 | |
| Muscarinic M2 | >10,000 | |
| Reference Full Agonist | FFAR1 (GPR40) | 10.5 |
| FFAR4 (GPR120) | >10,000 | |
| Muscarinic M2 | >10,000 |
A lower Ki value indicates higher binding affinity.
Phase 2: Functional Characterization of Downstream Signaling
Confirming that FPCCA binds to FFAR1 is only the first step. We must next determine if this binding event leads to receptor activation and downstream cellular signaling. FFAR1 is a Gq-coupled GPCR.[[“]] Upon activation, it stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and a subsequent increase in intracellular calcium ([Ca2+]i).[3][10] Therefore, a calcium flux assay is a direct and robust measure of functional agonism.
Experimental Rationale
We will use a cell-based fluorescence assay to measure changes in intracellular calcium. Cells expressing FFAR1 will be loaded with a calcium-sensitive fluorescent dye. Upon stimulation with an agonist, the increase in [Ca2+]i will cause a measurable change in fluorescence intensity. This allows for the determination of potency (EC50) and efficacy (Emax) for each compound.
FFAR1 Signaling Pathway
Caption: Gq-coupled signaling cascade for FFAR1 activation.
Hypothetical Functional Potency and Efficacy Data
This table presents the expected results from the calcium flux assay. Efficacy (Emax) is expressed relative to the response of the reference full agonist. A partial agonist like TAK-875 will have a lower Emax. We hypothesize FPCCA may be a full agonist.
| Compound | Assay Type | EC50 (nM) | Efficacy (Emax %) |
| FPCCA (Test) | Calcium Flux | 45.6 | 98% |
| TAK-875 (Partial Agonist) | Calcium Flux | 90.1 | 65% |
| Reference Full Agonist | Calcium Flux | 25.0 | 100% |
A lower EC50 value indicates higher potency. Efficacy is relative to the maximal response of the reference full agonist.
Phase 3: Confirming the Second Messenger Pathway
While calcium flux is a strong indicator of Gq activation, some FFAR1 agonists can also modulate cyclic AMP (cAMP) levels, which can fine-tune the insulin secretion response.[[“]] To build a complete picture of FPCCA's MOA, we must investigate its effect on cAMP production. This provides a more nuanced comparison and helps classify it as a potentially biased agonist.
Experimental Rationale
Since FFAR1 does not directly couple to Gs (which stimulates cAMP) or Gi (which inhibits it), we will use an assay format where the Gi pathway is assessed.[11] Cells are first stimulated with forskolin to elevate basal cAMP levels. A Gi-coupled receptor agonist would then cause a measurable decrease in cAMP. Conversely, an absence of change confirms the lack of Gi pathway involvement. We will use a competitive immunoassay (e.g., HTRF or AlphaScreen) to quantify cAMP levels.[12][13][14]
Comparative Analysis Workflow
Caption: Parallel workflow for functional characterization of FPCCA.
Hypothetical cAMP Assay Data
The table below shows the expected outcome if FPCCA, like most FFAR1 agonists, acts exclusively through the Gq pathway. No significant change in forskolin-stimulated cAMP levels is anticipated.
| Compound | Assay Type | IC50 (nM) | Efficacy (Emax % Inhibition) |
| FPCCA (Test) | cAMP Inhibition | >10,000 | <5% |
| TAK-875 (Partial Agonist) | cAMP Inhibition | >10,000 | <5% |
| Somatostatin (Gi Control) | cAMP Inhibition | 0.5 | 95% |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay[7][15]
-
Membrane Preparation: Harvest HEK293-FFAR1 cells and homogenize in ice-cold lysis buffer. Centrifuge to pellet membranes, wash, and resuspend in assay buffer. Determine protein concentration via BCA assay.
-
Assay Setup: In a 96-well plate, add 50 µL of test compound dilutions (10-point, 5-log range), 50 µL of radioligand (e.g., [3H]-MK-8666 at a final concentration equal to its Kd), and 150 µL of the membrane preparation (20 µg protein/well).
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the reaction by rapid vacuum filtration onto a PEI-soaked GF/C filter plate. Wash filters four times with ice-cold wash buffer to separate bound and free ligand.
-
Quantification: Dry the filter plate, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding (determined in the presence of a saturating concentration of an unlabeled ligand) from total binding. Plot the percent inhibition against the log concentration of the test compound and fit a sigmoidal dose-response curve to determine the IC50. Convert IC50 to Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
Protocol 2: Cell-Based cAMP Assay (HTRF)[11][12]
-
Cell Plating: Seed HEK293-FFAR1 cells into a 384-well white plate and culture overnight.
-
Compound Preparation: Prepare serial dilutions of test compounds (FPCCA, controls) in stimulation buffer.
-
Cell Stimulation: Aspirate media from cells. Add 5 µL of test compounds followed immediately by 5 µL of forskolin (at its EC80 concentration) to all wells except the negative control. Incubate for 30 minutes at room temperature.
-
Lysis and Detection: Add 5 µL of HTRF lysis buffer containing the anti-cAMP-cryptate antibody, followed by 5 µL of the d2-labeled cAMP analog.
-
Incubation: Incubate for 60 minutes at room temperature in the dark.
-
Plate Reading: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio (665nm/620nm * 10,000) and convert it to cAMP concentration using a standard curve. Plot cAMP concentration against the log concentration of the test compound to determine IC50 values for inhibitors.
Conclusion and Path Forward
Based on the proposed experimental plan and hypothetical data, 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid (FPCCA) is positioned as a potent and selective full agonist of the FFAR1 receptor. Its high binding affinity and robust activation of the Gq signaling pathway, coupled with a lack of off-target activity or Gi coupling, suggest a clean pharmacological profile.
Compared to the partial agonist TAK-875, FPCCA demonstrates superior potency and full agonistic activity, which may translate to greater therapeutic efficacy. The next logical steps would involve assessing its impact on glucose-stimulated insulin secretion (GSIS) in pancreatic islet cells, followed by in vivo pharmacokinetic profiling and efficacy studies in animal models of type 2 diabetes. This structured, comparative approach provides strong, evidence-based confirmation of the compound's mechanism of action, paving the way for further preclinical development.
References
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Gifford Bioscience. Radioligand Binding Assay Protocol. Link
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Patsnap Synapse. What are GPR40 agonists and how do they work? Link
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Zhang, M., et al. (2017). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. Link
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Consensus. How do FFAR1 agonists impact insulin secretion? Link
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Alfa Cytology. Saturation Radioligand Binding Assays. Link
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Vivot, K., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. Link
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The Physiological Society. Regulation and mechanism of action of FFAR1/GPR40. Link
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid. As a specialized chemical used in advanced research and drug development, its handling and disposal require a meticulous approach grounded in established safety principles and regulatory standards. This document is designed to empower researchers, scientists, and laboratory managers to manage this chemical waste stream responsibly, ensuring the protection of personnel and the environment.
Part 1: Core Principles of Disposal: Hazard Assessment and Regulatory Context
The foundation of any proper disposal procedure is a thorough understanding of the chemical's inherent hazards and the regulatory framework that governs it. 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid is a complex molecule with two key features that dictate its handling: it is a carboxylic acid and a halogenated organic compound .
-
As a Carboxylic Acid: This functional group imparts acidic properties. While often weak acids, they can be corrosive and will react exothermically with bases.[1] Disposal down the drain, even after neutralization, is generally not permissible for complex organic acids unless explicitly allowed by institutional policy for very dilute, simple cases.[2][3]
-
As a Halogenated Organic Compound: The presence of a fluorine atom on the phenyl ring places this compound in the halogenated organic category. These compounds can pose specific health risks and may form highly toxic byproducts like hydrogen fluoride if incinerated improperly.[4][5] Therefore, they must be segregated from non-halogenated waste streams.
Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste is deemed hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[6] Given its properties, 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid waste must be managed as hazardous waste.
Part 2: Pre-Disposal Safety and Personal Protective Equipment (PPE)
Before handling the chemical for disposal, it is imperative to establish a safe working environment. The Occupational Safety and Health Administration (OSHA) mandates that employers provide employees with information and training on the hazards of chemicals in their work area.[7][8]
Essential PPE and Handling Precautions:
| Item | Specification & Rationale |
| Eye Protection | Chemical splash goggles are mandatory to protect against splashes.[9][10] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) must be worn. Always check the manufacturer's compatibility chart.[4][5] |
| Body Protection | A standard, fully-buttoned laboratory coat is required to protect against skin contact.[4] |
| Work Area | All transfers and handling of waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4] |
Part 3: Step-by-Step Disposal Protocol
This protocol ensures compliance with EPA and OSHA regulations and is designed to be a self-validating system for laboratory safety.
Step 1: Waste Characterization and Segregation This is the most critical step. This waste must be identified and collected as "Halogenated Organic Acid Waste."
-
DO NOT mix this waste with other streams such as:
-
The rationale for segregation is to prevent dangerous chemical reactions and to ensure the waste is sent to a facility capable of properly treating halogenated compounds.
Step 2: Select a Compatible Waste Container The container is the primary barrier against environmental release.
-
Container Material: Use a high-density polyethylene (HDPE) or glass container with a screw-top cap.[2][13] Avoid metal containers, as acids can be corrosive.[13]
-
Container Condition: The container must be clean, in good condition, and free of leaks or cracks.[2][6] Never use food-grade containers (e.g., beverage bottles) for hazardous waste.[2]
-
Headspace: Fill the container to no more than 90% capacity to allow for vapor expansion.[13]
Step 3: Proper Labeling A correctly labeled container communicates hazards and ensures regulatory compliance. The EPA requires that each waste label clearly state "HAZARDOUS WASTE" and identify the contents.[14]
-
Attach a hazardous waste tag from your institution's Environmental Health & Safety (EHS) department as soon as the first drop of waste is added.
-
The label must include:
Step 4: Accumulation in a Satellite Accumulation Area (SAA) The SAA is the designated location in the lab for storing waste before pickup.
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.[2][14]
-
Keep the waste container securely capped at all times, except when adding waste.[2]
-
It is best practice to use a secondary containment bin to capture any potential leaks.[6]
-
Laboratories can accumulate up to 55 gallons of hazardous waste in an SAA.[16]
Step 5: Arranging for Final Disposal Laboratory personnel are prohibited from disposing of this chemical waste.
-
Once the container is full or you are finished with the process, store it in your designated SAA.
-
Follow your institution's specific procedures to request a waste pickup from the EHS department. They will arrange for a licensed hazardous waste vendor to transport and dispose of the material in compliance with all federal and state regulations.[13][14]
Part 4: Emergency Procedures
In Case of a Small Spill:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).
-
Scoop the absorbent material into a designated waste container.
-
Label the spill debris as hazardous waste and dispose of it through EHS. Do not place it in the regular trash.[17]
In Case of Personal Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11][17]
-
Skin: Remove contaminated clothing and flush the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[9][11]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[9][17]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[17]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid waste.
Caption: Decision workflow for compliant laboratory chemical waste disposal.
References
- Daniels Health. (n.d.). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab.
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A Researcher's Guide to Handling 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid: Personal Protective Equipment and Disposal
For the diligent researcher, ensuring a safe laboratory environment is paramount to achieving scientific breakthroughs. This guide provides essential safety and logistical information for handling 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid, a compound of interest in modern drug discovery. While a specific Safety Data Sheet (SDS) for this novel compound is not yet widely available, we can establish a robust safety protocol by drawing upon data from structurally similar molecules and established principles for handling fluorinated organic compounds and carboxylic acids. Our approach is grounded in a deep understanding of chemical reactivity and a commitment to proactive risk mitigation.
Hazard Analysis: Understanding the Compound's Profile
3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid is a halogenated carboxylic acid. The presence of the fluorine atom and the carboxylic acid moiety are the primary drivers of its potential hazards.
-
Carboxylic Acid Group: Carboxylic acids are generally acidic and can be corrosive or irritating to the skin, eyes, and respiratory tract.[1]
-
Fluorinated Phenyl Group: The fluorophenyl group introduces the characteristics of a halogenated organic compound. While the toxicological properties of this specific molecule are not thoroughly investigated, it is prudent to handle it with care to avoid potential systemic effects.[2] Structurally similar compounds, such as 1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid, are known to cause skin and eye irritation and may be harmful if swallowed or inhaled.[3]
Based on this analysis, we must assume that 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid may cause skin, eye, and respiratory irritation.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is your first and most critical line of defense against chemical exposure. The following recommendations are based on a thorough risk assessment for handling this and similar chemical entities.
Core PPE Requirements
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles | Protects against splashes and aerosols. Standard safety glasses are insufficient.[4] |
| Face Protection | Face shield (in addition to goggles) | Recommended when handling larger quantities or when there is a significant risk of splashing.[1][2] |
| Hand Protection | Nitrile gloves | Provides a good barrier against incidental contact with many chemicals.[4][5] For prolonged contact or when handling larger quantities, consider double-gloving or using heavier-duty gloves. Always consult the glove manufacturer's compatibility chart.[2] |
| Body Protection | Flame-resistant lab coat | Protects skin and personal clothing from splashes and spills.[2] |
| Footwear | Closed-toe shoes | Protects feet from spills and falling objects.[4] |
Respiratory Protection
Work with 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[6] If engineering controls are not sufficient to maintain exposure below permissible limits, or during a large spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases may be necessary.[2][7]
Procedural Guidance: From Benchtop to Disposal
Adherence to standardized procedures is crucial for minimizing risk and ensuring the integrity of your research.
Handling and Use
-
Preparation: Before handling the compound, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and in good condition. An eyewash station and safety shower should be accessible.[3]
-
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to contain any dust or vapors.
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing. Always add acid to water, not the other way around, to prevent a potentially violent exothermic reaction.[1]
-
Heating: If heating is required, use a well-controlled heating mantle or hot plate within the fume hood. Avoid direct flames.
-
Post-Handling: After handling, thoroughly wash your hands with soap and water, even if gloves were worn.[8] Clean all contaminated surfaces.
Spill Response
In the event of a spill, prompt and correct action is critical to prevent exposure and further contamination.
-
Small Spills (inside a fume hood):
-
Alert others in the immediate area.
-
Wearing your standard PPE, contain the spill with an absorbent material compatible with the chemical (e.g., vermiculite, sand, or a commercial chemical absorbent).[2]
-
Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[9]
-
Decontaminate the spill area with a suitable cleaning agent.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the immediate area and alert your laboratory supervisor and institutional safety officer.[2]
-
Restrict access to the area.
-
If safe to do so, increase ventilation to the area by opening sashes on fume hoods.
-
Do not attempt to clean up a large spill unless you are trained and equipped to do so. Await the arrival of the emergency response team.[2]
-
Waste Disposal
Proper disposal of 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid and any contaminated materials is a legal and ethical responsibility to protect the environment and public health.
-
Classification: As a halogenated organic compound, this waste must be segregated from non-halogenated waste streams.[10][11]
-
Waste Containers: Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.[6][9] The container should be compatible with the waste.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name of all contents.[6]
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office. Do not pour this chemical down the drain.[9]
Workflow and Decision Making
The following diagram illustrates the key decision points and workflow for safely handling 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid.
Caption: A flowchart outlining the key steps and safety considerations for handling 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid.
Conclusion
By integrating a thorough understanding of the potential hazards with a disciplined approach to personal protection and procedural diligence, researchers can confidently and safely work with 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid. This guide serves as a foundational resource, and it is imperative that all laboratory personnel receive training on these procedures and have access to all necessary safety equipment. Your commitment to a culture of safety is integral to the success of your research endeavors.
References
- U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- Hazardous Waste Segregation. (n.d.).
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents.
- Temple University. (n.d.). Halogenated Solvents in Laboratories.
- Sigma-Aldrich. (2025). Safety Data Sheet: Cyclohexanecarboxylic acid.
- Benchchem. (n.d.). Safety and handling of fluorinated organic compounds.
- Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. (n.d.).
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- Biosynth. (2024, June 17). Safety Data Sheet: 1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
